N-Nitrosomethylethylamine
Description
This compound can cause cancer according to California Labor Code.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3 | |
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InChI Key |
RTDCJKARQCRONF-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021036 | |
| Record name | N-Nitroso-N-methylethylamine | |
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Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [HSDB], Pale yellow oil. | |
| Record name | N-Nitrosomethylethylamine | |
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Boiling Point |
163 °C at 747 mm Hg, 170 °C | |
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Flash Point |
76 °C | |
| Record name | N-NITROSOMETHYLETHYLAMINE | |
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Solubility |
Soluble in water (30%) and in organic solvents & lipids | |
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Density |
0.9448 at 18 °C/4 °C | |
| Record name | N-NITROSOMETHYLETHYLAMINE | |
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Vapor Density |
0.945 | |
| Record name | N-NITROSOMETHYLETHYLAMINE | |
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Vapor Pressure |
1.1 [mmHg] | |
| Record name | N-Nitrosomethylethylamine | |
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Color/Form |
Yellow liquid | |
CAS No. |
10595-95-6 | |
| Record name | N-Nitrosomethylethylamine | |
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| Record name | N-Nitroso-N-methylethylamine | |
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| Record name | N-NITROSOMETHYLETHYLAMINE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
N-Nitrosomethylethylamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosomethylethylamine (NMEA), a member of the N-nitrosamine class of compounds, is a subject of significant interest in the fields of chemical research, toxicology, and pharmaceutical drug development.[1][2][3] Classified as a probable human carcinogen, its presence as a potential impurity in pharmaceuticals and as a disinfection byproduct in water sources necessitates a thorough understanding of its chemical properties, structure, and reactivity.[2][4][5] This technical guide provides an in-depth overview of NMEA, consolidating key data, experimental methodologies, and structural information to support ongoing research and development efforts.
Chemical Structure and Identification
This compound is a simple aliphatic nitrosamine (B1359907) featuring a nitroso group bonded to a nitrogen atom that is also bonded to a methyl and an ethyl group.[1][6][7]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-ethyl-N-methylnitrous amide[1][8] |
| CAS Number | 10595-95-6[3][9] |
| Molecular Formula | C₃H₈N₂O[1][9] |
| SMILES | CCN(C)N=O[1][8] |
| InChI Key | RTDCJKARQCRONF-UHFFFAOYSA-N[1][6] |
| Synonyms | NEMA, N-Methyl-N-nitrosoethanamine, Ethylmethylnitrosamine[6][9][10] |
Physicochemical Properties
NMEA is a pale yellow, oily liquid at room temperature.[2][9] Its key physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 88.11 g/mol | [1][9] |
| Boiling Point | 163-170 °C | [9][11] |
| Flash Point | 76-77 °C | [9][11] |
| Density/Specific Gravity | 0.945 - 0.98 g/cm³ | [9][11] |
| Solubility | Soluble in water (30%), organic solvents, and lipids. Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [3][8] |
| Appearance | Pale yellow oil/liquid | [2][9] |
| λmax | 229 nm | [3][12] |
Experimental Protocols
Synthesis
The primary synthesis of this compound involves the nitrosation of methylethylamine.[8]
Reaction Scheme:
Methylethylamine + Sodium Nitrite (B80452) --(Acidic Conditions)--> this compound
General Protocol:
-
Dissolve methylethylamine in an aqueous solution.
-
Maintain the solution at a low temperature (e.g., 0-5 °C).
-
Gradually add a solution of sodium nitrite while maintaining acidic pH with an acid such as hydrochloric acid.[8]
-
Control the pH and temperature throughout the addition.
-
Allow the reaction to proceed for a specified duration.
-
Isolate the this compound product through extraction with an organic solvent (e.g., dichloromethane).[13]
-
Purify the product using techniques such as distillation or chromatography.
A notable alternative synthesis involves the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers a broad substrate scope and avoids the use of strong acids.[14]
Analytical Methods
The detection and quantification of this compound are critical for safety and regulatory compliance. Gas chromatography (GC) coupled with a Thermal Energy Analyzer (TEA) or a Mass Spectrometer (MS) are the most common and sensitive techniques.[15][16]
Table 3: GC-TEA and GC-MS/MS Analytical Parameters for this compound
| Parameter | GC-TEA | GC-MS/MS |
| Column | 20 m x 0.53 mm, 1.0-μm DB-PSWAX | DB-WAX UI, 0.25 μm, 0.25 mm i.d. x 30 m |
| Injector Temperature | 150 °C (Splitless) | Not Specified |
| Oven Program | 40 °C (1 min), then 15 °C/min to 150 °C, then 10 °C/min to 190 °C (1 min) | Not Specified |
| Carrier Gas | Helium | Helium |
| Detection | Thermal Energy Analyzer (TEA) | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |
| Sample Preparation | Elution from ThermoSorb-N cartridges with dichloromethane (B109758)/methanol | Extraction with dichloromethane from a basified aqueous solution |
Sample Preparation for Analysis: For solid samples like pharmaceuticals, the active pharmaceutical ingredient (API) or drug product is typically dissolved or suspended in an aqueous solution (e.g., 1M NaOH), followed by liquid-liquid extraction with dichloromethane.[6] The organic extract is then concentrated and analyzed. For air samples, collection on solid sorbent tubes like ThermoSorb/N is common, followed by solvent elution.[17]
Reactivity and Decomposition
This compound, like other N-nitrosamines, can undergo decomposition through various mechanisms, including photolysis and thermal degradation.[18][19] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[4][20]
Caption: Logical workflow of this compound decomposition pathways.
Metabolic Activation and Carcinogenicity
The carcinogenicity of this compound is attributed to its metabolic activation by cytochrome P450 enzymes in the liver.[5][18][21] This process involves the hydroxylation of the α-carbon of either the methyl or ethyl group, leading to the formation of unstable intermediates that can ultimately alkylate DNA, a critical step in the initiation of cancer.[1][8][18]
Caption: Metabolic activation of this compound leading to DNA alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. This compound | C3H8N2O | CID 25418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edqm.eu [edqm.eu]
- 7. fda.gov.tw [fda.gov.tw]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. epa.gov [epa.gov]
- 12. hesiglobal.org [hesiglobal.org]
- 13. journal.gnest.org [journal.gnest.org]
- 14. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. 👨💻 Nitrosamines Analysis in Solvents by GC-MS/MS - Analytical Methods Hub - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. filab.fr [filab.fr]
- 17. osha.gov [osha.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. N-NITROSO-METHYL-ETHYLAMINE | 10595-95-6 [chemicalbook.com]
- 21. pjoes.com [pjoes.com]
Synthesis of N-Nitrosomethylethylamine for research purposes
In accordance with chemical safety and public health policies, this system cannot provide an in-depth technical guide or experimental protocols for the synthesis of N-Nitrosomethylethylamine. N-Nitrosamines, including this compound, are potent carcinogens and present a significant health risk. Providing instructions for their synthesis would be irresponsible and is prohibited.
However, in the interest of promoting chemical safety, public health, and academic understanding from a defensive and educational perspective, the following information addresses the risks, general chemical principles, and safety protocols associated with N-nitrosamines.
Understanding N-Nitrosamines: A Public Health Perspective
N-Nitrosamines are a class of chemical compounds that can form in various environments, including during the preparation and processing of certain foods (like cured meats), in some industrial processes, and even endogenously in the human body from precursors. Their significance stems primarily from their classification as potent carcinogens by organizations such as the International Agency for Research on Cancer (IARC).
General Mechanism of Formation
N-nitrosamines are generally formed from the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂), which is itself formed from nitrites (NO₂⁻) in acidic conditions.
Key Reactants:
-
Secondary Amine: A molecule containing a nitrogen atom bonded to two organic groups and one hydrogen (e.g., methylethylamine).
-
Nitrosating Agent: A substance that can introduce a nitroso group (-N=O) into another molecule (e.g., nitrous acid).
The reaction is a nitrosation, where the nitroso group replaces the hydrogen atom on the amine nitrogen, forming the N-nitrosamine. This reaction is a critical area of study in food science and toxicology to understand and mitigate unintended N-nitrosamine formation.
Safety Protocols for Handling Carcinogenic Compounds
Working with known or suspected carcinogens in a research setting requires stringent safety protocols to minimize exposure. The hierarchy of controls is a fundamental framework used in occupational safety to manage hazardous substances.
Caption: The Hierarchy of Controls for managing chemical exposure.
Key Experimental Safety Practices
When handling potent carcinogens for legitimate research (e.g., as analytical standards), the following practices are mandatory:
-
Designated Areas: All work must be conducted in a designated area specifically marked for carcinogen use. This area should have restricted access.
-
Engineering Controls: A certified chemical fume hood or a glove box is the primary engineering control to prevent inhalation exposure. Ventilation systems must be appropriate for the substance being handled.
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile), often double-gloved.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Lab Coat: A dedicated lab coat that does not leave the designated area.
-
Respiratory Protection: May be required depending on the specific procedure and risk assessment.
-
-
Decontamination and Waste Disposal:
-
All surfaces and equipment must be decontaminated after use with a validated procedure.
-
All waste (solid and liquid) must be collected in clearly labeled, sealed containers and disposed of as hazardous carcinogenic waste according to institutional and regulatory guidelines.
-
Quantitative Data on N-Nitrosamine Toxicity
Summarizing toxicity data is crucial for risk assessment. The following table provides a general format for how such data is typically presented, using hypothetical values for illustrative purposes. Note: This data is for example only and does not represent actual experimental values for this compound.
| Parameter | Species | Route of Administration | Value | Reference |
| LD₅₀ (Median Lethal Dose) | Rat | Oral | Example: 50 mg/kg | [Hypothetical] |
| Carcinogenicity | Mouse | Oral | Example: Hepatocellular Carcinoma | [Hypothetical] |
| Mutagenicity (Ames Test) | S. typhimurium | In vitro | Positive with S9 activation | [Hypothetical] |
Conclusion
While the synthesis of this compound is not detailed here due to significant safety concerns, understanding the risks associated with N-nitrosamines is paramount for researchers. The focus must always be on mitigating exposure and preventing harm through strict adherence to safety protocols, the use of engineering controls, and proper handling and disposal techniques. Research involving such compounds should only be conducted in properly equipped laboratories by trained personnel with a thorough understanding of the associated hazards.
N-Nitrosomethylethylamine (NMEA) Formation in Water Treatment Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of N-Nitrosomethylethylamine (NMEA), a probable human carcinogen, during water treatment processes. This document details the precursor compounds, formation mechanisms, influencing factors, and analytical methodologies for the detection of NMEA in aqueous matrices. The information is intended to support research and development efforts aimed at understanding and mitigating the risks associated with this disinfection byproduct.
Introduction to this compound (NMEA)
This compound (NMEA) is a member of the N-nitrosamine family of compounds, which are recognized as a class of potent carcinogens. The United States Environmental Protection Agency (US EPA) has classified NMEA as a probable human carcinogen and has set a maximum admissible concentration in drinking water at 20 ng/L. The formation of NMEA as a disinfection byproduct (DBP) in water treatment, particularly during chlorination and chloramination, is a significant public health concern. Understanding the pathways of its formation is critical for developing effective control strategies in water purification and for ensuring the safety of pharmaceutical products that may come into contact with treated water.
Precursors and Formation Mechanisms
The primary precursor for NMEA formation in water treatment is methylethylamine (MEA) . The formation of NMEA occurs when water containing MEA is disinfected with chlorine in the presence of ammonia (B1221849) ions. The reaction mechanism is analogous to that of N-nitrosodimethylamine (NDMA) formation from dimethylamine (B145610) (DMA). It is believed to proceed through the formation of an unstable intermediate, unsymmetrical methylethylhydrazine , which is subsequently oxidized to NMEA.
The overall reaction can be summarized as:
Methylethylamine (MEA) + Chlorine (e.g., from Sodium Hypochlorite) + Ammonia → Unsymmetrical Methylethylhydrazine → this compound (NMEA)
It is important to note that NMEA is often one of several byproducts formed during the disinfection of water containing MEA and ammonia. Other identified products include ethyl(methyl)formamide and 3-ethyl(methyl)aminopropanenitrile.
Signaling Pathway for NMEA Formation
The following diagram illustrates the proposed chemical pathway for the formation of NMEA during chloramination.
Factors Influencing NMEA Formation
The formation of NMEA is a complex process influenced by several chemical and physical parameters of the water and the treatment process.
-
Molar Ratios of Reactants: The relative molar ratios of MEA, chlorine, and ammonia are critical in determining the yield of NMEA. Studies have shown that the concentration of NMEA formed is highly dependent on these ratios.
-
pH: The pH of the water plays a significant role in the speciation of both the amine precursor and the chloramine species, thereby affecting the reaction kinetics. While specific quantitative data for NMEA is limited in the search results, research on other nitrosamines suggests that the optimal pH for formation is typically in the neutral to slightly alkaline range (pH 7-8).
-
Reaction Time: The formation of NMEA can occur over extended periods, with experiments showing its presence after reaction times ranging from 30 minutes to 48 hours.
-
Temperature: While not extensively detailed in the provided search results for NMEA specifically, temperature generally influences the rate of chemical reactions, and it is expected that higher temperatures would increase the rate of NMEA formation.
Quantitative Data on NMEA Formation
The following tables summarize the quantitative data on NMEA formation from available studies. This data highlights the impact of reactant concentrations on the yield of NMEA.
Table 1: Effect of Methylethylamine (MEA) and Chlorine (Cl2) Molar Ratio on NMEA Formation
| Molar Ratio (Cl2/MEA) | MEA Concentration (mg/L) | NMEA Concentration (µg/L) |
| Data extracted from graphical representations in Andrzejewski et al. (2008) | ||
| ~0.5 | ~550.4 | ~10 |
| ~0.7 | ~481.6 | ~15 |
| ~1.0 | ~344.0 | ~25 |
| ~1.5 | ~275.2 | ~30 |
| ~2.0 | ~206.4 | ~35 |
| ~3.0 | ~137.6 | ~28 |
| ~4.0 | ~103.2 | ~20 |
| ~6.0 | ~68.8 | ~12 |
| ~8.0 | ~51.6 | ~8 |
| ~10.0 | ~34.4 | ~5 |
Table 2: Effect of Ammonia Dose on NMEA Formation
| Ammonia Dose (mg) | NMEA Concentration (µg/L) |
| Data extracted from graphical representations in Andrzejewski et al. (2008) | |
| 0.64 | ~5 |
| 1.28 | ~10 |
| 2.56 | ~18 |
| 5.12 | ~25 |
| 10.24 | ~32 |
Note: The above data is derived from laboratory-scale experiments under specific conditions (e.g., 2-hour contact time) and may not be directly representative of all water treatment scenarios.
A study reported a maximum MEA to NMEA conversion rate of 0.14% (M/M). This suggests that even low concentrations of MEA in water can lead to the formation of NMEA at levels close to or exceeding the regulatory limit.
Experimental Protocols
Accurate and sensitive analytical methods are essential for the detection and quantification of NMEA in water samples. The following sections outline the key steps in the analytical workflow.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique used to concentrate nitrosamines from water samples and remove interfering matrix components.
Protocol:
-
Sample Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard (e.g., NMEA-d3) to the sample for quantification by isotope dilution.
-
Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., coconut-based activated carbon or polymeric sorbent) by passing methanol (B129727) followed by reagent water through it.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Washing: Wash the cartridge with reagent water to remove any remaining interfering substances.
-
Elution: Elute the trapped nitrosamines from the cartridge using an appropriate solvent, such as dichloromethane (B109758) or a mixture of methanol and other organic solvents.
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final extract in a suitable solvent for instrumental analysis.
Analytical Determination: LC-MS/MS and GC-MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol, both typically containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for NMEA and its internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Chromatographic Separation:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 280°C) to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. For trace analysis, SIM is preferred for its higher sensitivity.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for the analysis of NMEA in a water sample.
Logical Relationships in NMEA Formation
The formation of NMEA in water treatment is a multifactorial process. The diagram below illustrates the logical relationships between key variables.
Conclusion
The formation of this compound (NMEA) in water treatment processes is a complex issue that requires careful management to protect public health. This guide has provided a detailed overview of the current understanding of NMEA formation, including its precursors, reaction mechanisms, and the key factors that influence its generation. The provided experimental protocols offer a foundation for the accurate detection and quantification of this contaminant. Further research is needed to fully elucidate the reaction kinetics under a wider range of conditions and to develop more effective strategies for minimizing NMEA formation in drinking water and other aqueous systems.
Toxicological Profile of N-Nitrosomethylethylamine in Laboratory Animals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosomethylethylamine (NMEA), a member of the N-nitrosamine class of compounds, is a potent carcinogenic agent in various laboratory animal species. Its presence as a potential contaminant in food, water, and certain industrial processes necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of NMEA in laboratory animals, with a focus on its acute, subchronic, and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental methodologies and the underlying mechanisms of toxicity, including metabolic activation and DNA damage pathways, are presented. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Introduction
N-nitrosamines are a class of genotoxic carcinogens that can form from the reaction of secondary or tertiary amines with a nitrosating agent. This compound (NMEA) has been identified in various environmental and dietary sources, raising concerns about its potential human health risks. This document synthesizes the available toxicological data on NMEA from studies in laboratory animals to provide a detailed reference for the scientific community.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. The primary endpoint for these studies is often the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the tested animal population.
Quantitative Data for Acute Toxicity
Limited quantitative data is available for the acute toxicity of this compound. The available data is summarized in the table below.
| Species | Strain | Route of Administration | LD50 (mg/kg bw) | Reference |
| Rat | BD | Oral | 90 | [1] |
Table 1: Acute Toxicity of this compound in Laboratory Animals
Experimental Protocol: Acute Oral Toxicity Study
A typical acute oral toxicity study is conducted following a standardized protocol, such as the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
Objective: To determine the acute oral toxicity of a substance.
Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar) of a single sex are used in a stepwise procedure.
Procedure:
-
Dosing: A single dose of the test substance is administered by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.
-
Stepwise Dosing: The results from the initial dose group determine the dose for the next group of animals. If mortality occurs, the next lower fixed dose is used. If no mortality is observed, the next higher dose is used.
-
Endpoint: The test is terminated when a dose that causes mortality is identified or when no mortality is observed at the highest dose level. The LD50 is then estimated based on the results.
-
Necropsy: All animals are subjected to gross necropsy at the end of the study to identify any pathological changes in organs and tissues.
Subchronic and Chronic Toxicity
Subchronic and chronic toxicity studies evaluate the adverse effects of repeated exposure to a substance over a longer period. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Quantitative Data for Subchronic and Chronic Toxicity
| Species | Strain | Route | Duration | Dose (mg/kg/day) | Effect | Reference |
| Rat | Wistar | Oral (drinking water) | 10 days | 0.0016 (LOAEL) | Altered iron indices | [2] |
| Rat | Wistar | Oral (drinking water) | 10 days | 0.002 (LOAEL) | Increased serum AST, ALT, ALP, and GGT | [2] |
| Rat | Wistar | Oral (drinking water) | 30 days | 0.002 (LOAEL) | Liver degeneration, inflammatory infiltrations | [3] |
| Rat | F344 | Oral (drinking water) | Chronic | ≥0.022 | Decreased survival due to liver tumors | [4] |
Table 2: Subchronic and Chronic Toxicity Data for N-Nitrosodimethylamine (as a surrogate for NMEA)
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents
A 90-day oral toxicity study is a standard subchronic study design, often following OECD Test Guideline 408.
Objective: To characterize the toxicity profile of a substance following repeated oral administration for 90 days and to determine a NOAEL.
Animals: Typically, rats (e.g., Wistar or Sprague-Dawley) of both sexes are used. Animals are randomly assigned to control and treatment groups (usually at least 10 animals per sex per group).
Procedure:
-
Dosing: The test substance is administered daily by oral gavage or in the diet/drinking water for 90 days. At least three dose levels and a control group are used.
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmology: Examined before the start and at the end of the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a wide range of parameters.
-
Urinalysis: Conducted at termination.
-
-
Necropsy and Histopathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and a comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all dose groups are also examined.
Carcinogenicity
This compound is a known carcinogen in laboratory animals. Carcinogenicity bioassays are long-term studies designed to assess the tumor-inducing potential of a substance.
Carcinogenicity Data
| Species | Strain | Route of Administration | Target Organs | Reference |
| Rat | BD | Oral (drinking water) | Liver, Esophagus | [5] |
| Rat | Fischer 344 | Oral (gavage) | Esophagus, Liver | [6] |
| Hamster | Syrian Golden | Oral (gavage) | Nasal cavity, Lung, Liver, Bladder | [5] |
| Mouse | - | - | - | [5] |
Table 3: Carcinogenic Effects of this compound in Laboratory Animals
Experimental Protocol: Carcinogenicity Bioassay in Rats
A standard carcinogenicity bioassay in rats typically follows guidelines such as the NTP Technical Report Series or OECD Test Guideline 451.
Objective: To determine the carcinogenic potential of a substance after chronic exposure.
Animals: Fischer 344 rats are commonly used. The study includes at least 50 animals per sex for each of at least two dose groups and a concurrent control group.
Procedure:
-
Dosing: The test substance is administered for the majority of the animal's lifespan (typically 24 months for rats), usually in the diet or drinking water. Doses are selected based on the results of subchronic toxicity studies, with the highest dose intended to be a maximum tolerated dose (MTD).
-
Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weights are recorded regularly.
-
Necropsy and Histopathology: All animals that die or are euthanized at the end of the study undergo a complete gross necropsy. A comprehensive list of tissues and organs is collected and preserved. Histopathological examination is performed on all tissues from control and high-dose animals, and on any gross lesions from all animals.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 4. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DNA Adduct Formation by N-Nitrosomethylethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of DNA adducts by the N-nitrosamine, N-Nitrosomethylethylamine (NMEA). NMEA is a potent carcinogen found in various environmental sources and requires metabolic activation to exert its genotoxic effects. Understanding the mechanisms of NMEA-induced DNA damage is critical for toxicological risk assessment and the development of potential therapeutic interventions. This document details the metabolic pathways of NMEA, the resulting DNA adducts, quantitative data on their formation, and the experimental protocols used for their analysis.
Metabolic Activation of this compound
This compound is metabolically activated primarily by cytochrome P450 enzymes in the liver.[1][2] The activation process involves the hydroxylation of the α-carbon atom of either the methyl or the ethyl group.[1][2][3] This enzymatic hydroxylation is a critical step, as it leads to the formation of unstable α-hydroxy-N-nitrosamines. These intermediates then spontaneously decompose to yield highly reactive electrophilic species: a methyldiazonium ion and an ethyldiazonium ion.[1][2] These diazonium ions are potent alkylating agents that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[1][2][4]
NMEA-Induced DNA Adducts
The primary DNA adducts formed by NMEA are the result of the alkylation of DNA bases by the methyldiazonium and ethyldiazonium ions. The most commonly identified adducts include:
-
7-methylguanine (7-MeG) : Typically the most abundant methyl adduct.
-
O⁶-methylguanine (O⁶-MeG) : A highly mutagenic lesion due to its propensity to mispair with thymine (B56734) during DNA replication.
-
7-ethylguanine (7-EtG)
-
O⁶-ethylguanine (O⁶-EtG) : Another significant miscoding lesion.
The relative amounts of methyl and ethyl adducts formed depend on the rates of hydroxylation at the methyl and ethyl groups of NMEA.
Quantitative Analysis of NMEA-DNA Adducts
The formation of DNA adducts by NMEA has been quantified in several in vivo studies, primarily in rats. The liver is a major target organ for NMEA-induced carcinogenesis, and consequently, hepatic DNA adduct levels have been extensively studied.
| Adduct Type | Animal Model | Tissue | Dose | Time Point | Adduct Level (μmol/mol Guanine) | Reference |
| O⁶-methylguanine | Male Fischer 344 Rats | Liver | 0.1 mmol/kg (i.p.) | 5 hours | 170 | [3] |
| O⁶-ethylguanine | Male Fischer 344 Rats | Liver | 0.1 mmol/kg (i.p.) | 5 hours | 5.9 | [3] |
| 7-methylguanine | Male Fischer 344 Rats | Liver | 4.4 mg/kg (i.p. or p.o.) | 4 hours | 170-200 times higher than 7-ethylguanine | |
| 7-ethylguanine | Male Fischer 344 Rats | Liver | 4.4 mg/kg (i.p. or p.o.) | 4 hours | - | |
| 7-methylguanine | Male Fischer 344 Rats | Kidney | 4.4 mg/kg (i.p. or p.o.) | 4 hours | ~15 times lower than in liver | |
| 7-methylguanine | Male Fischer 344 Rats | Esophagus | 4.4 mg/kg (i.p. or p.o.) | 4 hours | ~100 times lower than in liver | |
| 7-methylguanine | Male Fischer 344 Rats | Lung | 4.4 mg/kg (i.p. or p.o.) | 4 hours | ~200 times lower than in liver |
Experimental Protocols
The analysis of NMEA-induced DNA adducts requires sensitive and specific analytical techniques. The following sections provide detailed methodologies for the key experiments cited in the study of NMEA-DNA adduct formation.
In Vivo DNA Adduct Formation Studies
These studies are essential for understanding the formation and persistence of DNA adducts in a biological system.
Protocol:
-
Animal Model: Male Fischer 344 rats are commonly used.
-
NMEA Administration: this compound is administered via intraperitoneal (i.p.) or oral (p.o.) routes at specified doses.
-
Time Points: Animals are sacrificed at various time points post-administration to study the kinetics of adduct formation and repair.
-
Tissue Collection: Target organs such as the liver, kidneys, lungs, and esophagus are collected and immediately frozen.
-
DNA Isolation: DNA is isolated from the tissues using standard phenol-chloroform extraction or commercially available kits.
-
DNA Purity and Quantification: The purity and concentration of the isolated DNA are determined spectrophotometrically.
HPLC with Fluorescence Detection for O⁶-Alkylguanine Analysis
This method is highly sensitive for the detection of O⁶-methylguanine and O⁶-ethylguanine.
Protocol:
-
DNA Hydrolysis: Isolated DNA is hydrolyzed to release the adducted bases, typically using mild acid hydrolysis (e.g., 0.1 M HCl).
-
Chromatographic Separation:
-
HPLC System: A standard high-performance liquid chromatography system equipped with a fluorescence detector.
-
Column: A cation exchange column is often used for the separation of purine (B94841) bases.
-
Mobile Phase: An isocratic or gradient elution with a suitable buffer system (e.g., ammonium (B1175870) formate (B1220265) with methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
-
Fluorescence Detection:
-
Excitation Wavelength: Set to the excitation maximum of the O⁶-alkylguanine adducts (e.g., ~280-290 nm).
-
Emission Wavelength: Set to the emission maximum (e.g., ~360-370 nm).
-
-
Quantification: The amount of each adduct is quantified by comparing the peak area to a standard curve generated with known amounts of synthetic O⁶-methylguanine and O⁶-ethylguanine standards.
Mass Spectrometry (LC-MS/MS) for Adduct Identification and Quantification
Liquid chromatography-tandem mass spectrometry provides high specificity and sensitivity for the analysis of a wide range of DNA adducts.
Protocol:
-
Enzymatic Digestion: DNA is enzymatically hydrolyzed to individual nucleosides to allow for analysis by LC-MS.
-
LC Separation:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of aqueous mobile phase (e.g., water with formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each adduct and its corresponding internal standard are monitored.
-
-
Quantification: Absolute quantification is achieved using stable isotope-labeled internal standards for each adduct.
³²P-Postlabeling Assay for Adduct Detection
This is an extremely sensitive method for detecting a wide range of DNA adducts without the need for specific antibodies or standards for every adduct.
Protocol:
-
DNA Digestion: DNA is digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Adducts are enriched, often by nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky adducts.
-
⁵'-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
Conclusion
This compound is a potent genotoxic agent that forms both methyl and ethyl DNA adducts following metabolic activation. The formation of these adducts, particularly the miscoding O⁶-alkylguanine lesions, is a critical initiating event in NMEA-induced carcinogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in toxicology, pharmacology, and drug development for assessing the risks associated with NMEA exposure and for developing strategies to mitigate its harmful effects. The application of sensitive analytical techniques such as HPLC-fluorescence and LC-MS/MS is crucial for the accurate detection and quantification of these DNA adducts in biological systems.
References
An In-depth Technical Guide on the Environmental Sources and Occurrence of N-Nitrosomethylethylamine (NMEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosomethylethylamine (NMEA), a member of the N-nitrosamine class of compounds, is a subject of increasing scrutiny due to its classification as a probable human carcinogen.[1] Its presence in the environment, food, and pharmaceuticals poses a potential risk to human health, necessitating a thorough understanding of its sources, formation, and detection. This technical guide provides a comprehensive overview of the environmental occurrence of NMEA, detailed analytical methodologies for its quantification, and insights into its formation pathways.
Environmental Sources and Occurrence of NMEA
NMEA has been detected in various environmental matrices, including water, food, and to a lesser extent, air and soil. Its formation is primarily linked to the reaction of secondary amines, specifically methylethylamine, with nitrosating agents such as nitrite (B80452).
Water
The contamination of water sources with NMEA is a significant concern, often stemming from industrial discharges and water treatment processes.
-
Industrial Wastewater: Effluents from various industries can be a primary source of NMEA and its precursors. A study of industrial wastewater treatment plants in Switzerland revealed the presence of several N-nitrosamines, with concentrations in some cases being orders of magnitude higher than in municipal wastewater.[2][3] While NMEA was not always the most prevalent nitrosamine, its potential for formation from industrial precursors is a key consideration. Discharges from metal finishing and electronics-related facilities have been identified as significant contributors to N-nitrosamine contamination in municipal wastewater.[4]
-
Drinking Water and Disinfection Byproducts: NMEA can be formed during water disinfection processes, particularly those involving chloramination.[5][6] The reaction of the disinfectant with precursor compounds, such as methylethylamine present in the water, can lead to the formation of NMEA. The U.S. Environmental Protection Agency (EPA) has established a maximum admissible concentration for NMEA in drinking water at 20 ng/L, based on a cancer risk estimation of 10⁻⁵.[6]
Table 1: Quantitative Data on NMEA Occurrence in Water
| Water Source | Concentration Range (ng/L) | Notes | Reference(s) |
| Drinking Water | Up to 20 | Maximum admissible concentration according to the US EPA. | [6] |
| Industrial Wastewater | Not consistently detected | While other nitrosamines like NDMA and NDEA were found in high concentrations (up to 975 µg/L and 90.7 µg/L respectively), NMEA was not consistently quantified in the cited study. The potential for its presence exists depending on the specific industrial processes. | [2][3] |
Food Products
Food, particularly cured and processed meats, is a well-documented source of NMEA exposure. The addition of nitrites as preservatives in these products can lead to the formation of various N-nitrosamines, including NMEA, especially during cooking at high temperatures.
-
Cured and Processed Meats: The reaction of naturally occurring amines in meat with added nitrites is a primary pathway for NMEA formation.[7] Studies have reported the presence of NMEA in a variety of meat products, with concentrations varying depending on the type of meat, processing conditions, and cooking methods.[7][8][9]
-
Other Foodstuffs: While less common, NMEA has been detected in other food items as well. A study on various Chinese foods found NMEA in some samples, although N-nitrosodimethylamine (NDMA) was more prevalent.
Table 2: Quantitative Data on NMEA Occurrence in Food
| Food Product Category | Concentration Range (µg/kg) | Notes | Reference(s) |
| Meat and Meat Products | 0.1 - 7.1 (in some studies) | Concentrations can vary significantly. For example, one study reported a mean level of 0.85 µg/kg for NDMA but did not provide a specific mean for NMEA, though it was detected. Another study on processed meats did not detect NMEA above the limit of quantification. | [7][9][10] |
| Tobacco and Tobacco Smoke | <1.0 - 7.1 ng/cigarette | NMEA was detected in the mainstream smoke of commercial cigarettes. | [11] |
Air and Soil
Data on the occurrence of NMEA in ambient air and soil is limited. However, its formation in the atmosphere is considered possible through the reaction of atmospheric amines with nitrous acid.[12] For soil, contamination could potentially arise from the deposition of airborne NMEA or the in-situ formation from precursors present in the soil. The analytical methods for detecting NMEA in air often involve gas chromatography with a thermal energy analyzer (GC-TEA), with detection limits in the range of 0.13 µg/m³.[12]
Formation Pathways of this compound
The primary mechanism for NMEA formation involves the nitrosation of its precursor, methylethylamine. This reaction is influenced by several factors, including pH, temperature, and the presence of catalysts or inhibitors.
Nitrosation of Secondary Amines
The reaction between a secondary amine (methylethylamine) and a nitrosating agent (such as nitrous acid, formed from nitrite in acidic conditions) leads to the formation of NMEA.
Caption: Formation of NMEA from methylethylamine and a nitrosating agent.
Formation During Water Disinfection
During chloramination of water, monochloramine can react with methylethylamine to form NMEA. The presence of ammonia (B1221849) ions can influence the rate of this reaction.[5][6]
Caption: NMEA formation as a disinfection byproduct in water treatment.
Experimental Protocols for NMEA Analysis
Accurate quantification of NMEA in various matrices requires sensitive and specific analytical methods. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) or a thermal energy analyzer (TEA) are the most common techniques.
Sample Preparation
The initial step in NMEA analysis is the extraction and concentration of the analyte from the sample matrix.
-
Water Samples (Based on EPA Method 521):
-
Sample Collection: Collect a 0.5 L water sample in a clean bottle.[13]
-
Preservation: If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate). Store samples at 4°C and protect from light.[1]
-
Solid-Phase Extraction (SPE): Pass the water sample through a coconut charcoal-based SPE cartridge.[13][14]
-
Elution: Elute the trapped nitrosamines from the cartridge using dichloromethane (B109758).[13][14]
-
Concentration: Concentrate the eluate to a final volume of 1 mL.[13][14]
-
-
Meat Samples:
-
Homogenization: Homogenize the meat sample.
-
Extraction: Perform a liquid-liquid extraction with a suitable solvent like dichloromethane or use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.[7]
-
Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.
-
Concentration: Concentrate the purified extract before analysis.
-
Caption: General sample preparation workflow for NMEA analysis.
Analytical Instrumentation and Conditions
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) (Based on EPA Method 521):
-
Injection: Large volume injection (e.g., 8 µL) to enhance sensitivity.[14]
-
Column: A capillary column suitable for separating nitrosamines.
-
Ionization: Chemical Ionization (CI) is often used to preserve the molecular ion.[14]
-
Detection: Tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.[14]
-
Quantification: Use of isotopically labeled internal standards (e.g., NDPA-d14) for accurate quantification.[15]
-
-
Gas Chromatography-Thermal Energy Analyzer (GC-TEA):
-
Principle: This technique is highly specific for nitrogen-containing compounds. After separation by GC, the compounds are pyrolyzed, and the resulting nitrogen oxides react with ozone to produce a light emission that is detected.[16]
-
Application: Often used for the analysis of nitrosamines in various matrices, including air.[12]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: LC separates the compounds in the liquid phase, followed by detection with a tandem mass spectrometer. This method is suitable for both volatile and non-volatile nitrosamines.[7][17]
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[18]
-
Application: Widely used for the analysis of nitrosamines in pharmaceuticals and food products.[8][17]
-
Table 3: Key Parameters for Analytical Methods for NMEA
| Parameter | GC-MS/MS (EPA Method 521) | GC-TEA | LC-MS/MS |
| Typical Matrix | Drinking Water | Air, Food | Pharmaceuticals, Food, Water |
| Detection Limit | Low ng/L range | ~0.13 µg/m³ (air) | Low ng/L to µg/kg range |
| Key Advantages | High sensitivity and selectivity, established EPA method. | Highly specific for nitrogen compounds. | Suitable for a wide range of nitrosamines (volatile and non-volatile). |
| Internal Standard | Commonly NDPA-d14 | Varies by method | Isotopically labeled analogs of the target nitrosamines. |
| Reference(s) | [13][14][19][20] | [12][16] | [7][8][17][18] |
Conclusion
This compound is an environmental contaminant of concern due to its probable carcinogenicity. Its presence is primarily linked to industrial activities, water disinfection processes, and the consumption of certain food products, particularly cured meats. Understanding the sources, formation pathways, and having robust analytical methods for its detection are crucial for risk assessment and mitigation. The methodologies outlined in this guide, including detailed sample preparation and advanced analytical techniques like GC-MS/MS and LC-MS/MS, provide the necessary tools for researchers, scientists, and drug development professionals to accurately monitor and control the presence of NMEA in various matrices. Continued research into its environmental fate and toxicology is essential for safeguarding public health.
References
- 1. epa.gov [epa.gov]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparing industrial and domestic discharges as sources of N-nitrosamines and their chloramine or ozone-reactive precursors - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. journal.gnest.org [journal.gnest.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Nitrosamines in Processed Meat Products in Medan City by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openpub.fmach.it [openpub.fmach.it]
- 10. qascf.com [qascf.com]
- 11. N-nitroso compounds in cigarette tobacco and their occurrence in mainstream tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C3H8N2O | CID 25418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. NEMI Method Summary - 521 [nemi.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. gcms.cz [gcms.cz]
- 16. filab.fr [filab.fr]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
An In-Depth Technical Guide on the Health Effects of Chronic Exposure to Low Levels of N-Nitrosodiethylamine (NDEA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosodiethylamine (NDEA) is a potent genotoxic carcinogen of significant concern to the pharmaceutical and food industries. Chronic low-level exposure to NDEA has been demonstrated to induce tumors in various animal models, with the liver being a primary target organ. This technical guide provides a comprehensive overview of the health effects of chronic NDEA exposure, focusing on its mechanism of action, quantitative toxicological data, and the experimental protocols used to assess its carcinogenicity. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with NDEA contamination.
Introduction
N-Nitrosodiethylamine is a semi-volatile organic chemical belonging to the N-nitrosamine class of compounds. It is not commercially produced in its pure form but can be formed unintentionally as a byproduct of certain industrial processes and is found in tobacco smoke, certain foods, and as a contaminant in some pharmaceutical products.[1] Its classification as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) underscores the importance of understanding its health effects at low levels of exposure.[2]
Mechanism of Carcinogenicity
The carcinogenic activity of NDEA is not direct-acting; it requires metabolic activation to exert its genotoxic effects. This process is primarily initiated by cytochrome P450 (CYP) enzymes in the liver, particularly CYP2E1 and CYP2A6.[3][4]
The key steps in the mechanism of NDEA-induced carcinogenesis are:
-
Metabolic Activation: The initial and rate-limiting step is the α-hydroxylation of one of the ethyl groups of NDEA by CYP enzymes.[3]
-
Formation of the Ultimate Carcinogen: The resulting α-hydroxy-N-nitrosodiethylamine is an unstable intermediate that spontaneously decomposes to form an ethyldiazonium ion.[3][5]
-
DNA Adduct Formation: The highly reactive ethyldiazonium ion is a potent electrophile that ethylates nucleophilic sites on DNA bases, forming DNA adducts. Key pro-mutagenic adducts include O4-ethylthymidine (O4-EtT) and O6-ethylguanine (O6-EtG).[4][6]
-
Mutagenesis: If not repaired by cellular DNA repair mechanisms, these DNA adducts can lead to mispairing during DNA replication, resulting in G to A transition mutations.[7]
-
Initiation of Carcinogenesis: These mutations can occur in critical genes that regulate cell growth and death, such as the Ras oncogenes and the p53 tumor suppressor gene, leading to the initiation of the carcinogenic process.
-
Oxidative Stress: The metabolism of NDEA also contributes to the generation of reactive oxygen species (ROS), leading to oxidative stress, which can further damage DNA and other cellular components, contributing to carcinogenesis.[7]
Signaling Pathways in NDEA-Induced Carcinogenesis
The following diagram illustrates the key signaling pathways involved in the initiation of carcinogenesis following chronic exposure to NDEA.
Quantitative Toxicological Data
The following tables summarize key quantitative data from chronic low-level NDEA exposure studies in rodents. These studies demonstrate a clear dose-response relationship for the induction of tumors, primarily in the liver and upper gastrointestinal tract.
Table 1: Carcinogenicity of NDEA in Fischer 344 Rats via Drinking Water
| NDEA Concentration in Drinking Water (mg/L) | Duration of Treatment | Primary Tumor Site | Tumor Incidence (%) |
| 113 | 17 weeks | Upper Gastrointestinal Tract, Liver | High Incidence |
| 45 | 22 weeks | Upper Gastrointestinal Tract, Liver | High Incidence |
| 18 | 30 weeks | Upper Gastrointestinal Tract | Dose-related |
| 7 | 30 weeks | Upper Gastrointestinal Tract | Dose-related |
| 2.8 | 30 weeks | Upper Gastrointestinal Tract | Dose-related |
| 1.1 | 30 weeks | Upper Gastrointestinal Tract | Dose-related |
| 0.45 | 30 weeks | Upper Gastrointestinal Tract | Dose-related |
| 0.45 | 104 weeks | Upper Gastrointestinal Tract | 70% |
| Data from a dose-response study in Fischer rats.[8] |
Table 2: Dose-Response for Liver and Esophageal Neoplasms in Inbred Rats
| NDEA Dose Rate (mg/kg/day) | Primary Target Organ | Key Finding |
| > 1 ppm (in drinking water) | Liver, Esophagus | (Dose rate) x (median time to death)n = constant |
| < 1 ppm (in drinking water) | Liver | Linear relationship between dose rate and tumor incidence |
| 0.01 | Liver | Measurable tumor incidence |
| Data from a large-scale chronic ingestion study in 4080 inbred rats.[9] |
Experimental Protocols
The following section details a representative experimental protocol for a chronic toxicity and carcinogenicity study of NDEA in rodents, based on common practices in the field.[10][11]
General Experimental Workflow
Detailed Methodologies
-
Test System:
-
Species: Rat (e.g., Fischer 344, Sprague-Dawley) or Mouse (e.g., B6C3F1).
-
Age: Young adult animals (e.g., 6-8 weeks old at the start of the study).
-
Housing: Housed in controlled conditions with a 12-hour light/dark cycle, and access to standard laboratory diet and water ad libitum (unless water is the dosing vehicle).[12]
-
-
Dose Administration:
-
Route: Typically oral, either in drinking water or by gavage.
-
Dose Levels: At least three dose levels and a concurrent control group. The highest dose should induce some evidence of toxicity without causing significant mortality. Lower doses are selected to establish a dose-response relationship.[12]
-
Frequency and Duration: Daily administration for a significant portion of the animal's lifespan (e.g., 18-24 months).[10]
-
-
In-life Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly for the first few months and then at least monthly.
-
-
Terminal Procedures:
-
Necropsy: A full gross necropsy is performed on all animals.
-
Organ Weights: Key organs, especially the liver, are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically by a qualified pathologist.
-
-
Endpoint Analysis:
-
Tumor Incidence: The number and type of tumors are recorded for each dose group.
-
Non-neoplastic Lesions: The presence and severity of non-cancerous tissue changes are also evaluated.
-
Biomarker Analysis (optional but recommended):
-
DNA Adducts: Measurement of O4-EtT and O6-EtG in target tissues using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Gene Expression Analysis: Evaluation of changes in the expression of genes involved in cell cycle control, apoptosis, and DNA repair (e.g., p53, Ras, DNA repair enzymes) using methods like quantitative real-time PCR (qRT-PCR) or RNA sequencing.
-
-
Conclusion
Chronic low-level exposure to N-Nitrosodiethylamine poses a significant carcinogenic risk, primarily through a well-defined mechanism of metabolic activation and subsequent DNA damage. The quantitative data from animal studies clearly demonstrate a dose-dependent increase in tumor incidence, even at very low concentrations. The experimental protocols outlined in this guide provide a framework for the robust assessment of NDEA's carcinogenic potential. For drug development professionals and researchers, a thorough understanding of these health effects and the underlying mechanisms is crucial for developing effective risk mitigation strategies and ensuring the safety of pharmaceutical products.
References
- 1. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-nitrosodiethylamine mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A systematic review on multipotent carcinogenic agent, N‐nitrosodiethylamine (NDEA), its major risk assessment, and precautions | Semantic Scholar [semanticscholar.org]
- 8. Dose response studies of carcinogenesis in rats by nitrosodiethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. Issues in the design and interpretation of chronic toxicity and carcinogenicity studies in rodents: approaches to dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of N-Nitrosomethylethylamine (NMEA) in Drinking Water
Introduction
N-Nitrosomethylethylamine (NMEA) is a member of the N-nitrosamine family, a class of compounds that are considered probable human carcinogens.[1][2][3] The presence of N-nitrosamines, including NMEA, in drinking water is a significant public health concern, often resulting as byproducts of disinfection processes such as chloramination.[4][5][6] Consequently, robust and sensitive analytical methods are imperative for the accurate detection and quantification of NMEA at trace levels (ng/L) to ensure water quality and safeguard public health.[7] This document provides detailed application notes and experimental protocols for the analysis of NMEA in drinking water, tailored for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies covered include Solid-Phase Extraction (SPE) for sample pre-concentration, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The determination of NMEA in drinking water at ng/L levels necessitates highly selective and sensitive analytical techniques. The most commonly employed methods involve a pre-concentration step using SPE, followed by chromatographic separation and mass spectrometric detection.
-
Solid-Phase Extraction (SPE): Due to the polar nature of NMEA, specialized sorbents are required for efficient extraction from water matrices.[8] Activated carbon-based cartridges are frequently used for this purpose.[8][9] The SPE process effectively isolates and concentrates the target analyte, while removing interfering matrix components.[10]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like NMEA.[2][4] When coupled with a large volume injection, it can achieve the low detection limits required for drinking water analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides a powerful alternative for the analysis of polar and thermally labile compounds.[5][9][11][12] It offers rapid analysis times and high specificity, making it a suitable technique for NMEA determination.[11][13]
Quantitative Data Summary
The performance of various analytical methods for the determination of NMEA in drinking water is summarized below. These tables provide a comparative overview of key quantitative parameters.
Table 1: Method Performance Data for NMEA Analysis
| Analytical Method | Sample Volume (mL) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Reference |
| LC-HRAM-MS | - | 0.4 - 12 | - | 68 - 83 | [11] |
| GC-MS/MS | 1000 | 3.05 - 3.27 | 9.15 - 9.81 | 71.5 - 88.0 | [4] |
| LC-MS/MS (APCI) | 500 | 1 - 8 | - | 90 - 120 | [12][14] |
| GC-QToF-MS | - | 0.2 - 1.3 | 0.6 - 3.9 | - | [15][16] |
| LC-MS/MS | - | < 10 | - | - | [5] |
| LC-MS/MS | - | - | 1.23 - 4.12 | - | [9][17] |
Table 2: Instrumental Parameters for NMEA Analysis
| Parameter | GC-MS/MS | LC-MS/MS |
| Chromatography | ||
| Column | SUPELCOWAX or equivalent | Hypersil GOLD C18 (1.9 µm, 100 × 2.1 mm) or equivalent |
| Injection Volume | 20 µL (solvent vent) | 100 µL |
| Mass Spectrometry | ||
| Ionization Mode | Positive Chemical Ionization (PCI) or Electron Ionization (EI) | Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Selected Reaction Monitoring (SRM) or Full Scan MS |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on adaptations of US EPA Method 521 and is a common procedure for the extraction of nitrosamines from drinking water.[11][18]
Materials:
-
Drinking water sample
-
Ammonium (B1175870) bicarbonate
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Methanol (B129727), HPLC grade
-
Ultrapure water
-
SPE cartridges (e.g., Activated Carbon, Sep-Pak AC2, or equivalent)[9]
-
Internal standards (e.g., N-Nitrosodimethylamine-d6, N-Nitrosodi-n-propylamine-d14)[11][12]
-
Glass fiber filters (0.45 µm)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Collection and Preservation: Collect a 500 mL to 1000 mL water sample in an amber glass bottle. If the water contains residual chlorine, it must be dechlorinated.
-
pH Adjustment: Adjust the pH of the water sample to approximately 8 by adding a defined quantity of ammonium bicarbonate.[5]
-
Spiking with Internal Standards: Spike the sample with an appropriate volume of internal standard solution (e.g., NDMA-d6 and NDPA-d14) to monitor method performance.[11][12]
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 3-5 mL/min using a vacuum manifold.[5]
-
Cartridge Rinsing: After loading, rinse the cartridge with ultrapure water to remove any remaining matrix interferences.[5]
-
Analyte Elution: Elute the trapped NMEA and other nitrosamines from the cartridge with dichloromethane.[4][5]
-
Concentration: Concentrate the eluate to a final volume of approximately 1 mL using a gentle stream of nitrogen.[5][18]
-
Reconstitution: Reconstitute the final extract in a suitable solvent (e.g., 5% methanol in water) for instrumental analysis.[18]
Caption: Workflow for Solid-Phase Extraction of NMEA.
Protocol 2: Analysis by GC-MS/MS
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)
-
Autosampler with large volume injection capability
GC Conditions:
-
Column: SUPELCOWAX (or equivalent polar capillary column)[4]
-
Injection: 20 µL solvent vent injection
-
Oven Program: 70 °C for 4 min, then ramp at 20 °C/min to 240 °C, hold for 3.5 min[2]
-
Carrier Gas: Helium
MS/MS Conditions:
-
Ionization: Positive Chemical Ionization (PCI) or Electron Ionization (EI)[6][15]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitored Transitions for NMEA: To be determined based on instrument optimization. A common approach is to monitor the transition from the protonated molecular ion [M+H]+ to a characteristic product ion.
Procedure:
-
Calibration: Prepare a series of calibration standards of NMEA in the final extraction solvent, including the internal standards. The calibration range should encompass the expected concentration in the samples (e.g., 25.0 to 500 µg/L, which corresponds to 25-500 ng/L in the original water sample).[4]
-
Sample Analysis: Inject the prepared sample extracts into the GC-MS/MS system.
-
Data Analysis: Quantify NMEA concentration based on the calibration curve, using the internal standards to correct for any variations in extraction efficiency and instrument response.
Protocol 3: Analysis by LC-MS/MS
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (LC-MS/MS)
LC Conditions:
-
Column: Hypersil GOLD C18 (1.9 µm, 100 × 2.1 mm) or equivalent[11]
-
Mobile Phase A: Water + 0.1% Formic Acid[11]
-
Mobile Phase B: Methanol + 0.1% Formic Acid[11]
-
Gradient: A linear gradient from 5% to 95% B over 4 minutes is a typical starting point.[18]
-
Flow Rate: 500 µL/min[11]
-
Injection Volume: 100 µL[11]
MS/MS Conditions:
-
Ionization: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode[9][11][12]
-
Acquisition Mode: Selected Reaction Monitoring (SRM)
-
Monitored Transitions for NMEA: The transition of the precursor ion (m/z 89.0715) to a specific product ion should be monitored.[11]
Procedure:
-
Calibration: Prepare calibration standards in the range of 1 to 200 µg/L in the reconstitution solvent.[18]
-
Sample Analysis: Inject the prepared sample extracts into the LC-MS/MS system.
-
Data Analysis: Quantify NMEA using the generated calibration curve and the response of the internal standards.
Caption: Overall analytical workflow for NMEA detection.
Conclusion
The protocols outlined in this document provide robust and sensitive methods for the determination of this compound in drinking water. The choice between GC-MS/MS and LC-MS/MS will depend on the specific laboratory instrumentation available and the desired analytical throughput. Adherence to proper sample preparation techniques, particularly solid-phase extraction, is critical for achieving the low detection limits required for regulatory compliance and public health protection. The use of internal standards is highly recommended to ensure the accuracy and reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of 7 Nitrosamines in Drinking Water [sigmaaldrich.com]
- 5. sciex.com [sciex.com]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Determination of eight nitrosamines in water at the ng L(-1) levels by liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Determination of eight nitrosamines in water at the ng L(-1) levels by liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry. | Sigma-Aldrich [merckmillipore.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. dspace.incdecoind.ro [dspace.incdecoind.ro]
- 18. lcms.cz [lcms.cz]
Application Note: Quantitative Analysis of N-Nitrosodimethylamine (NDMA) in Pharmaceutical Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-nitrosodimethylamine (NDMA), also referred to as NMEA, is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA).[1] The discovery of this and other nitrosamine (B1359907) impurities in widely used medications, such as sartans and metformin, has led to product recalls and heightened regulatory scrutiny.[2][3][4] Nitrosamines can form during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product.[5]
Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and highly sensitive analytical technique for the determination of volatile and semi-volatile nitrosamines like NDMA.[5] For enhanced selectivity and to achieve the low detection limits required by regulatory bodies such as the FDA, tandem mass spectrometry (GC-MS/MS) is often the preferred method.[5][6] This document provides detailed protocols for the sample preparation and instrumental analysis of NDMA in pharmaceutical drug substances and products using GC-MS/MS.
Principle of the Method
The analytical workflow involves the extraction of NDMA from the drug substance or product matrix, followed by chromatographic separation from other components using a gas chromatograph. The separated compounds then enter a mass spectrometer, where NDMA is identified and quantified based on its specific mass-to-charge ratio (m/z). Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the target analyte (NDMA) and a deuterated internal standard (e.g., NDMA-d6).[4]
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH) - HPLC or GC grade.
-
Reagents: Sodium hydroxide (B78521) (NaOH), Dimethyl sulfoxide (B87167) (DMSO, >99.5%).[7]
-
Internal Standards (IS): Deuterated N-nitrosodimethylamine (NDMA-d6).[8][9]
-
Reference Standards: Certified reference material of N-Nitrosodimethylamine (NDMA).[7]
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps, 20 mL headspace vials.[5][7]
-
Water: HPLC grade or Milli-Q.[10]
Standard Solution Preparation
-
Stock Solutions (e.g., 1000 µg/mL): Accurately weigh and prepare individual stock solutions of NDMA and NDMA-d6 in a suitable solvent like methanol or dichloromethane.[5][9] Store at 4°C.
-
Intermediate Standard Mix (e.g., 1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in dichloromethane.[5][8]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate standard mix with dichloromethane to achieve concentrations ranging from approximately 0.5 ng/mL to 100 ng/mL.[5] A constant concentration of the internal standard (e.g., NDMA-d6 at 0.05 µg/mL) should be added to each calibration standard and sample.[9]
Sample Preparation
The choice of sample preparation method depends on the solubility and nature of the drug matrix.
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 7. fda.gov [fda.gov]
- 8. agilent.com [agilent.com]
- 9. tandfonline.com [tandfonline.com]
- 10. edqm.eu [edqm.eu]
Solid-Phase Extraction Methods for N-Nitrosomethylethylamine (NMEA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of N-Nitrosomethylethylamine (NMEA), a small, polar nitrosamine (B1359907) of significant concern in pharmaceutical and environmental analysis. The following sections outline various SPE methodologies, supported by quantitative data and step-by-step experimental procedures.
Introduction
This compound (NMEA) is a member of the nitrosamine class of compounds, which are classified as probable human carcinogens.[1] Its presence in pharmaceuticals, drinking water, and food products is strictly regulated, necessitating sensitive and reliable analytical methods for its detection and quantification at trace levels. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of NMEA from complex matrices prior to chromatographic analysis, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3]
The choice of SPE sorbent and protocol is critical for achieving high recovery and reproducibility. This note explores different SPE strategies for NMEA, with a focus on sorbents suitable for polar analytes.
Sorbent Selection for NMEA Extraction
Due to its polar nature, traditional reversed-phase SPE sorbents may not provide optimal retention for NMEA.[4] The following sorbent types have shown effectiveness in the extraction of polar nitrosamines:
-
Activated Carbon: Possesses a high surface area and porous structure, making it an excellent choice for trapping small, polar molecules like NMEA from aqueous samples.[4][5] This is the basis for EPA Method 521 for the analysis of nitrosamines in drinking water.[4]
-
Polymeric Cation Exchange: Sorbents like Strata X-C and Oasis MCX combine reversed-phase and strong cation exchange mechanisms.[2] This dual retention mechanism can be highly effective for retaining NMEA, especially in complex sample matrices found in pharmaceutical preparations.[2]
Quantitative Data Summary
The selection of an appropriate SPE method is often guided by performance data such as recovery rates. The table below summarizes reported recovery data for NMEA using different SPE sorbents.
| SPE Sorbent | Sample Matrix | Analytical Method | Average Recovery (%) |
| Strata™ Activated Carbon | Water | GC-MS/MS | 90 |
| Carboxen 572 | Drinking Water | Not Specified | 81.8 |
Table 1: Reported recovery rates for this compound (NMEA) using various SPE sorbents.[1][4]
Experimental Protocols
Below are detailed protocols for the solid-phase extraction of NMEA using activated carbon and polymeric cation exchange cartridges.
Protocol 1: Activated Carbon SPE for NMEA in Aqueous Samples
This protocol is adapted from methodologies similar to EPA Method 521 and is suitable for drinking water and other aqueous matrices.[4][5]
Materials:
-
Strata™ Activated Carbon SPE Cartridges (or equivalent)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Deionized Water
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Procedure:
-
Cartridge Conditioning:
-
Pass 10 mL of Dichloromethane through the cartridge.
-
Follow with 10 mL of Methanol.
-
Finally, rinse with 10 mL of Deionized Water, ensuring the cartridge does not go dry.
-
-
Sample Loading:
-
Load the aqueous sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing/Drying:
-
After loading, wash the cartridge with 10 mL of Deionized Water to remove any remaining matrix interferences.
-
Dry the cartridge thoroughly under a full vacuum for at least 10 minutes, or until visibly dry, to remove residual water.[1] For improved drying, a stream of dry air or nitrogen can be drawn through the cartridge.[1]
-
-
Elution:
-
Elute the retained NMEA from the cartridge with 10 mL of Dichloromethane into a collection tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[6]
-
The sample is now ready for GC-MS or LC-MS analysis.
-
Protocol 2: Polymeric Cation Exchange SPE for NMEA in Pharmaceutical Formulations
This protocol is designed for the extraction of NMEA from dissolved drug products and is based on the properties of mixed-mode sorbents.[2]
Materials:
-
Strata X-C or Oasis MCX SPE Cartridges (or equivalent)
-
Methanol (HPLC grade)
-
5% Phosphoric Acid in Methanol
-
Deionized Water
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Procedure:
-
Sample Pre-treatment:
-
Dissolve the pharmaceutical sample in an appropriate aqueous buffer or deionized water.
-
-
Cartridge Conditioning:
-
Pass 5 mL of Methanol through the cartridge.
-
Equilibrate the cartridge with 5 mL of Deionized Water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of Deionized Water to remove hydrophilic impurities.
-
Follow with a wash of 5 mL of Methanol to remove less polar impurities.
-
-
Elution:
-
Elute the NMEA from the cartridge with 5 mL of 5% Phosphoric Acid in Methanol into a collection tube.[2]
-
-
Concentration/Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS).
-
Method Visualization
The following diagrams illustrate the workflows for the described SPE protocols.
Caption: Activated Carbon SPE Workflow for NMEA.
Caption: Polymeric Cation Exchange SPE Workflow.
Conclusion
The selection of an appropriate solid-phase extraction method is crucial for the accurate and reliable determination of this compound in various matrices. For aqueous samples, activated carbon-based SPE provides a robust and effective approach.[4][5] For more complex matrices such as pharmaceutical formulations, mixed-mode polymeric cation exchange sorbents offer enhanced selectivity and retention.[2] The protocols and data presented in this document serve as a comprehensive guide for researchers and scientists in developing and implementing SPE methods for NMEA analysis. Method validation and optimization are recommended for specific sample types and analytical instrumentation.
References
- 1. pjoes.com [pjoes.com]
- 2. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. phenomenex.com [phenomenex.com]
- 5. unitedchem.com [unitedchem.com]
- 6. organomation.com [organomation.com]
N-Nitrosomethylethylamine (NMEA) as a Reference Standard in Pharmaceutical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their classification as probable human carcinogens. N-Nitrosomethylethylamine (NMEA) is a small-molecule nitrosamine (B1359907) impurity that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product.[1][2] As a result, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities.[3][4][5][6]
This document provides detailed application notes and protocols for the use of this compound (NMEA) as a reference standard in pharmaceutical analysis. NMEA reference standards are crucial for the development and validation of analytical methods, quality control (QC) testing, and ensuring that pharmaceutical products meet the required safety standards.[7] These standards are utilized to establish detection limits, quantify impurity levels, and ensure that trace nitrosamine impurities in drug products remain within the acceptable intake (AI) limits set by regulatory authorities.[7]
Regulatory Framework and Acceptable Intake Limits
Regulatory agencies worldwide have implemented guidelines to control nitrosamine impurities in human drugs. These guidelines necessitate that pharmaceutical manufacturers conduct risk assessments to evaluate the potential for nitrosamine formation in their products.[3][8] If a risk is identified, confirmatory testing using sensitive and validated analytical methods is required.[9]
The FDA recommends an acceptable intake (AI) limit for NMEA, which represents the maximum daily exposure that is considered to have a negligible cancer risk.
| Nitrosamine | Acceptable Intake (AI) Limit (ng/day) |
| This compound (NMEA) | 26.5[8] |
| N-Nitrosodimethylamine (NDMA) | 96[10] |
| N-Nitrosodiethylamine (NDEA) | 26.5[10] |
Note: The AI limit for NMEA is often used as a default for other nitrosamines when specific data is unavailable.[8]
General Workflow for Nitrosamine Impurity Analysis
The overall process for identifying and controlling nitrosamine impurities in pharmaceutical products involves a systematic approach from risk assessment to the implementation of control strategies.
Caption: Workflow for Nitrosamine Impurity Analysis.
Analytical Methodologies
The detection and quantification of NMEA at trace levels require highly sensitive and selective analytical techniques. The most commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][11]
Quantitative Data from Analytical Methods
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for NMEA reported in various studies. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[12]
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS/MS | Sartans, Metformin, Ranitidine | 0.07 µg/kg | 0.3 µg/kg |
| LC-MS/MS | Sartans | 20 ng/g | 50 ng/g |
| LC-HRMS | Drinking Water and Wastewater | 0.4 - 12 ng/L | Not specified |
Data compiled from multiple sources.[1][2][10][13]
Experimental Protocols
The following are detailed protocols for the analysis of NMEA in pharmaceutical products using LC-MS/MS. These protocols are provided as a general guide and may require optimization based on the specific drug product and available instrumentation.
Protocol 1: Sample Preparation for Drug Substances and Products
Effective sample preparation is critical to remove matrix interferences and concentrate the target analyte.[14][15][16][17]
Materials:
-
This compound (NMEA) reference standard
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., NMEA-d3)
-
Volumetric flasks
-
Centrifuge tubes (15 mL)
-
Syringe filters (0.22 µm PVDF)
-
Vortex mixer
-
Sonicator
-
Centrifuge
Procedure for Drug Substance:
-
Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add a known concentration of the internal standard solution.
-
Add methanol to dissolve the sample and bring it to volume.
-
Vortex for 1-2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PVDF syringe filter into an autosampler vial.
Procedure for Drug Product (Tablets):
-
Weigh and finely crush a representative number of tablets (e.g., 20) to obtain a homogenous powder.
-
Accurately weigh a portion of the powder equivalent to 250 mg of the API into a 15 mL centrifuge tube.[10]
-
Add 250 µL of the internal standard solution (e.g., 400 ng/mL).[10]
-
Add 250 µL of methanol and sonicate for 5 minutes.[10]
-
Add 4.5 mL of deionized water and sonicate for another 5 minutes.[10]
-
Centrifuge the sample at 3000 x g for 5 minutes.[10]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.[10]
Caption: General Sample Preparation Workflow.
Protocol 2: LC-MS/MS Analysis of NMEA
Instrumentation:
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 3.0 mm, 3.5 µm).[10]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (2:8).[10]
-
Flow Rate: 0.45 mL/min.[18]
-
Injection Volume: 5 µL.[18]
-
Column Temperature: 45 °C.[18]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 2.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) NMEA 89.1 43.1 | NMEA-d3 (IS) | 92.1 | 46.1 |
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
Risk Mitigation and Control Strategies
To minimize the risk of nitrosamine impurities, manufacturers should consider the following:
-
Process Optimization: Modify manufacturing processes to avoid conditions that favor nitrosamine formation (e.g., presence of secondary/tertiary amines and nitrites under acidic conditions).[3][5]
-
Raw Material Control: Carefully select and test raw materials, including starting materials, reagents, and solvents, for the presence of nitrosating agents or amine precursors.[3]
-
Formulation and Storage: Evaluate the potential for nitrosamine formation during storage and consider the impact of excipients and packaging materials.[5]
Caption: Key Risk Mitigation Strategies.
Conclusion
The use of this compound as a reference standard is indispensable for the accurate and reliable quantification of this potential impurity in pharmaceutical products. Adherence to regulatory guidelines, implementation of robust analytical methods, and proactive risk mitigation strategies are essential to ensure patient safety and product quality. The protocols and information provided herein serve as a comprehensive resource for professionals involved in the development, manufacturing, and quality control of pharmaceuticals.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 4. fda.gov [fda.gov]
- 5. gmp-compliance.org [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. veeprho.com [veeprho.com]
- 8. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]
- 9. fda.gov [fda.gov]
- 10. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 13. lcms.cz [lcms.cz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Development and optimization of an LC-MS method for the separation of nitrosamine impurities | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 19. shimadzu.com.sg [shimadzu.com.sg]
Application Notes and Protocols for the Quantification of N-Nitrosamines (NMEAs) in Processed Meat Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrosamines (NMEAs) are a class of chemical compounds that can form in processed meat products during curing, processing, and cooking.[1][2][3] These compounds are formed through the reaction of nitrites, which are added to meat as preservatives and color enhancers, with secondary amines naturally present in the meat.[1][4][5] Factors such as high temperatures during cooking, low pH, and the concentration of nitrites can influence the formation of NMEAs.[1][2][4] Several N-nitrosamines are classified as probable human carcinogens, making their quantification in food products a significant concern for public health and a critical aspect of food safety research and regulatory oversight.[1][2][3]
This document provides detailed application notes and experimental protocols for the quantification of various N-nitrosamines in processed meat products, intended for use by researchers and analytical scientists. The methodologies described are based on established analytical techniques such as Gas Chromatography-Thermal Energy Analyzer (GC-TEA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the reported concentrations of various N-nitrosamines found in different processed meat products from selected studies. These values can vary significantly based on the specific processing methods, cooking conditions, and analytical techniques used.
| N-Nitrosamine | Meat Product | Concentration Range (µg/kg) | Reference |
| Volatile N-Nitrosamines (VNAs) | |||
| N-Nitrosodimethylamine (NDMA) | Bacon | Not Detected - 10.5 | [1] |
| Sausages | 0.85 (mean) | [6] | |
| Ham | Not Detected - 5.2 | [1] | |
| Hot Dogs | 20.44 | [2] | |
| N-Nitrosodiethylamine (NDEA) | Sausages | 0.36 (mean) | [6] |
| Cured Meat | <10 (regulatory limit) | [1] | |
| N-Nitrosodipropylamine (NDPA) | Cooked Ham | 1.75 - 34.75 | [7] |
| Chicken Sausages | 0.38 | [8] | |
| N-Nitrosodibutylamine (NDBA) | Red Meat Sausages | 0.69 | [8] |
| Cured Meat | <10 (regulatory limit) | [1] | |
| N-Nitrosopiperidine (NPIP) | Cooked Ham | 1.50 - 4.26 | [7] |
| Sausages | 0.98 (mean) | [6] | |
| N-Nitrosopyrrolidine (NPYR) | Bacon | Not Detected - 15.7 | [1] |
| Sausages | 4.14 (mean) | [6] | |
| Non-Volatile N-Nitrosamines (NVNAs) | |||
| N-Nitrosoproline (NPRO) | Nitrite-cured meat | Detected | [9] |
| N-Nitrosothiazolidine-4-carboxylic acid (NTCA) | Smoked Beef | 501.29 - 4227.49 | [10][11] |
| N-Nitroso-2-methylthiazolidine-4-carboxylic acid (NMTCA) | Smoked Beef | 20.50 - 989.18 | [10][11] |
| N-Nitrososarcosine (NSAR) | Nitrite-cured meat | Detected | [1] |
Formation Pathway of N-Nitrosamines in Processed Meat
The formation of N-nitrosamines in processed meat is a complex chemical process. The primary pathway involves the reaction of a nitrosating agent, derived from sodium nitrite, with secondary amines present in the meat.
Caption: Chemical pathway of N-nitrosamine formation in processed meat.
Experimental Protocols
Protocol 1: Quantification of Volatile N-Nitrosamines (VNAs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies described for the analysis of volatile nitrosamines in meat products.[7][12]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenization: Weigh 10 g of the homogenized processed meat sample into a 50 mL centrifuge tube.
-
Extraction: Add 5 mL of dichloromethane (B109758). Vortex for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Cleanup: Transfer the dichloromethane (lower) layer to a clean tube containing 5 mL of phosphate (B84403) buffer solution (pH 7.0). Vortex for 30 seconds.
-
Final Extraction: Centrifuge at 4000 rpm for 5 minutes. Carefully collect the dichloromethane layer for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 220 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 1 min
-
Ramp 1: 5 °C/min to 120 °C
-
Ramp 2: 10 °C/min to 240 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Chemical Ionization (CI) with methanol (B129727) as reagent gas, or Electron Ionization (EI)
-
Ion Source Temperature: 200 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.
-
Monitor Ions (m/z): Specific to each VNA being analyzed (e.g., for NDMA: 74.9 m/z).[12]
-
3. Quantification
-
Prepare a calibration curve using certified N-nitrosamine standards.
-
Quantify the concentration of each VNA in the sample by comparing its peak area to the calibration curve. The use of isotopically labeled internal standards is recommended for improved accuracy.
Protocol 2: Quantification of Volatile and Non-Volatile N-Nitrosamines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized procedure based on methods developed for the simultaneous analysis of various N-nitrosamines.[9][10][13]
1. Sample Preparation (Acetonitrile Extraction)
-
Homogenization: Weigh 5 g of the minced meat sample into a 25 mL volumetric flask.
-
Extraction: Add acetonitrile (B52724) to the 25 mL mark and homogenize the mixture thoroughly.
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 8000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) and/or Atmospheric Pressure Chemical Ionization (APCI). APCI is often more effective for volatile nitrosamines.[10][13]
-
Ionization Mode: Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for each N-nitrosamine must be optimized.
-
3. Quantification
-
Construct a calibration curve for each analyte using standard solutions.
-
Calculate the concentration of N-nitrosamines in the samples based on the peak areas and the calibration curve. The use of internal standards is highly recommended.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of N-nitrosamines in processed meat products.
References
- 1. mdpi.com [mdpi.com]
- 2. publish.kne-publishing.com [publish.kne-publishing.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitrosamines in Processed Foods: Risks and Prevention • Food Safety Institute [foodsafety.institute]
- 6. qascf.com [qascf.com]
- 7. Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] N-nitrosamines in processed meat products – analysis, occurrence, formation, mitigation and exposure | Semantic Scholar [semanticscholar.org]
- 10. Analysis of Nitrosamines in Processed Meat Products in Medan City by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Nitrosamines in Processed Meat Products in Medan City by Liquid Chromatography-Mass Spectrometry | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 12. researchgate.net [researchgate.net]
- 13. openpub.fmach.it [openpub.fmach.it]
Application Note & Protocol: Analysis of Volatile Nitrosamines by Headspace Solid-Phase Microextraction (HS-SPME)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Volatile nitrosamines are a class of genotoxic impurities that have been detected in various products, including pharmaceuticals, food, and consumer goods.[1][2][3][4] Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification.[3] Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) has emerged as a powerful technique for the analysis of volatile nitrosamines.[1][2][4] This method offers several advantages, including being solvent-free, simple, and easily automated, while providing excellent sensitivity and selectivity.[5][6]
This document provides a detailed application note and protocol for the determination of volatile nitrosamines using HS-SPME-GC-MS.
Quantitative Data Summary
The following tables summarize the quantitative performance of HS-SPME methods for the analysis of volatile nitrosamines across different studies and matrices.
Table 1: Method Performance in Pharmaceutical Matrices
| Nitrosamine(s) | Matrix | Fiber Type | LOQ | Linearity (r²) | Recovery (%) | Reference |
| 14 Volatile Nitrosamines | 44 Different Pharmaceuticals | 50/30 µm DVB/CAR/PDMS | 0.05 µg/g | Not Specified | Not Specified | [1] |
| N-Nitrosodimethylamine (NDMA) | Ranitidine | Not Specified | 1 µg/L | Not Specified | Not Specified | [7] |
| 9 Volatile Nitrosamines | Metronidazole Benzoate | Not Specified | 0.15–1.00 ng/mL (LOD) | >0.99 | 94.09–111.22 | [3] |
Table 2: Method Performance in Food Matrices (Meat Products)
| Nitrosamine(s) | Matrix | Fiber Type | LOQ | Linearity (r²) | Recovery (%) | Reference |
| 9 Volatile Nitrosamines | Processed Meat | 50/30 µm DVB/CAR/PDMS | <12 µg/kg (for 7 of 9) | >0.997 | 92–113 | [4][8] |
Experimental Protocols
This section details the methodologies for the analysis of volatile nitrosamines using HS-SPME-GC-MS. The protocols are based on optimized conditions reported in the literature.[1][4]
Protocol 1: Analysis of Volatile Nitrosamines in Pharmaceuticals[1]
1. Sample Preparation
-
Weigh 100 mg of the pharmaceutical sample into a 20 mL headspace vial.
-
Add 5 mL of a 90% sodium chloride (NaCl) solution in water.
-
Spike with an appropriate internal standard.
-
Seal the vial immediately with a magnetic crimp cap.
2. HS-SPME Procedure
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation: Incubate the vial at 80°C for 1 minute with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial at 80°C for 30 minutes with agitation.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
3. GC-MS/MS Conditions
-
GC Column: DB-heavyWax (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
Protocol 2: Analysis of Volatile Nitrosamines in Meat Products[4][8]
1. Sample Preparation
-
Homogenize the meat sample.
-
Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of 36% (w/v) NaCl solution.
-
Spike with an appropriate internal standard.
-
Seal the vial immediately.
2. HS-SPME Procedure
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS.
-
Extraction: Place the vial in a heating block or water bath at 65°C and expose the SPME fiber to the headspace for 45 minutes with agitation.
-
Desorption: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
3. GC-MS Conditions
-
GC Column: A suitable capillary column for volatile amine analysis (e.g., a wax or mid-polar phase column).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 100°C.
-
Ramp 2: 10°C/min to 220°C, hold for 5 minutes.
-
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) or full scan mode.
Mandatory Visualizations
Caption: HS-SPME workflow for volatile nitrosamine analysis.
Caption: Key parameter relationships in HS-SPME optimization.
References
- 1. Evaluation and optimization of a HS-SPME-assisted GC-MS/MS method for monitoring nitrosamine impurities in diverse pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Identification of N-nitroso-N-methyl-4-aminobutanoic acid (NMEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso compounds, commonly known as nitrosamines, are a class of chemical compounds that have garnered significant attention in the pharmaceutical industry due to their classification as probable human carcinogens.[1] The presence of these impurities, even at trace levels, in active pharmaceutical ingredients (APIs) and finished drug products poses a significant safety risk to patients.[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines and acceptable intake (AI) limits for nitrosamine (B1359907) impurities in pharmaceutical products.[3] One such nitrosamine of concern is N-nitroso-N-methyl-4-aminobutanoic acid (NMEA).
High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical tool for the sensitive and selective detection and quantification of nitrosamine impurities.[4] The high resolving power and mass accuracy of HRMS instruments, such as Orbitrap and Q-TOF systems, enable the confident identification of target analytes in complex pharmaceutical matrices, minimizing the risk of false-positive results.[5] This application note provides a detailed protocol for the identification and quantification of NMEA in pharmaceutical samples using LC-HRMS.
Signaling Pathway of Nitrosamine-Induced Carcinogenesis
N-nitroso compounds like NMEA are not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[6] This process is initiated by cytochrome P450 (CYP450) enzymes in the liver, which hydroxylate the nitrosamine to form an unstable α-hydroxy nitrosamine.[4] This intermediate then spontaneously decomposes to form a highly reactive electrophilic diazonium ion, which can subsequently generate a carbenium ion.[4] These reactive species can then alkylate DNA bases, primarily forming adducts such as O6-methylguanine (O6-MeG), N7-methylguanine (N7-MeG), and N3-methyladenine (N3-MeA).[6]
The formation of these DNA adducts can lead to mutations during DNA replication if not repaired. The cell possesses several DNA repair mechanisms to counteract this damage, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and direct reversal of the damage by the O6-methylguanine-DNA methyltransferase (MGMT) enzyme.[6] However, if these repair mechanisms are overwhelmed or faulty, the persistence of DNA adducts can lead to genomic instability, mutations in critical genes (e.g., tumor suppressor genes), and ultimately, the initiation of carcinogenesis.[7]
Experimental Workflow for NMEA Identification
The reliable identification and quantification of NMEA in pharmaceutical samples necessitates a well-defined experimental workflow. This workflow encompasses sample preparation, chromatographic separation, and HRMS detection and data analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific drug matrix and instrumentation.
Materials and Reagents
-
NMEA reference standard
-
NMEA-d3 (or other suitable isotope-labeled internal standard)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (e.g., 0.22 µm PVDF)
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of NMEA reference standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of NMEA-d3 in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards ranging from 0.5 ng/mL to 100 ng/mL. Spike each calibration standard with the internal standard to a final concentration of 10 ng/mL.
Sample Preparation
The choice of sample preparation method depends on the drug substance or product matrix.
Method 1: Direct Dissolution (for soluble drug substances)
-
Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add a suitable volume of the internal standard solution.
-
Dissolve and dilute to volume with the appropriate solvent (e.g., methanol or water).
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
Method 2: Solid-Phase Extraction (SPE) (for complex matrices)
-
Condition a suitable SPE cartridge (e.g., a strong cation-exchange cartridge) with methanol followed by an acidic aqueous diluent.[2]
-
Dilute the sample with the acidic aqueous diluent and load it onto the conditioned SPE cartridge.[2]
-
Wash the cartridge to remove interfering matrix components.
-
Elute the NMEA and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-HRMS analysis.
LC-HRMS Parameters
-
LC System: UHPLC or HPLC system
-
Column: A C18 column with appropriate dimensions (e.g., 100 mm x 2.1 mm, 1.9 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate NMEA from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q Exactive Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2) of the precursor ion for NMEA.
-
Resolution: ≥ 70,000 (for full scan)
-
Mass Accuracy: < 5 ppm
Data Analysis and Interpretation
The data analysis workflow is a critical step in ensuring the accurate identification and quantification of NMEA.
-
Peak Identification: Identify the peak corresponding to NMEA in the chromatogram based on its accurate mass and retention time, which should match that of the reference standard.
-
Confirmation: Confirm the identity of NMEA by comparing the fragmentation pattern in the MS/MS spectrum of the sample with that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of NMEA to the internal standard against the concentration of the calibration standards. Determine the concentration of NMEA in the sample using the regression equation of the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of nitrosamines using LC-HRMS, which can be expected for a validated NMEA method.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.4 - 12 ng/L | [8] |
| Limit of Quantitation (LOQ) | 1 - 50 ng/g | [4] |
| Linearity (r²) | > 0.99 | [9] |
| Recovery | 70 - 130% | [5] |
| Precision (RSD) | < 15% | [9] |
Conclusion
The use of high-resolution mass spectrometry provides a robust, sensitive, and selective method for the identification and quantification of NMEA in pharmaceutical products. The detailed protocol and data analysis workflow presented in this application note offer a comprehensive guide for researchers and scientists in the pharmaceutical industry to ensure the safety and quality of their products by effectively monitoring for the presence of this potentially carcinogenic impurity. Adherence to these methodologies will aid in meeting the stringent regulatory requirements for nitrosamine analysis.
References
- 1. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways | Semantic Scholar [semanticscholar.org]
- 3. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage induced by seven N-nitroso compounds in primary cultures of human and rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. caymanchem.com [caymanchem.com]
Application Note & Protocol: Method Development for the Determination of N-Nitrosomethylethylamine (NMEA) in Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitrosomethylethylamine (NMEA) is a member of the nitrosamine (B1359907) class of compounds, which are classified as probable human carcinogens. The presence of nitrosamine impurities in food products, pharmaceuticals, and environmental samples is a significant concern, necessitating sensitive and robust analytical methods for their detection and quantification at trace levels.[1][2][3] This application note provides a comprehensive overview of method development for the analysis of NMEA in complex matrices, with a focus on sample preparation, chromatographic separation, and mass spectrometric detection. Detailed protocols for solid-phase extraction (SPE), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-tandem mass spectrometry (GC-MS/MS) are presented.
Sample Preparation
The primary challenge in analyzing NMEA in complex matrices is its effective extraction and isolation from interfering substances such as fats, proteins, and carbohydrates in food, or active pharmaceutical ingredients (APIs) and excipients in drug products.[4][5] The choice of sample preparation technique is critical and depends on the matrix and the analytical technique employed.
Solid-Phase Extraction (SPE)
SPE is a widely used technique for the cleanup and concentration of nitrosamines from various matrices.[2][6][7] It offers advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption and improving sample throughput.[2] The selection of the appropriate sorbent material is crucial for achieving high recovery of NMEA.
Protocol 1: SPE for Aqueous and Food Matrices
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Sample Pre-treatment:
-
For liquid samples (e.g., drinking water, beverages), adjust the pH if necessary and filter to remove particulate matter.
-
For solid or semi-solid food samples, homogenize the sample. A typical approach involves blending the sample with water or a suitable buffer.
-
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge. Activated carbon cartridges are commonly used for nitrosamine analysis in water.[1][8] For food matrices with high-fat content, Florisil cartridges can be effective in retaining lipids while allowing nitrosamines to be eluted.[6] Strong cation-exchange cartridges have also been shown to be effective for nitrosamine impurities in syrups.[7]
-
Condition the cartridge by sequentially passing through solvents such as dichloromethane, methanol (B129727), and ultrapure water.[1][8]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 4-6 mL/min).[8]
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a mild organic solvent mixture) to remove co-extracted interferences.
-
-
Drying:
-
Dry the cartridge thoroughly under a stream of nitrogen to remove residual water.[8]
-
-
Elution:
-
Elute the retained NMEA with a suitable organic solvent. Dichloromethane (DCM) is a common elution solvent for nitrosamines.[1][6][8] For some sorbents, a mixture of solvents like hexane (B92381) and DCM or methanol in DCM may be necessary for quantitative recovery.[6]
-
-
Concentration:
-
The eluate is typically concentrated under a gentle stream of nitrogen to a final volume (e.g., 1 mL) before analysis.[8]
-
Chromatographic Analysis
Both GC-MS/MS and LC-MS/MS are powerful techniques for the sensitive and selective determination of NMEA. The choice between the two often depends on the volatility of the analyte and the nature of the sample matrix.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile nitrosamines like NMEA.[9][10]
Protocol 2: GC-MS/MS Analysis of NMEA
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode is often used for trace analysis.
-
Inlet Temperature: Typically around 220 °C.[10]
-
Carrier Gas: Helium.
-
Column: A mid-polarity column, such as one with a 6% cyanopropylphenyl - 94% dimethylpolysiloxane stationary phase (e.g., Rxi-624Sil MS), is suitable for separating nitrosamines.
-
Oven Temperature Program: A typical program might start at 40 °C, hold for a short period, then ramp up to a higher temperature (e.g., 160 °C or higher) to elute the analytes.[10]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for NMEA.
-
Example Transitions for NMEA: Precursor ion (m/z) 88.1, with product ions at m/z 42.1 and 43.0.[9]
-
-
Collision Energy: Optimization of collision energy is crucial for maximizing the signal of the product ions.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly useful for analyzing a broader range of nitrosamines, including those that are less volatile or thermally labile.[3][11][12]
Protocol 3: LC-MS/MS Analysis of NMEA
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.[12][13]
-
Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile (B52724) is typical.[12][13]
-
Flow Rate: A flow rate in the range of 0.3 - 0.5 mL/min is common.[13]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-45 °C) is important for reproducible retention times.[12][13]
-
Injection Volume: Typically 1-10 µL.[13]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Source: Positive-ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[12][13]
-
Acquisition Mode: MRM is used to monitor specific transitions for NMEA.
-
MRM Transitions: The precursor ion for NMEA is [M+H]+ at m/z 89.1. Product ions would be determined through method development.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of NMEA and other nitrosamines using various methods.
Table 1: Quantitative Performance Data for Nitrosamine Analysis
| Analyte | Method | Matrix | LOQ | Recovery (%) | Reference |
| NMEA | GC-MS/MS | Drug Product | 1-10 ppb | Satisfactory | [10] |
| NDMA | GC-MS/MS | Antitussive Syrup | 0.1 ng/mL (LOD) | 90-120 | [7] |
| NDEA | GC-MS/MS | Antitussive Syrup | 0.02 ng/mL (LOD) | 90-120 | [7] |
| Various | GC-MS/MS | Water | - | 91-126 | [1] |
| Various | LC-MS/MS | Metformin | < 5 ppb | - | [11] |
LOQ: Limit of Quantification; LOD: Limit of Detection; NDMA: N-Nitrosodimethylamine; NDEA: N-Nitrosodiethylamine.
Experimental Workflows and Diagrams
Visual representations of the experimental workflows aid in understanding the overall analytical process.
Caption: Workflow for sample preparation using Solid-Phase Extraction (SPE).
Caption: General workflow for GC-MS/MS and LC-MS/MS analysis.
Conclusion
The reliable determination of this compound in complex matrices requires a well-developed analytical method that combines efficient sample preparation with sensitive and selective detection. Solid-phase extraction is a robust technique for isolating NMEA from interfering components. Both GC-MS/MS and LC-MS/MS provide the necessary sensitivity and selectivity to meet the stringent regulatory requirements for nitrosamine analysis. The specific choice of methodology should be tailored to the sample matrix and the analytical instrumentation available. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists involved in the analysis of nitrosamine impurities.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation in Food Analysis: Why is it Such a Headache? - AnalyteGuru [thermofisher.com]
- 5. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents [patents.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Development of LC-MS method for nitrosamine impurities separation and quantification | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Nitrosomethylethylamine (NMEA) in Carcinogenicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosomethylethylamine (NMEA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in various animal species.[1][2] NMEA has been identified in a range of sources, including certain foods and as a contaminant in some drug products.[3] Understanding its carcinogenic potential is crucial for risk assessment and regulatory purposes. These application notes provide a comprehensive overview of the use of NMEA in carcinogenicity studies, including detailed experimental protocols, data presentation, and visualization of the molecular pathways involved. The primary target organ for NMEA-induced carcinogenicity in rats is the liver, where it induces hepatocellular carcinomas.[4]
Data Presentation: Dose-Response Relationship
Table 1: Representative Dose-Response Data for N-Nitrosamine-Induced Hepatocellular Carcinoma in F344 Rats
| Treatment Group | Dose in Drinking Water (mg/L) | Approximate Daily Dose (mg/kg body weight) | Number of Animals | Observation Period (Weeks) | Liver Tumor Incidence (%) |
| Control | 0 | 0 | 50 | 104 | < 5 |
| Low Dose | 1 | 0.05 | 50 | 104 | 10 - 20 |
| Medium Dose | 5 | 0.25 | 50 | 104 | 40 - 60 |
| High Dose | 10 | 0.5 | 50 | 104 | > 80 |
Note: This table is illustrative and compiled from findings on various N-nitrosamines to demonstrate a typical dose-response relationship. Actual results for NMEA may vary.
Experimental Protocols
In Vivo Carcinogenicity Bioassay in Rats
This protocol describes a long-term carcinogenicity study of NMEA in Fischer 344 (F344) rats, a commonly used strain in toxicological research.[1][3][4]
1. Animal Model and Husbandry:
-
Species and Strain: Male and female Fischer 344 rats, 6-8 weeks old at the start of the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.[6] Cages, bedding, and water should be sterile. All handling of animals and materials exposed to NMEA should be conducted in a certified biosafety cabinet.[6]
-
Diet: Standard laboratory chow and drinking water available ad libitum, unless NMEA is administered in the drinking water.
2. NMEA Administration:
-
Route of Administration: Oral administration is the most common route for N-nitrosamines. This can be achieved through:
-
Drinking Water: NMEA is dissolved in the drinking water at desired concentrations. Water consumption should be monitored to calculate the daily dose.[4][5]
-
Oral Gavage: A specific dose of NMEA, dissolved in a suitable vehicle (e.g., water or corn oil), is administered directly into the stomach using a gavage needle. This method ensures accurate dosing.
-
-
Dose Levels: A minimum of three dose levels (low, medium, and high) and a control group receiving the vehicle only should be included. Dose selection should be based on preliminary toxicity studies to establish a maximum tolerated dose (MTD).
-
Duration of Treatment: Chronic exposure for up to two years is standard for carcinogenicity bioassays.[7]
3. Monitoring and Endpoints:
-
Clinical Observations: Animals should be observed daily for clinical signs of toxicity, such as changes in weight, behavior, and appearance.
-
Body Weight and Food/Water Consumption: Measured weekly for the first few months and bi-weekly thereafter.
-
Necropsy: A complete necropsy is performed on all animals at the end of the study or when found moribund.
-
Histopathology: The liver and other major organs are collected, weighed, and preserved in formalin. Tissues are then processed for histopathological examination to identify and classify tumors.
4. Data Analysis:
-
Tumor incidence data are analyzed using appropriate statistical methods to determine the dose-response relationship and the statistical significance of tumor induction.
Medium-Term Liver Bioassay for Carcinogenicity
A shorter-term assay can be used for rapid screening of carcinogenic potential, focusing on preneoplastic lesions.
1. Initiation-Promotion Protocol:
-
Initiation: Rats are given a single intraperitoneal injection of a known initiator, such as diethylnitrosamine (DEN), to induce DNA damage in hepatocytes.
-
Promotion: Two weeks after initiation, animals are administered NMEA (the test compound) in their diet or drinking water for a period of 6-8 weeks.
-
Partial Hepatectomy: A two-thirds partial hepatectomy is performed during the promotion phase to stimulate cell proliferation.
2. Endpoint Analysis:
-
The endpoint is the induction of preneoplastic focal lesions in the liver, which can be identified by immunohistochemical staining for markers like Glutathione S-transferase placental form (GST-P).
-
The number and area of GST-P positive foci are quantified and compared between the treated and control groups.
Signaling Pathways and Molecular Mechanisms
The carcinogenicity of NMEA is initiated by its metabolic activation, leading to the formation of DNA adducts and subsequent disruption of key cellular signaling pathways.
Metabolic Activation of this compound
NMEA requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver, to exert its carcinogenic effects. The key initial step is the hydroxylation of the carbon atom adjacent (α-position) to the nitroso group. This creates an unstable intermediate that ultimately generates highly reactive electrophiles, which can alkylate DNA.
Downstream Signaling Pathways in NMEA-Induced Hepatocarcinogenesis
The formation of DNA adducts by NMEA metabolites is a critical initiating event in carcinogenesis. These adducts can lead to mutations if not repaired, and also trigger cellular stress responses that activate pro-inflammatory and pro-proliferative signaling pathways, such as NF-κB and STAT3. Chronic activation of these pathways contributes to the development of hepatocellular carcinoma.
Experimental Workflow for NMEA Carcinogenicity Study
The following diagram outlines the key steps in a typical long-term carcinogenicity bioassay of NMEA.
References
- 1. Effect of age on dose-response relationship in carcinogenesis induced by single administration of N-nitrosomethylurea in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Carcinogenesis in F344 rats by N-nitrosomethyl-n-propylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response study with N-nitrosodiethanolamine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thresholds Derived from Common Measures in Rat Studies are Predictive of Liver Tumorigenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study. | Semantic Scholar [semanticscholar.org]
- 7. Dose-response relationships in promotion of rat hepatocarcinogenesis by 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Nitrosomethylethylamine (NMEA) Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of N-Nitrosomethylethylamine (NMEA) from soil samples.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most efficient for NMEA from soil?
Microwave-Assisted Extraction (MAE) has been shown to provide the highest extraction efficiency (94-96%) for nitrosamines in soil and sludge matrices, with the significant advantages of a much shorter extraction time (3 minutes) and lower solvent consumption compared to Ultrasonic-Assisted Extraction (UAE) and Soxhlet extraction.[1][2] While Soxhlet is a standard and effective method, it is considerably more time-consuming and requires larger volumes of solvent.[3][4][5]
Q2: What are the common causes of low NMEA recovery?
Low recovery of NMEA from soil samples can be attributed to several factors:
-
Inadequate extraction efficiency: The chosen method may not be optimal for the specific soil matrix. As mentioned, MAE generally offers the highest efficiency.
-
Matrix effects: The complex nature of soil can lead to ion suppression or enhancement during analysis, particularly with LC-MS/MS, which can result in inaccurate quantification.[6][7][8][9][10]
-
Analyte degradation: NMEA can be sensitive to high temperatures and certain chemical conditions, which may lead to degradation during extraction or analysis.
-
Improper sample preparation: Insufficient homogenization of the soil sample or improper use of drying agents can lead to inconsistent and poor extraction.
Q3: How can I minimize matrix effects in my analysis?
Several strategies can be employed to mitigate matrix effects:
-
Sample dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[6]
-
Matrix-matched calibration: Preparing calibration standards in an extract of a blank soil sample that is similar to the samples being analyzed can help to compensate for matrix effects.[6]
-
Use of internal standards: Isotope-labeled internal standards are highly recommended as they behave similarly to the analyte of interest during extraction and ionization, thus providing more accurate quantification.
-
Effective sample cleanup: Techniques like Solid-Phase Extraction (SPE) can be used to remove interfering components from the sample extract before analysis.
Q4: How can I prevent the artificial formation of NMEA during sample preparation and analysis?
Artifact formation of nitrosamines can occur in the presence of precursor amines and nitrosating agents under certain conditions, such as acidic pH or high temperatures.[11][12][13][14] To prevent this:
-
Control pH: Maintain neutral or slightly basic conditions during extraction.
-
Use of scavengers: Adding substances like ascorbic acid or sulfamic acid to the sample can inhibit nitrosamine (B1359907) formation.[11]
-
Avoid high temperatures: Use extraction and analytical methods that do not require excessively high temperatures.
Q5: What are the key parameters to optimize for Ultrasonic-Assisted Extraction (UAE)?
For UAE, the following parameters are crucial for optimizing NMEA extraction:
-
Solvent selection: A suitable solvent or solvent mixture that can efficiently solubilize NMEA is critical. Dichloromethane and acetonitrile (B52724) are commonly used for nitrosamine extraction.
-
Sonication time: The duration of sonication directly impacts extraction efficiency. This needs to be optimized for the specific soil type.[15][16][17][18]
-
Ultrasonic power and frequency: Higher power and appropriate frequency can enhance extraction, but excessive power can lead to analyte degradation.
-
Temperature: Controlling the temperature of the extraction vessel is important to prevent the degradation of thermolabile compounds.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low NMEA peaks | Ineffective extraction | Optimize extraction parameters (solvent, time, temperature). Consider switching to a more efficient method like MAE. |
| Sample degradation | Ensure temperature during extraction and analysis is controlled. Check the pH of the extraction solvent. | |
| Instrument issue | Verify GC-MS or LC-MS/MS system performance with a known standard. Check for leaks and ensure proper column installation.[19][20] | |
| Poor peak shape (fronting or tailing) | Active sites in the GC inlet or column | Use a deactivated inlet liner and a high-quality, inert GC column. Trim the first few centimeters of the column. |
| Column overload | Dilute the sample extract or reduce the injection volume. | |
| Inappropriate temperature program | Optimize the GC oven temperature program. | |
| High background noise in chromatogram | Contaminated solvent or glassware | Use high-purity solvents and thoroughly clean all glassware. |
| Septum bleed | Use high-quality, low-bleed septa and replace them regularly. | |
| Matrix interferences | Employ a more effective sample cleanup method, such as SPE. | |
| Inconsistent results between replicates | Non-homogenous sample | Thoroughly homogenize the soil sample before taking aliquots for extraction. |
| Inconsistent sample preparation | Ensure consistent execution of the extraction protocol for all samples, including accurate measurement of soil and solvent volumes. | |
| Variable matrix effects | Utilize an internal standard to compensate for variations in extraction and ionization. |
Data Presentation
Table 1: Comparison of Extraction Methods for Nitrosamines from Soil/Sludge
| Parameter | Microwave-Assisted Extraction (MAE) | Ultrasonic-Assisted Extraction (UAE) | Soxhlet Extraction |
| Extraction Efficiency (%) | 94 - 96 | 35 - 44 | 84 - 102 |
| Extraction Time | 3 min | 1 h | 18 h |
| Solvent Volume | 6 mL | 6 mL | 100 mL |
| Advantages | High efficiency, very fast, low solvent use | Relatively fast, simple setup | Standard, well-established method |
| Disadvantages | Requires specialized equipment | Lower efficiency compared to MAE and Soxhlet | Very slow, high solvent consumption |
Data synthesized from Jurado-Sánchez et al. (2013).[1][2]
Experimental Protocols
Microwave-Assisted Extraction (MAE) Protocol (General)
This protocol is based on the findings of Jurado-Sánchez et al. (2013) and should be optimized for your specific soil type and analytical instrumentation.
Materials:
-
Microwave extraction system
-
Extraction vessels
-
Soil sample, air-dried and sieved
-
Anhydrous sodium sulfate (B86663)
-
Extraction solvent (e.g., Dichloromethane or Acetonitrile)
-
Internal standard solution
Procedure:
-
Weigh approximately 2 g of the homogenized soil sample into a microwave extraction vessel.
-
Add an equal amount of anhydrous sodium sulfate to the soil sample to remove residual moisture.
-
Spike the sample with an appropriate internal standard.
-
Add 6 mL of the chosen extraction solvent to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave program to ramp to 100°C over 2 minutes and hold for 1 minute.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to remove solid particles.
-
The extract is now ready for cleanup or direct analysis by GC-MS or LC-MS/MS.
Ultrasonic-Assisted Extraction (UAE) Protocol (General)
This protocol provides a general guideline for UAE of NMEA from soil. Optimization of sonication time and power is recommended.
Materials:
-
Ultrasonic bath or probe sonicator
-
Centrifuge tubes or flasks
-
Soil sample, air-dried and sieved
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., Dichloromethane or Acetonitrile)
-
Internal standard solution
Procedure:
-
Weigh approximately 5 g of the homogenized soil sample into a centrifuge tube.
-
Add an equal amount of anhydrous sodium sulfate.
-
Spike the sample with an internal standard.
-
Add 10 mL of the extraction solvent.
-
Place the tube in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 30-60 minutes. Monitor the temperature to prevent excessive heating.
-
After sonication, centrifuge the sample to separate the solid and liquid phases.
-
Carefully collect the supernatant (the extract).
-
The extract can then be concentrated and/or subjected to a cleanup step before analysis.
Soxhlet Extraction Protocol (Adapted from EPA Method 3540C)
This is a standard method for the extraction of semi-volatile organic compounds from solid waste and can be applied to NMEA extraction from soil.[4]
Materials:
-
Soxhlet extraction apparatus (extractor, condenser, round-bottom flask)
-
Heating mantle
-
Extraction thimbles
-
Soil sample, air-dried and sieved
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., Dichloromethane/Acetone mixture 1:1)
-
Internal standard solution
Procedure:
-
Weigh approximately 10 g of the homogenized soil sample and mix it with 10 g of anhydrous sodium sulfate.
-
Place the mixture into an extraction thimble.
-
Spike the sample with an internal standard.
-
Place the thimble inside the Soxhlet extractor.
-
Add approximately 300 mL of the extraction solvent to the round-bottom flask along with a few boiling chips.
-
Assemble the Soxhlet apparatus and turn on the heating mantle and cooling water.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
-
The extract in the round-bottom flask can then be concentrated and prepared for analysis.
Visualizations
References
- 1. Comparison of microwave assisted, ultrasonic assisted and Soxhlet extractions of N-nitrosamines and aromatic amines in sewage sludge, soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. epa.gov [epa.gov]
- 5. hielscher.com [hielscher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artifact formation during smoke trapping: an improved method for determination of N-nitrosamines in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitrosamine Air Sampling Using a New Artifact-Resistant Solid Sorbent System [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrasound Assisted Extraction Approach to Test the Effect of Elastic Rubber Nettings on the N-Nitrosamines Content of Ham Meat Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. umpir.ump.edu.my [umpir.ump.edu.my]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Overcoming Matrix Effects in NMEA Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of N-nitroso methyl-ethyl amine (NMEA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues related to matrix effects in NMEA analysis in a question-and-answer format.
Q1: My NMEA signal is inconsistent and shows poor reproducibility between samples. Could this be a matrix effect?
A1: Yes, inconsistent and irreproducible signals are classic signs of matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of NMEA in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). This variability can significantly impact the accuracy and precision of your results.
To confirm if you are observing a matrix effect, you can perform a post-extraction spike analysis. This involves comparing the signal response of NMEA spiked into a blank matrix extract against the response of NMEA in a neat solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.
Q2: I'm observing significant ion suppression for NMEA. What are the most effective sample preparation techniques to mitigate this?
A2: Robust sample preparation is crucial for minimizing matrix effects. For NMEA analysis, two highly effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering matrix components. For nitrosamines like NMEA, various SPE cartridges can be effective. A general protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.
-
Liquid-Liquid Extraction (LLE): LLE, particularly salting-out assisted LLE (SALLE), has been successfully used for the analysis of multiple nitrosamines in biological matrices.[1][2][3] This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent.
The choice between SPE and LLE will depend on the specific matrix and the resources available. It is recommended to evaluate both techniques during method development to determine the most effective approach for your samples.
Q3: I'm using a stable isotope-labeled internal standard (SIL-IS) for NMEA, but my results are still not accurate. Why might this be happening?
A3: While a SIL-IS is the gold standard for compensating for matrix effects, its effectiveness depends on several factors:
-
Co-elution: The SIL-IS must co-elute with the native NMEA for effective compensation. If their retention times differ even slightly, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.
-
Isotopic Purity: The SIL-IS should be of high isotopic purity. Contamination with the unlabeled NMEA can lead to an overestimation of the analyte concentration, especially at low levels.
-
Stability of the Label: The isotopic label should be on a stable position within the molecule to prevent exchange with protons from the solvent or matrix.
If you are experiencing issues despite using a SIL-IS, it is crucial to verify its purity and ensure chromatographic co-elution with the native analyte.
Q4: What are the key LC-MS/MS parameters to optimize for minimizing matrix effects in NMEA analysis?
A4: Optimizing both chromatographic and mass spectrometric parameters is essential.
-
Chromatography:
-
Column Chemistry: A C18 column is commonly used for nitrosamine (B1359907) analysis.
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile (B52724), often with a modifier like formic acid, can effectively separate NMEA from many matrix components.
-
Flow Rate and Gradient Profile: Fine-tuning the flow rate and gradient can improve the separation of NMEA from co-eluting interferences.
-
-
Mass Spectrometry:
-
Ionization Source: Heated electrospray ionization (HESI) in positive mode is a common choice for nitrosamine analysis.[4]
-
MRM Transitions: Use specific and sensitive Multiple Reaction Monitoring (MRM) transitions for NMEA. A common precursor ion for NMEA is m/z 89.07.[5]
-
Ion Source Parameters: Optimize parameters like spray voltage, sheath gas, and auxiliary gas flow rates to maximize the NMEA signal and minimize background noise.
-
Collision Energy (CE) and Cone Voltage: These parameters are critical for achieving optimal fragmentation and ion transmission. They should be carefully optimized for each MRM transition.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in NMEA analysis?
A1: The most common cause of matrix effects is the co-elution of endogenous matrix components, such as phospholipids (B1166683) from plasma or salts from urine, with NMEA. These components can compete with NMEA for ionization in the MS source, leading to ion suppression.
Q2: How can I assess the matrix effect quantitatively?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample (A) to the peak area of the analyte in a neat solution (B) at the same concentration.
-
Matrix Factor (MF) = A / B
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Q3: Are there any alternatives to using a stable isotope-labeled internal standard?
A3: While a SIL-IS is highly recommended, if one is not available, a structural analog can be used as an internal standard. However, it is important to validate that the analog behaves similarly to NMEA during sample preparation and ionization. Another approach is the use of matrix-matched calibration standards, where the calibration curve is prepared in the same blank matrix as the samples.
Q4: Can the choice of sample collection tubes or storage conditions contribute to matrix effects?
A4: Yes, substances can leach from plastic collection tubes or caps (B75204) and introduce exogenous interferences into the sample. It is advisable to test different types of collection tubes during method development. Additionally, improper storage can lead to the degradation of the sample or the analyte, potentially creating new interfering compounds. Samples should typically be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Nitrosamine Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Recovery for Nitrosamines |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Less effective at removing other matrix components like phospholipids, leading to higher potential for matrix effects. | Variable, often lower than other techniques. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for removing non-polar interferences and can provide a cleaner extract than PPT. | Can be labor-intensive and may have lower recovery for polar analytes. | Good, often in the range of 75-115%.[1] |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | Highly selective, provides excellent cleanup, and can concentrate the analyte. | Can be more expensive and requires method development to optimize the sorbent and elution conditions. | Excellent, typically >80%. |
Experimental Protocols
Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for NMEA in a Biological Matrix
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 500 µL of the biological sample (e.g., plasma), add 50 µL of an internal standard working solution (e.g., a deuterated NMEA analog).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1.5 mL of acetonitrile and a specific amount of a salt (e.g., sodium chloride) to induce phase separation.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample according to your developed procedure. Spike the analyte and internal standard into the final, reconstituted extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: A typical experimental workflow for NMEA analysis by LC-MS/MS.
Caption: A troubleshooting flowchart for addressing matrix effects in NMEA analysis.
References
- 1. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 13 Nitrosamines in Biological medicines using salting-out liquid-liquid extraction - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of N-Nitrosomethylethylamine (NMEA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of N-Nitrosomethylethylamine (NMEA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of NMEA at low concentration levels.
| Problem/Observation | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Active sites in the GC inlet or column.- Incompatible solvent for the analytical column.- Co-elution with matrix components. | - Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for trace analysis.- Ensure the injection solvent is compatible with the stationary phase.- Optimize the temperature program to improve separation.- Enhance sample cleanup to remove interfering matrix components.[1] |
| Low or No Analyte Response | - Inefficient extraction from the sample matrix.- Degradation of NMEA during sample preparation or analysis.- Insufficient ionization in the MS source. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method; check pH and solvent choice.- Avoid high temperatures and exposure to strong acidic or basic conditions during sample preparation.[2][3] Use a lower injection port temperature.- Clean and tune the MS source according to the manufacturer's recommendations. |
| High Background Noise | - Contamination from solvents, glassware, or the instrument itself.- Matrix effects from complex sample types. | - Use high-purity solvents and thoroughly clean all glassware.- Run solvent blanks to identify sources of contamination.- Employ more selective sample preparation techniques like SPE to remove matrix interferences.[4] |
| Poor Reproducibility | - Inconsistent sample preparation.- Variability in injection volume.- Fluctuation in instrument conditions. | - Standardize the sample preparation workflow; use an internal standard.- Use a high-quality autosampler for precise injections.- Allow the instrument to stabilize before analysis and monitor key parameters. |
| Analyte Carryover | - Adsorption of NMEA onto active sites in the injection port or column. | - Use a robust wash sequence for the autosampler syringe.- Bake out the GC column at a high temperature (within its limits) between runs.- If carryover persists, consider replacing the inlet liner and trimming the column. |
Frequently Asked Questions (FAQs)
1. What are the most sensitive analytical techniques for low-level NMEA detection?
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most advanced and sensitive techniques for the accurate detection and quantification of N-nitrosamine impurities, including NMEA, at very low levels.[2][3] These methods offer high selectivity and sensitivity, which are crucial for meeting stringent regulatory requirements.[2][3]
2. What are the typical Limits of Detection (LOD) and Quantification (LOQ) for NMEA analysis?
The LOD and LOQ for NMEA can vary depending on the analytical method, instrument, and sample matrix. However, modern GC-MS/MS and LC-MS/MS methods can achieve LODs in the sub-ppb (parts-per-billion) range. For instance, some methods report LODs as low as 0.07 µg/kg and LOQs of 0.3 µg/kg in drug substances.[2][3]
3. How can I minimize the risk of artifactual formation of NMEA during sample preparation?
Artifactual formation of nitrosamines can occur in the presence of precursor amines and nitrosating agents. To minimize this, it is recommended to:
-
Use a proprietary amine trap and nitrosation inhibitor during sample collection and preparation.[5]
-
Control the pH of the sample and avoid highly acidic conditions that can promote nitrosation.
-
Work at low temperatures during sample processing.
4. What is the importance of sample preparation in NMEA analysis?
Effective sample preparation is critical for achieving high sensitivity and accuracy. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used to concentrate the analyte and remove interfering matrix components that can suppress the instrument signal.[4] A robust sample preparation method improves the signal-to-noise ratio and ensures reliable quantification.
5. Which ionization technique is preferred for LC-MS/MS analysis of NMEA?
Electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI) are the most common ionization techniques used for the LC-MS/MS analysis of NMEA.[6] The choice between ESI and APCI depends on the specific analyte properties and the mobile phase composition.
Quantitative Data Summary
The following tables summarize key quantitative data from various analytical methods for NMEA detection.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for NMEA
| Analytical Method | Matrix | LOD | LOQ | Reference |
| GC-MS/MS | Drug Substances | 0.07 µg/kg | 0.3 µg/kg | [2][3] |
| GC-MS | Tobacco Smoke | 0.25 µg/mL | 0.5 µg/mL | [7] |
| GC-TEA | Workplace Air | - | 0.010 µg/m³ | [8] |
| LC-MS/MS | Food Matrices | - | Low ng/g | [9] |
Table 2: Recovery Rates for NMEA Analysis
| Sample Preparation | Analytical Method | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction | GC-MS/MS | Drug Products | 96 - 102% | [8] |
| Liquid-Liquid Extraction | LC-MS/MS | Food Matrices | 69 - 123% | [9] |
Experimental Protocols
Protocol for NMEA Detection by GC-MS/MS
This protocol provides a general framework for the analysis of NMEA in pharmaceutical products using Gas Chromatography-Tandem Mass Spectrometry.
a. Sample Preparation (Solid-Phase Extraction)
-
Sample Dissolution: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol (B129727)/water).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar impurities.
-
Elution: Elute the NMEA from the cartridge using an appropriate organic solvent (e.g., dichloromethane).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for GC injection.
b. GC-MS/MS Analysis
-
Gas Chromatograph (GC):
-
Column: Use a low-bleed, mid-polarity capillary column (e.g., DB-624 or equivalent).
-
Inlet Temperature: 200-250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature of 240-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for NMEA.
-
Protocol for NMEA Detection by LC-MS/MS
This protocol outlines a general procedure for the analysis of NMEA in various matrices using Liquid Chromatography-Tandem Mass Spectrometry.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Sample Preparation: Homogenize the sample if it is a solid. For liquid samples, take a known volume.
-
Extraction: Perform liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane) at an appropriate pH.
-
Separation: Separate the organic layer.
-
Concentration: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
b. LC-MS/MS Analysis
-
Liquid Chromatograph (LC):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier like formic acid.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set the instrument to monitor for the specific precursor and product ions of NMEA.
-
Visualizations
Caption: Workflow for NMEA detection via GC-MS/MS.
Caption: Workflow for NMEA detection via LC-MS/MS.
Caption: A logical troubleshooting workflow for NMEA analysis.
References
- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. osha.gov [osha.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. asianpubs.org [asianpubs.org]
- 8. series.publisso.de [series.publisso.de]
- 9. sciex.com [sciex.com]
Technical Support Center: Gas Chromatography of N-Nitrosomethylethylamine (NMEA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the gas chromatographic (GC) analysis of N-Nitrosomethylethylamine (NMEA), with a particular focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography and why is it a problem for NMEA analysis?
A1: In an ideal gas chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge. For a polar and active compound like NMEA, this is a common issue. Peak tailing is problematic because it reduces the resolution between closely eluting peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.
Q2: What are the primary causes of peak tailing for NMEA?
A2: The most common causes of peak tailing for NMEA are secondary interactions with active sites within the GC system. These active sites are often exposed silanol (B1196071) groups (Si-OH) on the surfaces of the inlet liner, the column, or packing material. NMEA, being a polar compound with lone pair electrons on its nitrogen atoms, can form hydrogen bonds with these active sites, leading to delayed elution for a portion of the analyte molecules and resulting in a tailing peak. Other causes can include column contamination, improper column installation, or suboptimal method parameters.
Q3: How can I quickly diagnose the source of peak tailing in my NMEA analysis?
A3: A systematic approach is recommended. Start by examining the chromatogram. If all peaks are tailing, the issue is likely physical, such as a poor column cut or improper installation. If only polar compounds like NMEA are tailing, the problem is likely chemical, involving active sites. A good first step is to perform routine inlet maintenance, including replacing the septum and liner. If the problem persists, trimming the first few centimeters of the column can remove accumulated non-volatile residues and active sites.
Troubleshooting Guide for NMEA Peak Tailing
This guide provides a structured approach to troubleshooting and resolving peak tailing issues in the GC analysis of NMEA.
Issue 1: Peak tailing observed for NMEA and other polar analytes.
Possible Cause: Interaction with active sites in the GC inlet.
Solution:
-
Use a Deactivated Inlet Liner: Standard glass liners can have active silanol groups. Employing a liner with a high-quality deactivation is crucial. Base-deactivated liners are specifically designed to minimize interactions with basic compounds, but other modern deactivations can also provide excellent inertness.
-
Regularly Replace the Liner and Septum: Over time and with repeated injections of samples (especially those in complex matrices), the liner's deactivation can degrade, and the septum can shed particles, creating new active sites. A regular replacement schedule is essential for maintaining an inert flow path.
Possible Cause: Interaction with active sites within the GC column.
Solution:
-
Select an Appropriate GC Column: A column with a stationary phase that shields active sites is recommended. For nitrosamines, mid-polarity columns often provide good results. Columns specifically designed for amine analysis can also be effective due to the chemical similarity.
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.
-
Column Trimming: If the front of the column becomes contaminated, carefully trim 15-30 cm from the inlet end to restore performance.
Issue 2: All peaks in the chromatogram are tailing.
Possible Cause: Poor column installation.
Solution:
-
Proper Column Cut: Ensure the column is cut with a ceramic scoring wafer or other appropriate tool to create a clean, square cut. A jagged or angled cut can cause turbulence in the carrier gas flow, leading to peak distortion.
-
Correct Column Installation Depth: Install the column in the inlet and detector at the correct depth as specified by the instrument manufacturer. Incorrect positioning can create dead volumes, leading to peak tailing.
Possible Cause: Carrier gas leak.
Solution:
-
Leak Check: Perform a thorough leak check of all fittings and connections from the gas source to the detector using an electronic leak detector.
Experimental Protocols
Below is a recommended starting GC method for the analysis of NMEA and other nitrosamines. Optimization may be required based on your specific instrument and sample matrix.
Sample Preparation:
A standard solution of NMEA and other nitrosamines can be prepared in dichloromethane (B109758) or methanol. For drug products, an extraction with a suitable solvent like dichloromethane may be necessary, followed by concentration and reconstitution in the injection solvent.
GC-MS/MS Method:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7010B GC/MS/MS or equivalent |
| Column | Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (purge flow on at 1 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial Temp: 40 °C, hold for 2 minRamp 1: 10 °C/min to 180 °CRamp 2: 20 °C/min to 240 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Comparison of GC Columns for Nitrosamine Analysis
| Column | Stationary Phase | Key Observations for NMEA and other Nitrosamines |
| Agilent DB-1701 | (50%-Phenyl)-methylpolysiloxane | Generally provides symmetric peak shapes for a range of nitrosamines.[1] |
| Agilent VF-WAXms | Polyethylene Glycol (WAX) | Different elution order compared to phenyl-methylpolysiloxane phases. Elution of all compounds was faster.[1] |
| Agilent DB-Select 624 UI | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane | Similar elution profiles and retention times to DB-1701.[1] |
Table 2: General Effects of GC Parameters on Peak Shape
| Parameter | Effect of Increase | Recommendation for NMEA |
| Inlet Temperature | Can improve vaporization of less volatile compounds. Too high a temperature can cause thermal degradation of labile compounds like NMEA. | Start around 250 °C and optimize. Avoid excessively high temperatures. |
| Carrier Gas Flow Rate | Higher flow rates decrease retention times and can lead to narrower peaks. However, excessively high flow rates can reduce separation efficiency. | Optimize for the best balance of analysis time and resolution. A typical starting point is 1-2 mL/min for a 0.25 mm ID column. |
| Oven Temperature Ramp Rate | A faster ramp rate shortens analysis time but can decrease resolution. A slower ramp rate improves separation but increases run time. | A rate of 10-20 °C/min is a common starting point. |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of NMEA.
Caption: Troubleshooting workflow for NMEA peak tailing in GC.
References
Technical Support Center: Optimization of Derivatization Methods for N-Nitrosomethylethylamine (NMEA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of N-Nitrosomethylethylamine (NMEA) for analysis by gas chromatography-mass spectrometry (GC-MS). The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of NMEA.
Question: Why am I seeing low or no recovery of my NMEA derivative?
Answer: Low or no recovery of the NMEA derivative can stem from several factors throughout the analytical workflow. A primary reason is often incomplete derivatization. To address this, ensure that the reaction conditions are optimal. For the denitrosation-sulfonylation method, verify the concentration and freshness of the hydrobromic acid/acetic acid denitrosating reagent and the p-toluenesulfonyl chloride (p-TSC) sulfonating agent. The reaction is also sensitive to temperature and time; ensure the heating steps are performed at the specified temperatures and for the required duration. Additionally, moisture can interfere with many derivatization reactions, particularly silylation. Therefore, it is crucial to use anhydrous solvents and reagents and to thoroughly dry the sample extract before adding the derivatization agents.
Another potential cause is the degradation of the NMEA or its derivative. N-nitrosamines can be sensitive to light, so it is advisable to work with amber vials or under reduced light conditions. Also, ensure the pH of the solution is appropriate for each step of the derivatization process to prevent analyte degradation. Finally, consider issues with sample preparation and extraction. Inefficient extraction of NMEA from the sample matrix will naturally lead to low recovery. It may be necessary to optimize your extraction solvent and procedure.
Question: My chromatogram shows multiple peaks for the derivatized NMEA. What could be the cause?
Answer: The presence of multiple peaks for a single analyte derivative can be due to several factors. Incomplete derivatization is a common culprit, resulting in the presence of both the derivatized and underivatized compound. To resolve this, revisit the optimization of your derivatization reaction, including reagent concentration, reaction time, and temperature, to drive the reaction to completion.
Side reactions can also lead to the formation of multiple products. The choice of derivatization reagent and the presence of interfering substances in the sample matrix can promote the formation of byproducts. For instance, in silylation reactions, the presence of trace amounts of water can lead to the formation of siloxane artifacts. A thorough cleanup of the sample extract before derivatization can help minimize these interferences.
Furthermore, some derivatization reagents can produce multiple derivatives from a single analyte, especially with primary amines. While the precursor to NMEA is a secondary amine, complex sample matrices could contain primary amines that lead to confounding peaks. Lastly, chromatographic issues such as peak splitting or tailing can give the appearance of multiple peaks. This can be addressed by inspecting and cleaning the GC inlet, trimming the analytical column, and ensuring the GC conditions are optimized.
Question: I am observing significant peak tailing for my NMEA derivative. How can I improve the peak shape?
Answer: Peak tailing in GC-MS analysis is often indicative of active sites in the chromatographic system that interact with the analyte. To mitigate this, ensure the GC inlet liner is clean and properly deactivated. Over time, liners can become contaminated with non-volatile residues from sample injections, creating active sites. Regular replacement or cleaning and deactivation of the liner is recommended.
The analytical column itself can also be a source of peak tailing. Ensure that the column is appropriate for the analysis of the derivatized NMEA and that it has not been degraded by exposure to oxygen or harsh chemical matrices at high temperatures. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve issues related to contamination at the column inlet.
Finally, incomplete derivatization can also contribute to peak tailing, as the underivatized, more polar analyte will interact more strongly with the stationary phase. Optimizing the derivatization reaction to ensure complete conversion to the less polar derivative is crucial for achieving sharp, symmetrical peaks.
Frequently Asked Questions (FAQs)
What is the purpose of derivatizing NMEA before GC-MS analysis?
Derivatization is a chemical modification of an analyte to enhance its analytical properties for GC-MS. For NMEA, derivatization is performed to increase its volatility and thermal stability, which improves its chromatographic behavior, leading to better peak shape and resolution. Furthermore, derivatization can increase the mass of the analyte and produce characteristic fragment ions in the mass spectrometer, which can improve sensitivity and selectivity of the analysis.
What are the common derivatization methods for NMEA?
A common and effective method for the derivatization of NMEA is a two-step process involving denitrosation followed by sulfonylation. In this method, the nitroso group is first removed from NMEA to yield the corresponding secondary amine (methylethylamine). This amine is then reacted with a sulfonating agent, such as p-toluenesulfonyl chloride, to form a stable, less polar sulfonamide derivative that is well-suited for GC-MS analysis.
Another potential approach is silylation of the precursor secondary amine. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, increasing its volatility.
How can I optimize the derivatization reaction for NMEA?
Optimization of the derivatization reaction is critical for achieving accurate and reproducible results. Key parameters to consider include:
-
Reagent Concentration: Ensure a sufficient molar excess of the derivatizing agent is used to drive the reaction to completion.
-
Reaction Temperature: The optimal temperature will depend on the specific derivatization chemistry. For the denitrosation-sulfonylation method, specific heating steps are required for both the denitrosation and sulfonylation reactions.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. This may range from minutes to hours depending on the method.
-
Solvent and pH: The choice of solvent and the pH of the reaction mixture can significantly impact the derivatization efficiency and the stability of the analyte and its derivative.
-
Catalysts: Some derivatization reactions, particularly silylation of hindered groups, may benefit from the addition of a catalyst.
What are the advantages of the denitrosation-sulfonylation derivatization method for NMEA?
The denitrosation-sulfonylation method offers several advantages for the analysis of NMEA. It results in a stable derivative with good chromatographic properties, leading to improved peak shape and sensitivity. This method has been shown to significantly lower the limit of detection compared to the analysis of underivatized NMEA. Furthermore, the resulting sulfonamide derivative often produces a clear and interpretable mass spectrum, aiding in confident identification and quantification.
Data Presentation
The following table summarizes a comparison of the instrumental detection limits for this compound (NMEA) with and without derivatization by the denitrosation-sulfonylation method.
| Analyte | Method | Instrumental Detection Limit (ng) |
| NMEA | Without Derivatization | Not specified, but significantly higher |
| NMEA | With Derivatization | 0.047 |
Data sourced from a study on the determination of nitrosamines by GC-MS after derivatization.
Experimental Protocols
Detailed Methodology for Denitrosation-Sulfonylation Derivatization of NMEA
This protocol is adapted from a published method for the analysis of eight N-nitrosamines, including NMEA, by GC-MS.
1. Reagents and Materials:
-
This compound (NMEA) standard
-
Denitrosation reagent: Mixed solution of hydrobromic acid and acetic acid.
-
p-Toluenesulfonyl chloride (p-TSC) solution (1.0 g/L in a suitable organic solvent).
-
Sodium hydroxide (B78521) (NaOH) solution (2M).
-
Sodium bicarbonate (NaHCO₃) buffer (0.5M).
-
Organic solvent for extraction (e.g., diethyl ether).
-
GC vials.
2. Derivatization Procedure:
-
To 100 µL of the sample extract containing NMEA, add 20 µL of the denitrosation reagent.
-
Seal the vial and heat at 100°C for 10 minutes to effect denitrosation, converting NMEA to methylethylamine.
-
Cool the vial and carefully add 200 µL of 2M NaOH to neutralize the acid.
-
Add 150 µL of 0.5M NaHCO₃ buffer to adjust the pH.
-
Immediately add 100 µL of the 1.0 g/L p-TSC solution to the vial.
-
Seal the vial and heat at 80°C for 20 minutes to form the sulfonamide derivative.
-
Cool the vial to room temperature.
-
Add 200 µL of diethyl ether and vortex for 1 minute to extract the derivative.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer to a new GC vial for analysis.
Mandatory Visualization
Caption: Workflow for the denitrosation-sulfonylation derivatization of NMEA.
Minimizing artifact formation of nitrosamines during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the artifactual formation of nitrosamines during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable analytical results.
Troubleshooting Guide
Artifactual formation of nitrosamines is a significant challenge that can lead to false-positive results and unnecessary investigations.[1] This guide addresses common issues encountered during sample preparation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected nitrosamine (B1359907) detected in a sample known to be free of the analyte. | Artifactual Formation During Sample Preparation: Acidic conditions in the sample or diluent reacting with residual nitrites and secondary/tertiary amines.[1] | 1. Add a Nitrite (B80452) Scavenger: Incorporate an antioxidant like ascorbic acid or α-tocopherol (Vitamin E) into the sample diluent.[2][3] 2. Control pH: Adjust the pH of the sample preparation to be neutral or slightly basic, if compatible with the analytical method.[2] 3. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity to minimize nitrite and amine contamination.[2] |
| High variability in nitrosamine levels across replicate samples. | Inconsistent Sample Handling: Variations in temperature, light exposure, or time between preparation and analysis can affect nitrosamine stability.[4] Non-Homogeneous Sample Matrix: Inefficient extraction from complex matrices, such as extended-release formulations.[5] | 1. Standardize Procedures: Maintain consistent temperature, protect samples from light, and establish a fixed time for analysis after preparation. 2. Optimize Extraction: Employ appropriate mixing, sonication, and filtration steps. For complex matrices, consider solid-phase extraction (SPE) to remove interferences.[4][5] |
| Low recovery of spiked nitrosamine standards. | Matrix Effects: Components in the sample matrix may suppress or enhance the ionization of the target nitrosamine in the mass spectrometer.[4] Analyte Degradation: Nitrosamines can be unstable and may degrade during sample preparation.[4] | 1. Use Isotope-Labeled Internal Standards: This helps to compensate for matrix effects and variations in instrument response.[2] 2. Evaluate Different Extraction Techniques: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help clean up the sample and reduce matrix effects.[1][5] 3. Minimize Sample Processing Time and Temperature: Avoid excessive heating or sonication during sample preparation.[4] |
| Nitrosamine peak detected in blank injections. | System Contamination: Carryover from previous injections or contamination of the LC-MS system. | 1. Thorough Needle Wash: Use a strong needle wash solution (e.g., 80:20 methanol:water) between injections.[6] 2. Run Blank Injections: Inject blank solvent repeatedly until the contaminant peak is no longer observed. 3. Clean the System: If carryover persists, clean the injector, column, and mass spectrometer source. |
Frequently Asked Questions (FAQs)
Q1: What is artifactual nitrosamine formation?
A1: Artifactual nitrosamine formation refers to the unintended chemical synthesis of nitrosamines during the sample preparation or analysis process.[1] This occurs when precursor molecules—secondary or tertiary amines and nitrosating agents (like nitrites)—are present in the sample or reagents and react under favorable conditions (e.g., acidic pH).[7] This can lead to a false-positive result, indicating the presence of nitrosamines that were not in the original drug product.
Q2: What are the primary drivers of artifactual nitrosamine formation during sample preparation?
A2: The primary drivers are the presence of nitrosatable amine precursors, the availability of nitrosating agents (often residual nitrites), and favorable reaction conditions. Acidic conditions (pH 3-5) are particularly high-risk for promoting this reaction.[8] Elevated temperatures and the presence of certain catalysts like formaldehyde (B43269) can also increase the rate of formation.[9]
Q3: How can I prevent artifactual nitrosamine formation?
A3: The most effective strategies include:
-
Using Nitrite Scavengers: Adding antioxidants like ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) to your sample diluent can quench residual nitrites, preventing them from reacting with amines.[2][10]
-
Controlling pH: Maintaining a neutral or basic pH during sample preparation can significantly inhibit the nitrosation reaction.[2][11]
-
Using High-Purity Reagents: Minimizing the introduction of nitrite and amine contaminants by using high-purity solvents and reagents is crucial.[2]
-
Controlling Temperature: Avoid excessive heat during sample preparation steps like sonication or drying.[4]
Q4: What are "nitrite scavengers" and how do they work?
A4: Nitrite scavengers are antioxidants that react with and neutralize nitrosating agents, primarily nitrites.[12] Ascorbic acid, for example, rapidly reduces the nitrosating agent to nitric oxide (NO), which is a less potent nitrosating species, thereby preventing the nitrosation of amines.[13]
Q5: What is the optimal pH for preventing artifactual nitrosamine formation?
A5: While the optimal pH for nitrosation is typically acidic (pH 3-4), maintaining a pH greater than 7 is considered low risk and helps prevent the formation of N-nitroso impurities.[8][14] However, the compatibility of a basic pH with your analyte's stability and the analytical method must be considered.
Q6: Can the analytical method itself cause artifactual nitrosamine formation?
A6: Yes. For example, using acidic mobile phases in LC-MS or high temperatures in the GC inlet can create conditions conducive to nitrosamine formation if precursors are present in the prepared sample.[9] This is why it is critical to eliminate the possibility of formation during the sample preparation stage.
Experimental Protocols
Protocol 1: General Sample Preparation with Ascorbic Acid as a Nitrite Scavenger
This protocol provides a general method for incorporating ascorbic acid into the sample preparation workflow to prevent artifactual nitrosamine formation.
Materials:
-
Sample (e.g., crushed tablets, drug substance)
-
Diluent (e.g., Methanol/Water mixture)
-
Ascorbic Acid (high purity)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC vials
Procedure:
-
Prepare Scavenger-Containing Diluent: Prepare the sample diluent as required by your analytical method. Add ascorbic acid to the diluent at a concentration of approximately 1% (w/v). For example, dissolve 1 g of ascorbic acid in 100 mL of diluent. Ensure it is fully dissolved. Note: Studies have shown efficacy at concentrations as low as 0.25%.[12]
-
Sample Weighing and Dissolution: Accurately weigh the sample and transfer it to a centrifuge tube. Add the appropriate volume of the ascorbic acid-containing diluent to achieve the target concentration for your analysis.
-
Extraction: Vortex the sample for approximately 1-5 minutes to ensure thorough mixing and dissolution.[6]
-
Sonication (if necessary): If required for complete extraction, sonicate the sample for a defined period (e.g., 10-15 minutes).[6][15] Be mindful of potential temperature increases.
-
Centrifugation: Centrifuge the sample to pelletize any undissolved excipients (e.g., at 4500 rpm for 15 minutes).[16]
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into a clean HPLC vial.[16][17]
-
Analysis: Analyze the sample promptly by LC-MS/MS or another appropriate technique.
Protocol 2: pH Control During Sample Preparation
This protocol describes a general approach to adjust the pH of the sample solution to inhibit nitrosamine formation.
Materials:
-
Sample
-
Diluent
-
Basic solution (e.g., 0.1 M Ammonium Hydroxide or Sodium Carbonate solution)[11]
-
pH meter or pH strips
-
Vortex mixer
-
Centrifuge
-
Syringe filters
-
HPLC vials
Procedure:
-
Initial Sample Preparation: Prepare the sample in the chosen diluent as per your standard procedure.
-
pH Measurement: Measure the pH of the sample solution.
-
pH Adjustment: If the pH is acidic, add the basic solution dropwise while gently mixing. Monitor the pH continuously until it reaches a neutral or slightly basic range (pH > 7). Be careful not to overshoot the target pH significantly.
-
Final Volume Adjustment: If a significant volume of basic solution was added, consider if the final sample concentration needs to be recalculated or adjusted.
-
Extraction and Clarification: Proceed with the subsequent extraction, centrifugation, and filtration steps as described in Protocol 1.
-
Analysis: Analyze the pH-adjusted sample. Note: Ensure that the final pH is compatible with the stability of the target analytes and the analytical column chemistry.
Quantitative Data Summary
The use of nitrite scavengers has been quantitatively shown to be effective in reducing artifactual nitrosamine formation.
Table 1: Efficacy of Ascorbic Acid as a Nitrite Scavenger
| Concentration of Ascorbic Acid | Effect on Nitrite Levels (in placebo model) | Reduction in Nitrosamine Formation (in model drug formulation) | Reference |
| 1% | Up to 87% reduction after 7 days | Approximately 75% decrease | |
| 0.25% - 1% | Effective, with increasing efficacy at higher concentrations | - | [12] |
Table 2: Efficacy of Various Antioxidants in Attenuating NDMA Formation in Ranitidine
| Antioxidant (at 1%) | NDMA Attenuation | Reference |
| Ascorbic Acid | 96.98% | [2] |
| α-Tocopherol | - | [2] |
Visualizations
Logical Workflow for Minimizing Artifact Formation
This diagram illustrates the decision-making process and key steps to prevent the artifactual formation of nitrosamines during sample preparation.
Caption: Workflow for preventing nitrosamine artifact formation.
Mechanism of Nitrosamine Formation and Inhibition
This diagram shows the chemical pathway for nitrosamine formation and the points at which inhibitors, such as nitrite scavengers, can intervene.
Caption: Inhibition of nitrosamine formation by nitrite scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alpha-tocopherol: uses in preventing nitrosamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. Nitrosamines Formation as Artefact... What are the Challenges? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fda.gov [fda.gov]
- 8. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. dsm-firmenich.com [dsm-firmenich.com]
- 11. Alternate FDA Methods for Reducing Nitrosamine Impurities [freyrsolutions.com]
- 12. The Medicine Maker | Using the Right Excipients to Mitigate Nitrosamine Formation [themedicinemaker.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dsm.com [dsm.com]
Technical Support Center: Optimal Column Selection for NMEA Isomer Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the separation of N-nitroso-N-methyl-4-aminobutanoic acid (NMEA) and its potential isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting an HPLC column for NMEA analysis?
A1: The primary goal is to achieve adequate retention and separation of NMEA from the active pharmaceutical ingredient (API), other impurities, and potential isomers. Key factors to consider are the column's stationary phase chemistry, particle size, and dimensions. Given that NMEA is a polar compound, columns that provide good retention for polar analytes are often preferred.
Q2: Which stationary phases are most commonly used for the separation of NMEA?
A2: Reversed-phase chromatography is the most common approach for NMEA analysis. C18 (ODS) columns are widely used and have demonstrated effective separation of NMEA from various sample matrices, particularly in the analysis of sartan drug substances.[1][2][3] Columns with polar modifications, such as polar-embedded or aqueous-stable C18 phases (e.g., AQ-C18), can offer enhanced retention for polar compounds like NMEA.[4][5]
Q3: Are there alternative stationary phases that can be used for NMEA isomer separation?
A3: While C18 columns are a good starting point, other stationary phases can provide alternative selectivity, which can be crucial for separating closely related isomers. Pentafluorophenyl (PFP) and Phenyl-Hexyl phases are known to be effective for separating positional isomers due to their ability to engage in π-π and dipole-dipole interactions.[6][7] Porous graphitic carbon columns can also offer unique selectivity for polar compounds.
Q4: Does NMEA have isomers that require special consideration during analysis?
A4: N-nitroso-N-methyl-4-aminobutanoic acid itself does not possess a chiral center. However, the term "isomers" in the context of your analysis could refer to positional isomers of related nitrosamine (B1359907) impurities or structural isomers of degradation products. If you suspect the presence of positional isomers, employing a column with a different selectivity than a standard C18, such as a PFP or Phenyl-Hexyl column, is highly recommended.
Q5: What are typical mobile phase compositions for NMEA analysis?
A5: The mobile phase for NMEA analysis in reversed-phase chromatography typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), with an acidic modifier. A common mobile phase includes water with 0.1% formic acid as solvent A and methanol or acetonitrile with 0.1% formic acid as solvent B, run in a gradient elution mode.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor retention of NMEA | The stationary phase is not polar enough. The mobile phase is too strong (too much organic solvent). | - Use a C18 column designed for aqueous mobile phases (AQ-type) or a polar-embedded phase.[4][5]- Decrease the initial percentage of the organic solvent in your gradient or switch to a weaker organic solvent (e.g., from acetonitrile to methanol). |
| Co-elution of NMEA with the API or other impurities | The selectivity of the stationary phase is insufficient. The mobile phase composition is not optimized. | - Switch to a column with a different stationary phase chemistry, such as a PFP or Phenyl-Hexyl column, to introduce different separation mechanisms (e.g., π-π interactions).[6]- Modify the mobile phase by changing the organic solvent, the pH (if applicable), or the type of acid modifier. |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. Sample solvent is too strong. Column overload. | - Use a high-purity, well-endcapped C18 column.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.- Reduce the injection volume or the concentration of the sample. |
| Inconsistent retention times | Inadequate column equilibration. Fluctuations in mobile phase composition or column temperature. Column degradation. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Use a column thermostat to maintain a constant temperature.- Check the performance of your HPLC pump and consider using a new column if the current one is old or has been used with harsh conditions. |
Data Presentation: Comparison of HPLC Columns for Nitrosamine Analysis
The following table summarizes various HPLC columns that have been successfully used for the analysis of nitrosamines, including NMEA (NMBA).
| Column Name | Stationary Phase | Dimensions (mm) & Particle Size (µm) | Application Highlight | Reference |
| Phenomenex Luna Omega C18 | C18 | 150 x 4.6, 3 | Separation of various nitrosamine impurities. | [8][9] |
| Shimadzu Shim-pack XR-ODS II | C18 | 150 x 2.0, 2.2 | Determination of NMEA in losartan (B1675146) potassium. | [3] |
| Waters XSelect HSS T3 | High Strength Silica C18 | 150 x 3.0, 3.5 | Determination of NMEA in sartan drug substances. | [10] |
| InertSustain AQ-C18 | Aqueous C18 | 50 x 2.1, 3 | High-speed analysis of polar nitrosamines. | [5] |
| Agilent InfinityLab Poroshell 120 PFP | Pentafluorophenyl | 150 x 3.0, 2.7 | Separation of positional nitrosamine isomers. | [7] |
Experimental Protocols
General Experimental Protocol for NMEA Analysis by LC-MS/MS
This protocol is a general guideline based on published methods and should be optimized for your specific application.
-
Chromatographic System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is a good starting point (e.g., Phenomenex Luna Omega C18, 150 x 4.6 mm, 3 µm).[8][9]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in methanol or acetonitrile.
-
-
Gradient Elution: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute the analytes. An example gradient could be: 5-95% B over 15 minutes, followed by a re-equilibration step.
-
Detection: Mass spectrometry with electrospray ionization (ESI) in positive ion mode, using multiple reaction monitoring (MRM) for quantification.
Mandatory Visualization
Caption: Workflow for optimal column selection for NMEA isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Genotoxic Impurity N-Nitroso- N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. glsciences.com [glsciences.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Development and optimization of an LC-MS method for the separation of nitrosamine impurities | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]
- 9. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]
- 10. fda.gov.tw [fda.gov.tw]
Technical Support Center: N-Nitrosamine (NMEA) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of N-Nitrosamine (NMEA) impurities in pharmaceutical products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Calibration & Standardization
Q1: What is the recommended calibration strategy for accurate NMEA quantification?
A1: A multi-level calibration curve using a minimum of three concentration levels is recommended.[1] The calibration standards should be prepared by diluting a stock solution containing the NMEAs of interest.[1] The concentration range should bracket the expected concentration of NMEAs in the samples.[1] For best results, a 9-point calibration curve can be used.[2] Regulatory guidelines often require a correlation coefficient (R²) of not less than 0.99 for the calibration curve.[2][3]
Q2: My calibration curve has a poor correlation coefficient (R² < 0.99). What are the possible causes and solutions?
A2: A poor correlation coefficient can stem from several issues:
-
Pipetting or Dilution Errors: Inaccurate preparation of standard solutions is a common cause. Re-prepare the calibration standards, paying close attention to pipetting techniques and using calibrated equipment.[4]
-
Instrument Instability: Fluctuations in the mass spectrometer or chromatograph can affect signal response. Ensure the instrument is properly warmed up and has passed system suitability tests.
-
Inappropriate Calibration Range: If the concentration range is too wide, the detector response may become non-linear at the higher end. Narrow the calibration range to the linear portion of the detector's response.
-
Contamination: Contamination of the blank or standards can lead to inaccurate readings. Ensure all glassware and solvents are clean.[5]
Q3: What are internal standards and why are they crucial for NMEA analysis?
A3: Internal standards (ISTDs) are compounds with similar physicochemical properties to the analytes of interest that are added to all samples, standards, and blanks at a constant concentration.[3] They are essential for accurate quantification because they help to correct for variations in sample preparation, injection volume, and instrument response.[3] For NMEA analysis, stable isotope-labeled (SIL) internal standards (e.g., NDMA-d6, NDEA-d10) are highly recommended.[3][6][7] SIL-ISTDs behave almost identically to their non-labeled counterparts during extraction, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other variations.[3]
Q4: I'm seeing inconsistent results even with an internal standard. What should I check?
A4:
-
ISTD Purity and Stability: Ensure the internal standard is of high purity and has not degraded.[5] Prepare fresh ISTD solutions regularly.
-
ISTD Concentration: The concentration of the ISTD should be appropriate for the analytical range. A very low or very high concentration can lead to poor precision.
-
Co-elution with Interferences: A co-eluting peak can interfere with the ISTD signal. Review the chromatogram to ensure the ISTD peak is well-resolved and free from interferences.
-
Deuterium (B1214612) Exchange: For deuterium-labeled ISTDs, there is a possibility of hydrogen-deuterium exchange under certain conditions, although this is less common if the deuterium is attached to a carbon atom.[8] 15N-labeled standards are sometimes preferred to avoid this issue.[8]
Sample Preparation & Matrix Effects
Q5: What are common challenges in preparing pharmaceutical samples for NMEA analysis?
A5: The primary challenges are the complexity of the sample matrix (which includes the active pharmaceutical ingredient (API) and various excipients) and the ultra-trace levels at which NMEAs need to be quantified.[9] These factors can lead to significant matrix effects, where other components in the sample interfere with the ionization of the target NMEAs, causing ion suppression or enhancement.[10][11][12][13][14] Inefficient extraction of NMEAs from the sample matrix can also lead to inaccurate results.[10]
Q6: How can I minimize matrix effects in my NMEA analysis?
A6:
-
Effective Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or QuEChERS to remove interfering matrix components before analysis.[6][15]
-
Chromatographic Separation: Optimize the chromatographic method to separate the NMEAs from co-eluting matrix components.[10]
-
Use of Stable Isotope-Labeled Internal Standards: As mentioned in A3, SIL-ISTDs are the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup.[3]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample matrix to mimic the matrix effects observed in the actual samples.[14]
Q7: My recovery of NMEAs from spiked samples is low. What could be the cause?
A7: Low recovery can be due to:
-
Inefficient Extraction: The chosen extraction solvent or technique may not be effectively extracting the NMEAs from the sample matrix. Experiment with different solvents or extraction methods (e.g., sonication, vortexing).[16]
-
Analyte Degradation: NMEAs can be sensitive to light and certain pH conditions.[1] Protect samples and standards from light and ensure the pH of the extraction solution is appropriate.
-
Adsorption to Labware: NMEAs can adsorb to the surface of plastic containers. It is advisable to avoid plastics where possible and use glass or polypropylene (B1209903) vials.[5]
-
Volatilization: Some NMEAs are volatile. Avoid excessive heating or evaporation steps during sample preparation.
Instrumentation & Data Analysis
Q8: Which analytical techniques are most suitable for NMEA quantification at trace levels?
A8: Due to the need for high sensitivity and selectivity, hyphenated mass spectrometry techniques are the methods of choice. The most commonly used are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and is suitable for a wide range of NMEAs.[17][18]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Particularly effective for volatile NMEAs.[17][19] Both techniques, when operated in Multiple Reaction Monitoring (MRM) mode, provide the necessary selectivity to distinguish NMEAs from complex matrices.[17]
Q9: What are the typical Limits of Detection (LOD) and Quantification (LOQ) I should be aiming for?
A9: The required LOD and LOQ depend on the acceptable intake (AI) limits set by regulatory agencies for specific NMEAs, which are typically in the nanogram per day range.[9] Therefore, analytical methods must be sensitive enough to quantify NMEAs at the parts-per-billion (ppb) or even lower levels.[20] The LOQ is generally defined as a signal-to-noise ratio of 10.[2] For routine testing, the LOQ should be at or below the acceptable limit.[21] If skip testing is proposed, the LOQ should be ≤ 30% of the acceptable limit, and for omission of testing, it should be ≤ 10% of the acceptable limit.[21]
Q10: I am observing interfering peaks in my chromatogram. How can I troubleshoot this?
A10:
-
Specificity of the Method: Ensure your mass spectrometer is operating in a selective mode like MRM to minimize the detection of non-target compounds.
-
Carryover: Inject a blank solvent after a high-concentration sample to check for carryover from the injection port or column. If carryover is observed, optimize the wash steps in your autosampler.
-
Contaminated Solvents or Reagents: Analyze each solvent and reagent individually to identify the source of contamination.[5]
-
Sample Matrix: The interference may be from the sample matrix itself. Improve sample cleanup as discussed in A6.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for NMEA analysis by LC-MS/MS and GC-MS/MS. Note that these values can vary based on the specific instrument, method, and sample matrix.[17]
Table 1: Comparison of LOD and LOQ for Common NMEAs by LC-MS/MS
| Nitrosamine | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| NDMA | 0.05 - 0.5 | 0.15 - 1.5 |
| NDEA | 0.05 - 0.5 | 0.15 - 1.5 |
| NEIPA | 0.1 - 1.0 | 0.3 - 3.0 |
| NDIPA | 0.1 - 1.0 | 0.3 - 3.0 |
| NDBA | 0.1 - 1.0 | 0.3 - 3.0 |
| NMBA | 0.1 - 1.0 | 0.3 - 3.0 |
Data synthesized from multiple sources. Values can vary based on the specific instrumentation, method, and matrix.[17]
Table 2: Comparison of LOD and LOQ for Common NMEAs by GC-MS/MS
| Nitrosamine | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| NDMA | 0.15 - 1.00 | 0.45 - 3.00 |
| NDEA | 0.15 - 1.00 | 0.45 - 3.00 |
| NDIPA | 0.20 - 1.50 | 0.60 - 4.50 |
| NDBA | 0.20 - 1.50 | 0.60 - 4.50 |
Data synthesized from multiple sources. Values can vary based on the specific instrumentation, method, and matrix.[19]
Experimental Protocols
Protocol 1: General NMEA Quantification in a Drug Product by LC-MS/MS
-
Standard Preparation:
-
Prepare a stock solution of NMEA standards (e.g., NDMA, NDEA, etc.) in a suitable solvent like methanol (B129727) or water at a concentration of 1 µg/mL.[7]
-
Prepare a stock solution of the corresponding stable isotope-labeled internal standards (e.g., NDMA-d6, NDEA-d10) at a concentration of 1 µg/mL.[2][7]
-
Prepare a series of calibration standards by serially diluting the NMEA stock solution and adding a constant amount of the internal standard stock solution to each.[2][7]
-
-
Sample Preparation:
-
Accurately weigh a portion of the ground drug product (e.g., 80 mg).[3]
-
Add a defined volume of extraction solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol) and a known amount of the internal standard solution.[3][22]
-
Vortex or sonicate the sample for a specified time (e.g., 20 minutes) to ensure complete extraction of the NMEAs.[3][16]
-
Centrifuge the sample to pellet the excipients.
-
Transfer the supernatant to a clean vial for analysis. Further cleanup using SPE may be necessary depending on the matrix complexity.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing a small amount of an additive like formic acid (e.g., 0.1%), is typical.[17]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[17]
-
Injection Volume: 5-20 µL.[17]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each NMEA and internal standard.[17]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of NMEAs in the samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental Workflow for NMEA Quantification.
Caption: Troubleshooting Logic for Poor Calibration Curve.
References
- 1. epa.gov [epa.gov]
- 2. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Preparing standard samples with ease | Drug Discovery News [drugdiscoverynews.com]
- 5. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
- 11. longdom.org [longdom.org]
- 12. nebiolab.com [nebiolab.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. trial.medpath.com [trial.medpath.com]
- 21. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. series.publisso.de [series.publisso.de]
Technical Support Center: Analysis of N-Nitrosomethylethylamine (NMEA) in Wastewater
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of N-Nitrosomethylethylamine (NMEA) in wastewater.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of NMEA in wastewater samples.
Issue 1: Low or No Recovery of NMEA During Sample Preparation
Possible Causes:
-
Improper pH of the sample: N-nitrosamines can be unstable under certain pH conditions.
-
Inefficient Solid-Phase Extraction (SPE): The choice of sorbent, conditioning, loading, and elution steps are critical for good recovery.
-
Photolytic Decomposition: N-nitrosamines are known to be sensitive to light.[1]
-
Volatilization Losses: NMEA is a volatile compound, and losses can occur during sample concentration steps.
Troubleshooting Steps:
-
Verify Sample pH: Ensure the sample pH is adjusted to a neutral or slightly basic range (pH 7-10) before extraction to maintain the stability of NMEA.[1]
-
Optimize SPE Protocol:
-
Sorbent Selection: Coconut charcoal-based or other appropriate sorbents are commonly used for nitrosamine (B1359907) extraction.[2]
-
Conditioning: Properly condition the SPE cartridge with the recommended solvents (e.g., dichloromethane (B109758) followed by methanol (B129727) and then water) to activate the sorbent.[2]
-
Loading Flow Rate: Maintain a consistent and slow flow rate during sample loading to ensure efficient retention of NMEA.
-
Elution: Use an appropriate solvent and volume for elution. Dichloromethane is a common elution solvent.[2]
-
-
Protect Samples from Light: Store and process samples in amber glass vials or protect them from light by wrapping them in aluminum foil.[1]
-
Minimize Evaporation: When concentrating the eluate, use a gentle stream of nitrogen and avoid excessive heat to prevent the loss of volatile NMEA.
Issue 2: Inconsistent or Non-Reproducible Analytical Results
Possible Causes:
-
Matrix Effects: The complex nature of wastewater can lead to ion suppression or enhancement in the analytical instrument, particularly with LC-MS analysis.[3][4][5][6][7]
-
Instrument Contamination: Carryover from previous injections can lead to artificially high or inconsistent results.
-
Inconsistent Internal Standard Addition: Inaccurate or inconsistent spiking of the internal standard will lead to quantification errors.
Troubleshooting Steps:
-
Evaluate and Mitigate Matrix Effects:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank wastewater matrix that is free of NMEA to compensate for matrix effects.
-
Dilution: Diluting the sample extract can sometimes reduce the impact of matrix interferences.[5]
-
Cleanup Procedures: Employ additional cleanup steps like Florisil or alumina (B75360) column chromatography to remove interfering compounds.[1]
-
-
Implement Rigorous Instrument Cleaning:
-
Run solvent blanks between sample injections to check for carryover.
-
Perform regular maintenance and cleaning of the injection port, column, and detector.
-
-
Ensure Accurate Internal Standard Use:
-
Use a calibrated pipette to add a consistent amount of internal standard to all samples, standards, and blanks.
-
Choose an appropriate isotopically labeled internal standard for NMEA if available.
-
Issue 3: Suspected False Positives for NMEA
Possible Causes:
-
Artifactual Formation during Sample Preparation: The presence of amine precursors (e.g., methylethylamine) and nitrosating agents (e.g., nitrites) in the wastewater sample can lead to the formation of NMEA under certain analytical conditions, such as acidic pH or high temperatures.[8][9]
-
Co-eluting Interferences: Other compounds in the wastewater matrix may have similar retention times and mass spectral characteristics to NMEA, leading to misidentification.
-
Contamination from Lab Environment: Nitrosamines can be present in the air, on gloves, and in various lab materials.[7]
Troubleshooting Steps:
-
Control Sample Preparation Conditions:
-
Avoid acidic conditions during sample preparation if precursors are suspected.
-
Consider the addition of a nitrosation inhibitor, such as ascorbic acid or ammonium (B1175870) sulfamate, to the sample upon collection.
-
-
Confirm Peak Identity:
-
Use a high-resolution mass spectrometer (HRMS) for more accurate mass determination.
-
Employ tandem mass spectrometry (MS/MS) and monitor multiple transitions to increase specificity.
-
Analyze the sample on a second, different chromatographic column to verify the retention time.[1]
-
-
Minimize Laboratory Contamination:
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for NMEA analysis in wastewater?
A1: The most common and effective techniques for the quantification of NMEA in wastewater are gas chromatography-mass spectrometry (GC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).[10][11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also used, particularly for a broader range of nitrosamines.[9][12] High-resolution mass spectrometry (HRMS) can provide enhanced selectivity and is useful for confirming the identity of detected compounds.[13]
Q2: What is a typical sample preparation method for NMEA analysis in wastewater?
A2: A widely used sample preparation method is solid-phase extraction (SPE). The general steps are outlined in EPA Method 521 and involve passing the water sample through a sorbent cartridge (e.g., coconut charcoal), which retains the nitrosamines. The cartridge is then dried, and the nitrosamines are eluted with an organic solvent like dichloromethane. The eluate is then concentrated before analysis.[2]
Q3: How do matrix effects impact the quantification of NMEA?
A3: Matrix effects are a significant challenge in wastewater analysis and can lead to either underestimation or overestimation of the NMEA concentration.[3] Co-extracted organic and inorganic compounds from the wastewater matrix can interfere with the ionization of NMEA in the mass spectrometer's source. This can suppress the signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate results.[4][6] The extent of matrix effects can vary significantly between different wastewater sources.[1][3]
Q4: Can NMEA be formed during the analysis itself?
A4: Yes, it is possible for NMEA to be formed artifactually during sample preparation and analysis.[8] If the wastewater sample contains precursors like methylethylamine and nitrosating agents (e.g., nitrites from disinfection processes), the conditions of the analytical method (e.g., heating in the GC inlet) can inadvertently promote their reaction to form NMEA. This can lead to a false positive or an overestimation of the actual concentration.[9][14]
Q5: What are the key quality control (QC) measures to ensure reliable NMEA analysis?
A5: To ensure the quality and reliability of your NMEA analysis, the following QC measures are essential:
-
Method Blank: An analyte-free matrix that is processed through the entire sample preparation and analysis procedure to check for contamination.
-
Laboratory Fortified Blank (LFB) or Spike: A known amount of NMEA is added to a blank sample to assess the accuracy and recovery of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Known amounts of NMEA are added to actual wastewater samples to evaluate the effect of the matrix on the analytical method's performance and precision.
-
Internal Standards: A known amount of an isotopically labeled analog of NMEA (if available) or a compound with similar chemical properties is added to every sample, standard, and blank to correct for variations in extraction efficiency and instrument response.
-
Calibration Standards: A series of standards with known concentrations of NMEA are used to create a calibration curve for quantifying the analyte in samples.
Data Presentation
Table 1: Representative Matrix Effects on NMEA Quantification in Wastewater
| Interfering Substance | Concentration Range | Observed Effect on NMEA Signal | Potential Mitigation Strategy |
| Humic and Fulvic Acids | 1 - 20 mg/L | Signal Suppression (15-50%) | Enhanced sample cleanup (e.g., Florisil), matrix-matched calibration |
| Surfactants (e.g., LAS) | 0.5 - 10 mg/L | Signal Suppression (10-40%) | Dilution of extract, use of a more selective detector (MS/MS) |
| Phenolic Compounds | 0.1 - 5 mg/L | Signal Suppression (5-30%) | Additional cleanup steps, optimization of chromatographic separation |
| Inorganic Salts (e.g., Chlorides) | > 500 mg/L | Signal Suppression or Enhancement | Sample dilution, use of a divert valve to direct salts away from the detector |
Note: The values presented are illustrative and the actual matrix effect will depend on the specific composition of the wastewater sample and the analytical method used.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) (Based on EPA Method 521)
-
Sample Collection and Preservation: Collect wastewater samples in amber glass bottles. If residual chlorine is present, add sodium thiosulfate. Adjust the sample pH to 7-10. Store at 4°C.[1]
-
SPE Cartridge Conditioning: Condition a coconut charcoal SPE cartridge by passing 15 mL of dichloromethane, followed by 15 mL of methanol, and finally 20 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the wastewater sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Drying: After loading, dry the cartridge by purging with nitrogen gas for 10 minutes.
-
Elution: Elute the trapped analytes from the cartridge with 15 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (e.g., 40°C).
-
Internal Standard Spiking: Add an appropriate internal standard to the concentrated extract before analysis.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument Setup:
-
GC Column: Use a capillary column suitable for the separation of nitrosamines (e.g., DB-1701 or equivalent).[7]
-
Injector: Operate in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimize the temperature program to achieve good separation of NMEA from other matrix components. A typical program might start at 40°C, ramp to 180°C, and then to 220°C.
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for NMEA (e.g., m/z 88, 58, 42).
-
-
Calibration: Prepare a multi-point calibration curve using NMEA standards in a clean solvent or a matrix-matched blank.
-
Analysis: Inject 1-2 µL of the concentrated sample extract into the GC-MS system.
Mandatory Visualization
Caption: Experimental workflow for the analysis of NMEA in wastewater.
Caption: Logical relationships of interferences in NMEA analysis.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. osha.gov [osha.gov]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C3H8N2O | CID 25418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 12. Occurrence of N-nitrosamines in U.S. freshwater sediments near wastewater treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resolian.com [resolian.com]
Validation & Comparative
A Guide to the Validation of Analytical Methods for N-Nitrosomethylethylamine in Food
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of N-Nitrosomethylethylamine (NMEA) in various food matrices. The information presented is intended to assist researchers and scientists in selecting and implementing appropriate analytical techniques for the detection and quantification of this potential carcinogen in food products.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for NMEA detection is critical and depends on factors such as the food matrix, required sensitivity, and available instrumentation. The most commonly employed and validated techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with UV detection (HPLC-UV) has also been utilized.
Below is a summary of the performance characteristics of these methods based on published validation data.
| Analytical Technique | Food Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| GC-CI/MS | Meat Products | 0.15 - 0.37 µg/kg | 0.50 - 1.24 µg/kg | 70 - 114 | [1] |
| HS-SPME-GC-MS | Meat Products | < 3.6 µg/kg | < 12 µg/kg | 92 - 113 | [2] |
| GC-MS/MS | Meat Products | 0.01 - 0.02 µg/kg | 0.04 - 0.07 µg/kg | 74.8 - 94.3 | [3] |
| GC-MS/MS (QuEChERS) | Cooked Bacon | - | 0.1 ng/g | 70 - 120 | [4] |
| LC-MS/MS (QuEChERS) | Fish & Meat Products | 0.10 - 7.81 ng/g | - | 70 - 120 | [5] |
| LC-MS/MS | Fish, Meat, Cheese, Beer | - | 0.1 mg/kg | 84.9 - 102.8 | [6] |
| RP-HPLC-UV | Meat Products | 0.30 - 0.61 µg/mL | 1.011 - 2.029 µg/mL | 95 - 102.5 | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are outlines of typical experimental protocols for the analysis of NMEA in food.
Sample Preparation
The choice of sample preparation technique is highly dependent on the food matrix.
-
Headspace Solid-Phase Microextraction (HS-SPME) : This technique is suitable for volatile nitrosamines in solid and liquid samples.
-
Protocol Outline : A homogenized food sample is placed in a sealed vial. Sodium chloride may be added to increase the ionic strength of the matrix.[2] The sample is heated to a specific temperature (e.g., 65°C) for a set time (e.g., 45 minutes) to allow volatile compounds, including NMEA, to partition into the headspace.[2] An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace to adsorb the analytes.[2] The fiber is then retracted and introduced into the GC injector for thermal desorption and analysis.[9]
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method is widely used for multi-residue analysis in a variety of food matrices.[4][5]
-
Protocol Outline : A homogenized sample is weighed into a centrifuge tube. Water and an extraction solvent (e.g., acetonitrile) are added, followed by a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate). The tube is shaken vigorously and then centrifuged. An aliquot of the supernatant (acetonitrile layer) is transferred to a clean tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18, magnesium sulfate) for cleanup. The mixture is vortexed and centrifuged. The final extract is then ready for analysis by GC-MS/MS or LC-MS/MS.[4][5]
-
-
Simultaneous Distillation-Extraction (SDE) : A classic technique for the extraction of volatile and semi-volatile compounds from aqueous samples.
-
Protocol Outline : The food sample is mixed with water in a distillation flask. An organic solvent immiscible with water is placed in an extraction flask. The apparatus is set up so that the steam from the boiling water passes through the sample, carrying the volatile nitrosamines, and is then condensed along with the vapor of the extraction solvent. The condensed liquids are collected, and the nitrosamines are partitioned into the organic solvent. The extract can then be concentrated and analyzed.[3]
-
-
Liquid-Liquid Extraction (LLE) : A common and fundamental extraction method.
-
Protocol Outline : A homogenized food sample is mixed with a water-immiscible organic solvent (e.g., dichloromethane).[1] The mixture is shaken thoroughly to allow the NMEA to partition into the organic phase. The layers are separated, and the organic layer containing the NMEA is collected. The extract may undergo further cleanup steps, such as washing with a buffer solution, before being concentrated and analyzed.[1]
-
Chromatographic Analysis and Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS)
-
Typical GC Conditions :
-
Column : A capillary column with a stationary phase of moderate polarity (e.g., a wax-type column) is often used.[10]
-
Injector : Splitless injection is commonly used for trace analysis.[11]
-
Oven Temperature Program : A programmed temperature ramp is used to separate the analytes.
-
Carrier Gas : Helium is typically used as the carrier gas.[11]
-
-
MS Conditions :
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Typical LC Conditions :
-
Column : A reverse-phase C18 column is commonly used.[13]
-
Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with an additive like formic acid, is typical.[13][14]
-
Flow Rate : A suitable flow rate is chosen based on the column dimensions.
-
-
MS/MS Conditions :
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. A typical workflow for the validation of an analytical method for NMEA in food is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of 10 volatile N-nitrosamines in meat products by gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Nitrosamines in Cooked Bacon by QuEChERS Sample Preparation and Gas Chromatography-Tandem Mass Spectrometry with Backflushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of QuEChERS-based LC-MS/MS method for simultaneous quantification of eleven N-nitrosamines in processed fish meat, processed meat, and salted fish products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurachem.org [eurachem.org]
- 7. A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. uoguelph.ca [uoguelph.ca]
- 12. researchgate.net [researchgate.net]
- 13. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]
- 14. lcms.cz [lcms.cz]
- 15. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 16. jopcr.com [jopcr.com]
Navigating the Labyrinth of NMEA Analysis: An Inter-laboratory Comparison Guide
A deep dive into the analytical performance of laboratories measuring N-nitrosamines in water, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of inter-laboratory comparison studies, experimental protocols, and performance data for the analysis of N-nitrosamines (NMEAs), including the potent carcinogen N-nitrosodimethylamine (NDMA).
The presence of N-nitrosamines in water sources is a significant public health concern due to their carcinogenic properties.[1][2] These compounds can form during water treatment processes, particularly chloramination, and have been detected in drinking water supplies at nanogram-per-liter levels.[1][3][4][5] Accurate and reliable measurement of these compounds at such low concentrations is crucial for regulatory compliance and risk assessment. Inter-laboratory comparison studies are essential for evaluating the proficiency of laboratories and ensuring the comparability of analytical data.
This guide synthesizes data from various studies to provide a clear comparison of analytical methods and laboratory performance.
Performance Snapshot: Inter-laboratory Comparison Data
The following tables summarize key performance data from inter-laboratory studies on NMEA analysis in water. These studies often involve the analysis of spiked samples to assess accuracy and precision. A key takeaway from multiple studies is the successful validation of methods using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) as a more sensitive and robust alternative to older Gas Chromatography-Ion Trap (GC-IT) technology.[6][7][8]
Table 1: Comparison of Lowest Concentration Minimum Reporting Levels (LCMRL) and Detection Limits (DL) for N-Nitrosamines in Water (ng/L)
| Analyte | Method | Instrument | LCMRL (ng/L) | DL (ng/L) | Laboratory | Reference |
| NDMA | EPA 521 (modified) | GC-MS/MS (7010) | 0.12 - 0.67 | - | Lab A, B, C | [6] |
| NDEA | EPA 521 (modified) | GC-MS/MS (7010) | 0.12 - 0.67 | - | Lab A, B, C | [6] |
| NDPA | EPA 521 (modified) | GC-MS/MS (7010) | 0.12 - 0.67 | - | Lab A, B, C | [6] |
| NPYR | EPA 521 (modified) | GC-MS/MS (7010) | 0.12 - 0.67 | - | Lab A, B, C | [6] |
| NMOR | EPA 521 (modified) | GC-MS/MS (7010) | 0.12 - 0.67 | - | Lab A, B, C | [6] |
| NPIP | EPA 521 (modified) | GC-MS/MS (7010) | 0.12 - 0.67 | - | Lab A, B, C | [6] |
| NDBA | EPA 521 (modified) | GC-MS/MS (7010) | 0.12 - 0.67 | - | Lab A, B, C | [6] |
| NDMA | EPA Method 521 | GC-IT | Not specified | 1.2 - 2.1 | Multiple | [9] |
| NDMA | In-house | LC-QqQ-MS | - | 0.15 | Single Lab | [3][4][5] |
| NMOR | In-house | LC-QqQ-MS | - | 0.21 | Single Lab | [3][4][5] |
Note: LCMRL and DL values can vary between laboratories and instruments.
Table 2: Recovery and Precision Data from Spiking Experiments
| Analyte | Spiking Level (ng/L) | Mean Recovery (%) | Relative Standard Deviation (%) | Method | Reference |
| 7 N-Nitrosamines | 30 | Not specified | 2.29 - 3.64 | GC-MS/MS | |
| 7 N-Nitrosamines | 100 | 71.5 - 88.0 | Not specified | GC-MS/MS | |
| All Nitrosamines | 2 and 40 | Within 70-130 | Not specified | EPA 521 | [8] |
Experimental Protocols: A Closer Look
The methodologies employed for NMEA analysis in water typically involve a pre-concentration step followed by instrumental analysis. The most common approaches are based on U.S. Environmental Protection Agency (EPA) methods.
Sample Preparation: Solid Phase Extraction (SPE)
A widely used technique for extracting and concentrating nitrosamines from water samples is Solid Phase Extraction (SPE).[2][10]
-
Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Dechlorination is often necessary to prevent further formation of nitrosamines; this is typically achieved by adding sodium thiosulfate (B1220275) or ascorbic acid. Samples should be stored at a low temperature (e.g., 4°C) until extraction.
-
Cartridge Conditioning: An SPE cartridge containing a suitable sorbent (e.g., activated coconut charcoal or graphitized carbon) is conditioned with a sequence of solvents, typically dichloromethane (B109758) followed by methanol (B129727) and then reagent water.[10]
-
Sample Loading: A specific volume of the water sample (e.g., 500 mL) is passed through the conditioned SPE cartridge at a controlled flow rate.[10]
-
Elution: The trapped nitrosamines are then eluted from the cartridge using a small volume of an organic solvent, most commonly dichloromethane.[10]
-
Concentration: The eluate is concentrated to a final volume (e.g., 1 mL) using a gentle stream of nitrogen to increase the analyte concentration prior to analysis.
Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS has become the preferred method for the analysis of nitrosamines due to its high sensitivity and selectivity.[2][6][8]
-
Injection: A small volume of the concentrated extract is injected into the gas chromatograph.
-
Separation: The nitrosamines are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
Ionization: The separated compounds are ionized, typically using electron ionization (EI).[8]
-
Mass Analysis: The ions are then passed through two mass spectrometers in series (tandem MS). The first mass spectrometer selects the precursor ion of a specific nitrosamine, which is then fragmented. The second mass spectrometer analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target analytes.
-
Quantification: Isotope-labeled internal standards (e.g., NDMA-d6) are typically used to correct for any variations in the extraction and analysis process, ensuring accurate quantification.
Visualizing the Process
To better understand the workflow and the target analyte, the following diagrams have been generated.
References
- 1. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 2. awqc.com.au [awqc.com.au]
- 3. Low-level N-nitrosamine occurrence in disinfected drinking water and relationships with standard water quality indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-level N-nitrosamine occurrence in disinfected drinking water and relationships with standard water quality indicators - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Low-level N-nitrosamine occurrence in disinfected drinking water and relationships with standard water quality indicators | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. nemc.us [nemc.us]
- 8. m.youtube.com [m.youtube.com]
- 9. waterboards.ca.gov [waterboards.ca.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
Comparative study of GC-MS and LC-MS for N-Nitrosomethylethylamine
A Comparative Guide to the Analysis of N-Nitrosomethylethylamine (NMEA): GC-MS vs. LC-MS
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of this compound (NMEA), a potential human carcinogen, is of paramount importance. The two most powerful and widely adopted analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to facilitate an informed decision for your specific analytical needs.
Performance Comparison: GC-MS vs. LC-MS for NMEA Analysis
The choice between GC-MS and LC-MS for NMEA analysis is often dictated by factors such as the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity. NMEA is a volatile compound, making it amenable to GC-MS analysis.[1] However, advancements in LC-MS technology, particularly in ionization techniques, have made it a highly sensitive and reliable alternative.[1]
A key consideration is the potential for thermal degradation of the analyte or matrix components at the high temperatures used in GC injection ports. For certain classes of compounds, this can lead to inaccurate quantification.[2] While NMEA is generally considered suitable for GC-MS, LC-MS offers a "softer" ionization approach at ambient temperatures, mitigating the risk of thermal degradation.
The following table summarizes the quantitative performance data for NMEA analysis using both GC-MS and LC-MS, compiled from various studies.
| Performance Metric | GC-MS/MS | LC-MS/MS | References |
| Limit of Detection (LOD) | < 1 µg/L (ppb); 10 ng/L (ppt) | 0.4 - 12 ng/L (ppt); 20 ng/g (ppb) | [3][4][5][6] |
| Limit of Quantitation (LOQ) | 1 - 10 ppb | 50 ng/g (ppb) | [6][7] |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | [3][8] |
| Recovery | Average 108.66 ± 9.32% | 80 - 120% | [3][4][6] |
| Precision (RSD%) | < 6% | < 20% | [3][4][6] |
Note: The reported values can vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of NMEA using both GC-MS and LC-MS.
GC-MS/MS Experimental Protocol
This protocol is based on methodologies described for the analysis of various nitrosamines, including NMEA.[7][8][9]
1. Sample Preparation (Solid Samples, e.g., Tablets):
-
Weigh a representative amount of the ground sample (e.g., equivalent to 250 mg of the active pharmaceutical ingredient) into a centrifuge tube.[9]
-
Add 10 mL of a suitable aqueous solution (e.g., 0.1 N NaOH) and vortex for at least 5 minutes.[9]
-
Add 2.0 mL of dichloromethane (B109758) (DCM), vortex, and shake for a minimum of 5 minutes for extraction.[9]
-
Centrifuge the mixture to separate the layers.[9]
-
Carefully transfer the lower organic (DCM) layer for analysis.
2. Chromatographic Conditions:
-
Gas Chromatograph: Agilent 8890 GC or similar.[7]
-
Column: Agilent DB-624 UI (or equivalent), 30 m x 0.25 mm, 1.4 µm.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS/MS or similar.[7]
-
Ionization Mode: Electron Ionization (EI).[8]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions for NMEA: Precursor: m/z 88.1; Product ions: m/z 42.1, 43.[8]
LC-MS/MS Experimental Protocol
This protocol is a synthesis of methods developed for the analysis of multiple nitrosamines, including NMEA.[6][10][11]
1. Sample Preparation (Solid Samples):
-
Weigh 250 mg of the ground sample into a 15 mL centrifuge tube.[6]
-
Add an internal standard solution and methanol (B129727), and sonicate for 5 minutes.[6]
-
Add 4.5 mL of deionized water and sonicate for another 5 minutes.[6]
-
Centrifuge the sample and filter the supernatant through a 0.22 µm PVDF filter before analysis.[6]
2. Chromatographic Conditions:
-
Liquid Chromatograph: UHPLC system such as a Flexar FX10 (Perkin Elmer) or Dionex UltiMate 3000.[11][12]
-
Column: Phenomenex Luna Omega C18 (150 x 4.6 mm, 3 µm) or Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm).[11][12]
-
Mobile Phase B: Methanol or a mixture of acetonitrile (B52724) and methanol with 0.1% formic acid.[6][11][12]
-
Gradient Elution: Start with a low percentage of mobile phase B, gradually increase to a high percentage over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.45 mL/min.[11]
-
Injection Volume: 5 µL.[11]
-
Column Temperature: 45 °C.[11]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Q-Exactive hybrid quadrupole-Orbitrap or a triple quadrupole mass spectrometer.[10][11]
-
Ionization Mode: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[3][10]
-
Ion Source Temperature: 330 °C (for APCI).[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or high-resolution full scan.
-
Precursor and Product Ions for NMEA: To be determined by direct infusion and optimization on the specific instrument.
Visualizing the Analytical Process
To better understand the workflow and decision-making process, the following diagrams have been generated.
Caption: General analytical workflow for NMEA analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 3. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. edqm.eu [edqm.eu]
- 10. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Development and optimization of an LC-MS method for the separation of nitrosamine impurities | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 12. lcms.cz [lcms.cz]
A Comparative Analysis of N-Nitrosomethylethylamine (NMEA) and N-Nitrosodimethylamine (NDMA) Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of N-Nitrosomethylethylamine (NMEA) and N-Nitrosodimethylamine (NDMA), two potent carcinogenic nitrosamines. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in risk assessment and research applications.
Executive Summary
This compound (NMEA) and N-Nitrosodimethylamine (NDMA) are recognized as probable human carcinogens, primarily inducing toxicity after metabolic activation.[1][2] Both compounds are activated by cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive electrophilic intermediates that can alkylate DNA, a critical step in the initiation of carcinogenesis.[3][4][5] While both are potent carcinogens, their potency and the specific DNA adducts they form differ, leading to distinct toxicological profiles. NDMA is a well-documented hepatotoxin, causing liver tumors in various animal species.[5][6] NMEA is also a hepatocarcinogen in rats.[4] The primary toxicological difference lies in the alkylating agents produced upon metabolic activation. NDMA exclusively produces a methylating agent, while NMEA can produce both methylating and ethylating agents.[3][4]
Quantitative Toxicity Data
The following tables summarize key quantitative data on the carcinogenic potency and DNA alkylation potential of NMEA and NDMA.
Table 1: Carcinogenic Potency of NMEA and NDMA
| Compound | Species | TD50 (mg/kg bw/day) | Primary Target Organ | Reference |
| N-Nitrosodimethylamine (NDMA) | Rat | 0.096 | Liver | [7] |
| This compound (NMEA) | Rat | Data not available | Liver | [4] |
Table 2: Comparative DNA Alkylation in Rat Liver
| Compound Administered | DNA Adduct Measured | Adduct Level (µmol/mol guanine (B1146940) at 0.1 mmol/kg dose) | Reference |
| NMEA | O⁶-methylguanine | 170 | [3] |
| O⁶-ethylguanine | 5.9 | [3] | |
| NDMA + NDEA (equimolar mix) | O⁶-methylguanine | ~170 | [3] |
| O⁶-ethylguanine | ~23.6 | [3] |
This data indicates that while NMEA produces a comparable amount of DNA methylation to an equimolar mixture of NDMA and NDEA, its capacity for DNA ethylation is approximately four times lower.[3] In rats administered NMEA, the concentration of 7-methylguanine (B141273) in hepatic DNA was found to be 170-200 times higher than that of 7-ethylguanine.[10]
Mechanism of Toxicity: Metabolic Activation and DNA Adduct Formation
The carcinogenicity of both NMEA and NDMA is contingent upon their metabolic activation, primarily by cytochrome P450 enzymes (notably CYP2E1) in the liver.[4][5] This process, known as α-hydroxylation, generates unstable intermediates that spontaneously decompose to form highly reactive electrophilic diazonium ions. These ions are the ultimate carcinogenic species that alkylate DNA.
N-Nitrosodimethylamine (NDMA): α-hydroxylation of one of the methyl groups on NDMA forms an unstable α-hydroxyNDMA. This intermediate decomposes to yield formaldehyde (B43269) and a methyldiazonium ion, which is a potent methylating agent that can transfer a methyl group to nucleophilic sites on DNA bases.[4]
This compound (NMEA): The metabolic activation of NMEA is more complex as α-hydroxylation can occur on either the methyl or the ethyl group.
-
Hydroxylation of the methyl group leads to the formation of an ethyldiazonium ion and formaldehyde. The ethyldiazonium ion can then ethylate DNA.
-
Hydroxylation of the ethyl group results in the formation of a methyldiazonium ion and acetaldehyde. The methyldiazonium ion can methylate DNA.[4]
The formation of promutagenic DNA adducts, such as O⁶-methylguanine and O⁶-ethylguanine, is a critical event in the initiation of cancer. These adducted bases can mispair during DNA replication, leading to mutations in key genes that control cell growth and differentiation.
Metabolic activation pathways of NDMA and NMEA.
Experimental Protocols
Enhanced Bacterial Reverse Mutation (Ames) Test for Nitrosamines
The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds. For nitrosamines, enhanced testing conditions are recommended to improve sensitivity.[11][12]
Objective: To determine the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.
Materials:
-
Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).[11]
-
Metabolic Activation System (S9 mix): Post-mitochondrial fraction (S9) from the livers of rodents (rat and hamster) induced with cytochrome P450 inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone). A 30% S9 concentration is recommended.[11][12]
-
Test Compound: NMEA or NDMA dissolved in a suitable solvent (e.g., water or DMSO).
-
Positive Controls: Known mutagens for each bacterial strain, both with and without S9 activation. For nitrosamines, NDMA can be used as a positive control.[11]
-
Negative/Vehicle Control: The solvent used to dissolve the test compound.
-
Media and Reagents: Nutrient broth, top agar (B569324) (containing a limited amount of histidine or tryptophan), minimal glucose agar plates.
Procedure (Pre-incubation Method):
-
Bacterial Culture Preparation: Grow overnight cultures of the bacterial tester strains in nutrient broth at 37°C with shaking.
-
Assay Preparation: To sterile test tubes, add the following in order:
-
The test compound at various concentrations.
-
The S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).
-
The bacterial culture.
-
-
Pre-incubation: Incubate the mixture at 37°C for a recommended time of 30 minutes with gentle shaking.[11]
-
Plating: After pre-incubation, add molten top agar to each tube, mix gently, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ or trp+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.
Workflow for the Enhanced Ames Test (Pre-incubation Method).
In Vivo Rodent Carcinogenicity Study
Objective: To determine the carcinogenic potential of a test substance after long-term oral administration to rodents.[13][14]
Materials:
-
Test Animals: Two rodent species, typically rats (e.g., Fischer 344) and mice. Studies should begin with at least 50 animals per sex per group.[13][14]
-
Test Compound: NMEA or NDMA.
-
Vehicle: The vehicle used to administer the test compound (e.g., drinking water).
-
Housing and Diet: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light cycle, and have access to a standard diet and water ad libitum.
Procedure:
-
Dose Selection: Based on subchronic toxicity studies, at least three dose levels and a concurrent control group are used. The highest dose should be the maximum tolerated dose (MTD).[14]
-
Administration: The test compound is typically administered in the drinking water or diet for the lifetime of the animal (e.g., 24 months for rats).[13]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
-
Pathology: At the end of the study, or when animals are euthanized in a moribund state, a complete necropsy is performed. All organs and tissues are examined macroscopically.
-
Histopathology: A comprehensive set of tissues from all animals, with special attention to the target organs (e.g., liver), is collected, preserved, and examined microscopically by a qualified pathologist.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods. The dose-response relationship for tumor induction is evaluated.
Analysis of DNA Adducts by HPLC with Fluorescence Detection
Objective: To separate and quantify specific DNA adducts from biological samples.
General Protocol Outline:
-
DNA Isolation: Isolate DNA from the target tissue (e.g., rat liver) of animals exposed to NMEA or NDMA.
-
DNA Hydrolysis: Hydrolyze the DNA to release the adducted bases or nucleosides. This can be achieved through acid hydrolysis (e.g., 0.1 M HCl) or enzymatic digestion.[3]
-
HPLC Separation: Separate the components of the DNA hydrolysate using high-performance liquid chromatography (HPLC) with a suitable column (e.g., cation exchange or reverse-phase C18).[3][15]
-
Fluorescence Detection: Use a fluorescence detector to quantify the adducts of interest. Some adducts are naturally fluorescent, while others may require derivatization with a fluorescent tag.
-
Quantification: Compare the peak areas of the adducts in the samples to those of known standards to determine their concentration.
Conclusion
Both this compound and N-Nitrosodimethylamine are potent genotoxic carcinogens that require metabolic activation to exert their toxic effects. The primary distinction between the two lies in the alkylating species they produce, with NDMA being a pure methylating agent and NMEA capable of both methylation and ethylation. Quantitative data suggests that in rats, the methylating potential of NMEA is significant, while its ethylating potential is considerably lower. This guide provides a foundational comparison for researchers; however, specific experimental conditions and further in-depth analysis are crucial for a comprehensive risk assessment of these compounds.
References
- 1. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative studies on hepatic DNA alkylation in rats by this compound and N-nitrosodimethylamine plus N-nitrosodiethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the carcinogenicity of N-nitrosodiethylamine and N-nitrosodimethylamine after intratracheal instillation into Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. fda.gov [fda.gov]
- 8. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C3H8N2O | CID 25418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 13. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 14. fda.gov [fda.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to SPE Sorbents for the Extraction of N-Nitrosomethylethylamine
The selection of an appropriate solid-phase extraction (SPE) sorbent is a critical step in the analytical workflow for the determination of N-Nitrosomethylethylamine (NMEA), a probable human carcinogen. The efficiency of the extraction process directly impacts the accuracy and sensitivity of subsequent analytical measurements, typically performed by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). This guide provides a comparative overview of commonly used SPE sorbents for NMEA extraction, supported by available experimental data and detailed methodologies.
Performance Comparison of SPE Sorbents
The choice of sorbent for NMEA extraction depends on various factors, including the sample matrix, the presence of interfering substances, and the desired analytical sensitivity. The most commonly employed sorbents include activated carbon, polymeric sorbents, and silica-based C18 materials.
Activated Carbon:
Activated carbon is a popular choice for the extraction of polar nitrosamines like NMEA from aqueous samples, as recommended in methods such as U.S. EPA Method 521.[1] Its high surface area and porous structure make it effective for trapping polar analytes.[1] Studies have shown that activated carbon can yield good recoveries for a range of nitrosamines. However, the performance can be influenced by the specific type of activated carbon and the sample matrix. It has been noted that traditional SPE methods might not be as efficient for polar molecules like nitrosamines, making specialized techniques with activated carbon a better choice.[1] One study pointed out that while activated carbon is a common extraction material, it can also catalyze the transformation of secondary amines into N-nitrosamines, which could be a source of analytical error.[2][3]
Polymeric Sorbents:
Polymeric sorbents, such as those with a hydrophilic-lipophilic balance (HLB) or mixed-mode cation exchange properties, offer an alternative to activated carbon. These sorbents are known for their high capacity, robustness, and ability to retain a wide range of compounds.[4][5] For instance, a study comparing Strata X-C and Oasis MCX for the extraction of nitrosamines from pharmaceuticals found that Strata X-C demonstrated superior performance in retaining and eluting the target analytes.[6] Another approach utilized a series of Oasis HLB and coconut charcoal activated carbon SPE columns to achieve a higher recovery rate for nine different nitrosamine (B1359907) compounds in drinking water.[7]
Silica-Based C18 Sorbents:
C18 sorbents are traditionally used for reversed-phase SPE, retaining non-polar compounds from a polar matrix. While NMEA has some non-polar characteristics, its polarity can present challenges for efficient retention on C18. A comparative study on the extraction of 25 different compounds, including nitrosamines, found that the bio-based adsorbent Starbon A800 and Porous Graphitic Carbon (PGC) provided better average recoveries (83% and 79%, respectively) compared to C18 (65%) when using dichloromethane (B109758) as the elution solvent.[8]
The following table summarizes the performance of different SPE sorbents for the extraction of NMEA and other nitrosamines based on available data.
| Sorbent Type | Analyte(s) | Sample Matrix | Reported Recovery (%) | Key Findings & Limitations |
| Activated Carbon (unspecified) | NMEA, NDEA, NDPA | Drinking Water | 81.8 (for NMEA) | Moderate recovery reported in a study aiming to improve U.S. EPA Method 521.[9] |
| Strata™ Activated Carbon | NMEA and other nitrosamines | Water | Not specified for NMEA alone | Effective for polar analytes like nitrosamines.[1] |
| Coconut Charcoal | NDMA and DMN | Groundwater | 61 (for NDMA), 74 (for DMN) | Acetone was used for elution.[10] |
| Strata X-C (Polymeric) | 11 Nitrosamines | Pharmaceuticals | >80% for 9 out of 11 NAs | Superior performance compared to Oasis MCX, which showed poor retention for some polar nitrosamines.[6] |
| Oasis HLB & Coconut Charcoal (in series) | 9 Nitrosamines | Drinking Water | High recovery (not quantified) | The combination of sorbents improved the extraction of nitrosamines with varying polarities.[7] |
| Starbon A800 (Bio-based) | 25 compounds including nitrosamines | Standard Solution | 83 (average for all compounds) | Outperformed PGC and C18 in terms of average recovery.[8] |
| Porous Graphitic Carbon (PGC) | 25 compounds including nitrosamines | Standard Solution | 79 (average for all compounds) | Showed good recovery, second to Starbon A800.[8] |
| C18 (Silica-based) | 25 compounds including nitrosamines | Standard Solution | 65 (average for all compounds) | Lower average recovery compared to Starbon A800 and PGC for the tested compounds.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized experimental protocols for SPE of nitrosamines, including NMEA, based on common practices.
Method Based on U.S. EPA Method 521 (using Activated Carbon):
-
Conditioning: The activated coconut charcoal cartridge is sequentially conditioned with dichloromethane, methanol (B129727), and reagent water.[11]
-
Sample Loading: A 500 mL water sample is passed through the conditioned cartridge at a controlled flow rate.[9]
-
Drying: The cartridge is dried under vacuum or with nitrogen gas to remove residual water. The duration of this step can significantly impact recovery rates.[9][11]
-
Elution: The trapped nitrosamines are eluted with dichloromethane.[9][11]
-
Concentration: The eluate is concentrated to a final volume for analysis.
General Protocol for Polymeric Sorbents (e.g., Oasis HLB):
-
Conditioning: The cartridge is typically conditioned with methanol followed by water.
-
Sample Loading: The sample is loaded onto the cartridge. The pH of the sample may need adjustment depending on the specific sorbent and target analytes.
-
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.
-
Elution: The analytes are eluted with a stronger organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Concentration: The eluate is concentrated before analysis.
Workflow for this compound SPE
The following diagram illustrates the general workflow for the solid-phase extraction of this compound.
Caption: General workflow for NMEA solid-phase extraction.
References
- 1. phenomenex.com [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Unexpected role of activated carbon in promoting transformation of secondary amines to N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents [patents.google.com]
- 8. Sustainable bio-based solid phase extraction adsorbent for the determination of various types of organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjoes.com [pjoes.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Nitrosamine Quantification
In the landscape of pharmaceutical quality control and drug development, the accurate and precise quantification of nitrosamine (B1359907) impurities, such as N-nitrosomethyl-ethylamine (NMEA), is of paramount importance due to their classification as probable human carcinogens. This guide provides a detailed comparison of common analytical methods employed for this purpose, focusing on their performance, with supporting data for researchers, scientists, and drug development professionals.
The primary methods for the detection and quantification of nitrosamine impurities include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each of these techniques offers a unique set of advantages and limitations in terms of sensitivity, selectivity, accuracy, and precision.
Methodology Comparison
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For nitrosamines, this method often requires derivatization to improve the volatility and thermal stability of the analytes, which can enhance chromatographic separation and detection.[1] Tandem MS (MS/MS) further increases selectivity and sensitivity, making it a powerful tool for trace-level quantification in complex matrices.[2]
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible method in quality control laboratories.[3] However, its application to nitrosamine analysis can be challenging as many of these compounds lack a strong chromophore, necessitating derivatization to enable UV detection.[4] While being a cost-effective screening tool, its sensitivity and specificity may be lower compared to mass spectrometric methods.[3][5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), has become a cornerstone for the quantification of nitrosamines.[7][8] This method combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the direct analysis of these impurities at very low levels without the need for derivatization.[6][8][9]
Quantitative Performance Data
The following table summarizes the reported accuracy and precision data for the quantification of various nitrosamine impurities using different analytical techniques. It is important to note that these values can be influenced by the specific analyte, the complexity of the sample matrix, and the exact experimental conditions.
| Analytical Method | Analyte(s) | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantification (LOQ) |
| GC-MS/MS | NDMA, NDEA, NEIA, NDIPA | Valsartan (B143634) | 91.9 - 122.7% | < 9.15% (Intra-day & Inter-day) | 0.06 - 0.09 ppm |
| HPLC-UV | NDMA, NDEA, NDIPA | Losartan (B1675146) | NDMA: 93.2 - 100.1%NDEA: 85.8 - 96.4%NDIPA: 83.3 - 101.8% | Not Specified | NDMA: 0.64 ppmNDEA/NDIPA: 0.177 ppm |
Data for GC-MS/MS extracted from a study on valsartan drug substance.[2] Data for HPLC-UV extracted from a study on losartan drug substance.[3] NDMA: N-nitrosodimethylamine, NDEA: N-nitrosodiethylamine, NEIA: N-nitrosoethylisopropylamine, NDIPA: N-nitrosodiisopropylamine.
Experimental Protocols and Workflows
GC-MS/MS Quantification of Nitrosamines
This method is highly sensitive and selective, making it suitable for trace-level detection of genotoxic impurities.
Experimental Protocol:
-
Sample Preparation: The drug substance (e.g., valsartan) is typically dissolved in a suitable solvent, such as dichloromethane (B109758) or methanol.
-
Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for semi-volatile compounds. A temperature gradient is applied to separate the different nitrosamines.
-
Ionization and Mass Analysis: The separated compounds are ionized, typically using electron ionization (EI). The precursor ions for the specific nitrosamines are selected in the first quadrupole (Q1).
-
Fragmentation: The selected ions are fragmented in the collision cell (Q2).
-
Detection: Specific product ions are monitored in the third quadrupole (Q3) using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2]
-
Quantification: The concentration of each nitrosamine is determined by comparing its peak area to that of a calibration curve generated from certified reference standards.
Workflow Diagram:
Caption: Workflow for nitrosamine quantification by GC-MS/MS.
HPLC-UV Quantification of Nitrosamines
This method provides a more accessible approach for routine screening in quality control laboratories, though it may be less sensitive than MS-based methods.
Experimental Protocol:
-
Sample Preparation: The sample (e.g., losartan) is dissolved in the mobile phase or a compatible solvent.
-
Chromatographic Separation: An aliquot of the prepared sample is injected into an HPLC system. The separation is typically achieved on a reverse-phase column (e.g., C18) using an isocratic or gradient mobile phase, such as a water:methanol mixture.[3][5]
-
UV Detection: The eluent from the column passes through a UV detector. The absorbance is monitored at a specific wavelength where the nitrosamines exhibit maximum absorbance (e.g., 230-233 nm).[3]
-
Quantification: The peak areas of the nitrosamines in the sample chromatogram are compared against a calibration curve prepared from standards of known concentrations to determine the impurity levels.[3]
Workflow Diagram:
Caption: Workflow for nitrosamine quantification by HPLC-UV.
LC-MS/MS Quantification of Nitrosamines
LC-MS/MS is often considered the gold standard for this analysis, offering a superior combination of sensitivity, specificity, and versatility without the need for derivatization.
Experimental Protocol:
-
Sample Preparation: This step is typically straightforward, involving the dissolution of the sample in a suitable solvent compatible with the mobile phase.
-
Chromatographic Separation: The sample is injected into an LC system, and analytes are separated on a reverse-phase column.
-
Ionization: The column eluent is directed to the mass spectrometer's ion source, commonly an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which ionizes the target analytes.[6]
-
MS/MS Analysis: Similar to GC-MS/MS, a tandem mass spectrometer is used. Precursor ions of the nitrosamines are selected in Q1, fragmented in Q2, and specific product ions are monitored in Q3. This MRM approach ensures high selectivity and minimizes matrix interference.[8]
-
Quantification: Analyte concentrations are calculated from a calibration curve constructed with reference standards.
Workflow Diagram:
Caption: Workflow for nitrosamine quantification by LC-MS/MS.
Conclusion
The choice of an analytical method for the quantification of NMEA and other nitrosamines depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
-
GC-MS/MS offers excellent sensitivity and is a robust method, particularly for more volatile nitrosamines.
-
LC-MS/MS provides high sensitivity and specificity for a broader range of nitrosamines without the need for derivatization, making it a highly versatile and powerful technique.[8]
-
HPLC-UV can be a practical and cost-effective option for routine quality control when sensitivity requirements are within the ppm range and when appropriate chromophores are present or can be introduced.[3]
For drug development and regulatory submissions where trace-level quantification is critical, LC-MS/MS and GC-MS/MS are generally the preferred methods due to their superior accuracy, precision, and low detection limits. Method validation is crucial for any chosen technique to ensure the reliability of the obtained results.[10][11]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 4. Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer’s Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jopcr.com [jopcr.com]
- 6. namsa.com [namsa.com]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hbm4eu.eu [hbm4eu.eu]
A Comparative Guide to Certified Reference Materials for N-Nitrosomethylethylamine (NMEA) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available Certified Reference Materials (CRMs) for the analysis of N-Nitrosomethylethylamine (NMEA), a potential genotoxic impurity of concern in pharmaceutical products. The selection of a high-quality, reliable CRM is critical for the accuracy and validation of analytical methods used to detect and quantify NMEA at trace levels. This document summarizes the key characteristics of NMEA CRMs from various suppliers and presents supporting experimental data from publicly available resources.
Comparison of this compound (NMEA) Certified Reference Materials
A summary of NMEA CRMs from prominent suppliers is presented below. Researchers are advised to consult the most recent Certificate of Analysis (CoA) from the supplier for detailed information, including lot-specific purity, uncertainty values, and storage conditions.
| Supplier | Product Name/Number | Format | Concentration/Purity | Certified Value & Uncertainty | Storage |
| Sigma-Aldrich | This compound, certified reference material, TraceCERT® (68402) | Neat | ≥95% (assay) | - | 2-8°C |
| AccuStandard | This compound (APP-9-152) | Solution in Dichloromethane (B109758) | 100 µg/mL | - | Freeze (<-10 °C)[1] |
| Cayman Chemical | This compound (36074) | Neat (Liquid) | ≥95% | - | -20°C[2] |
| Veeprho | This compound (NMEA) | - | - | - | - |
| CRM LABSTANDARD | This compound | Neat | ≥ 95% | - | - |
Performance in Analytical Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
An application note from Agilent demonstrates the analysis of a mix of nitrosamine (B1359907) impurities, including NMEA, in a pharmaceutical matrix. The data highlights the sensitivity and linearity achievable with a standard solution.
| Parameter | This compound (NMEA) |
| Retention Time (min) | 1.685 |
| Limit of Detection (LOD) (ng/mL) | 0.30 |
| Limit of Quantification (LOQ) (ng/mL) | 0.80 |
| Correlation Coefficient (r²) | 0.9992 |
| Precision (RSD%) at 1 ng/mL | 1.21 |
Data sourced from an Agilent Technologies application note. The specific CRM supplier was not mentioned.
Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
The US Food and Drug Administration (FDA) has published methods for the analysis of nitrosamine impurities in valsartan (B143634), which can be adapted for NMEA. While specific performance data for NMEA was not detailed in the initial search, the methods for closely related nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) demonstrate the expected performance of GC-MS techniques. For instance, a GC-MS/MS method for NDMA and NDEA in valsartan reported a Limit of Quantification (LOQ) of 0.08 ppm for the drug product.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating analytical results. Below are representative protocols for LC-MS/MS and GC-MS analysis of nitrosamines, including NMEA.
LC-MS/MS Method for Nitrosamine Analysis
This protocol is a general representation based on common practices for nitrosamine analysis in pharmaceutical products.
1. Standard Preparation:
-
Prepare a stock solution of the NMEA CRM in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions and calibration standards at appropriate concentrations (e.g., 0.1 to 100 ng/mL).
2. Sample Preparation (for a drug substance):
-
Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Vortex or sonicate to dissolve the sample.
-
Centrifuge to precipitate excipients.
-
Filter the supernatant through a 0.22 µm filter before analysis.
3. Chromatographic Conditions:
-
LC System: UHPLC system
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for NMEA should be monitored (e.g., m/z 89.1 -> 43.1).
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum sensitivity.
GC-MS Method for Nitrosamine Analysis
This protocol is adapted from FDA methods for the analysis of nitrosamines in valsartan and can be applied to NMEA analysis.
1. Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable solvent such as dichloromethane or methanol. For drug products, an extraction step may be necessary.
2. GC Conditions:
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm)
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a high temperature (e.g., 240°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
3. MS Conditions:
-
MS System: Quadrupole or tandem quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. Monitor characteristic ions for NMEA.
Visualizations
Experimental Workflow for NMEA Analysis
The following diagram illustrates a typical workflow for the analysis of this compound (NMEA) in a pharmaceutical product using a certified reference material.
Caption: Workflow for NMEA analysis.
Logical Relationship of Analytical Method Validation
The following diagram outlines the key parameters that are assessed during the validation of an analytical method for NMEA, demonstrating their interconnectedness in ensuring a reliable method.
Caption: Key parameters of method validation.
References
Comparative Analysis of N-Nitrosomethylethylamine (NMEA) Formation from Different Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the formation of N-nitrosomethylethylamine (NMEA), a probable human carcinogen, from various chemical precursors. Understanding the propensity of different compounds to form NMEA is critical for risk assessment and mitigation in pharmaceutical manufacturing, water treatment, and food processing. This document summarizes quantitative data on NMEA formation, details experimental protocols for its quantification, and visualizes the key chemical pathways and analytical workflows.
Data Presentation: Quantitative Comparison of NMEA Formation
The formation of N-nitrosamines is influenced by precursor structure, nitrosating agent concentration, pH, and temperature.[1] Secondary amines are generally more reactive towards nitrosation than tertiary amines.[2] Below is a summary of available quantitative data on NMEA formation from different precursors. Direct comparative studies under identical conditions are limited in the published literature; therefore, data from individual studies are presented.
| Precursor | Nitrosating Agent/Conditions | NMEA Yield/Conversion Rate | Reference(s) |
| Methylethylamine (MEA) | Chlorine in the presence of ammonia (B1221849) ions (water disinfection conditions) | 0.14% [M/M] | [3][4] |
| N,N'-dimethyl-N,N'-diethyl methylenediamine | Sodium nitrite (B80452) in concentrated hydrochloric acid | Data not available in comparative format | [5] |
Note: The conversion rate for methylethylamine was determined under specific water disinfection conditions and may vary significantly under different reaction environments.[3] Further research is needed to establish a direct quantitative comparison of NMEA yields from these and other potential precursors under standardized laboratory conditions.
Signaling Pathways and Logical Relationships
The formation of NMEA from a secondary amine precursor, such as methylethylamine, generally proceeds through the nitrosation of the amine by a nitrosating agent. Under acidic conditions, nitrite salts form nitrous acid (HNO₂), which can then generate various nitrosating species, such as dinitrogen trioxide (N₂O₃).[6] The unprotonated amine then acts as a nucleophile, attacking the nitrosating agent to form the N-nitrosamine.[2]
Experimental Protocols
This section details the methodologies for the quantification of NMEA from precursor compounds. The following protocols are adapted from established methods for N-nitrosamine analysis.[7][8][9][10]
Sample Preparation: NMEA Formation
-
Precursor Solution Preparation: Prepare a stock solution of the precursor (e.g., methylethylamine) of known concentration in a suitable solvent (e.g., deionized water).
-
Reaction Mixture: In a reaction vessel, combine the precursor solution with a nitrosating agent (e.g., sodium nitrite).
-
pH Adjustment: Adjust the pH of the reaction mixture to the desired level (e.g., acidic conditions, pH 3-4) using an appropriate acid (e.g., hydrochloric acid).[2]
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for NMEA formation.
-
Quenching the Reaction: Stop the reaction by adding a quenching agent, such as ammonium (B1175870) sulfamate (B1201201) or ascorbic acid, to consume the excess nitrosating agent.
Sample Extraction: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the concentration and purification of nitrosamines from aqueous matrices.[9][11][12]
-
Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., coconut charcoal or a strong cation-exchange cartridge) by sequentially passing methanol (B129727) and deionized water through it.[9][12]
-
Sample Loading: Load the quenched reaction mixture onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water to remove any unretained impurities.
-
Drying: Dry the cartridge thoroughly using a stream of nitrogen gas.
-
Elution: Elute the retained NMEA from the cartridge using a suitable organic solvent, such as dichloromethane.[9]
-
Concentration: Concentrate the eluate to a small, known volume under a gentle stream of nitrogen.
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the quantification of volatile N-nitrosamines like NMEA.[7][8]
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-624).
-
Injector: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient to ensure separation of analytes. A typical program might be: initial temperature of 40°C, hold for 1-2 minutes, then ramp to 240°C.[7]
-
Mass Spectrometer: Operated in either Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[7][12]
-
Ion Source: Electron Ionization (EI) or Chemical Ionization (CI).[9]
-
-
Calibration: Prepare a series of calibration standards of NMEA of known concentrations in the same solvent as the final sample extract.
-
Sample Analysis: Inject a small volume (e.g., 1-2 µL) of the concentrated sample extract into the GC-MS system.
-
Data Analysis: Identify and quantify NMEA in the sample by comparing its retention time and mass spectrum to those of the calibration standards. The concentration is calculated based on the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. journal.gnest.org [journal.gnest.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C3H8N2O | CID 25418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples | MDPI [mdpi.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents [patents.google.com]
- 12. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Carcinogenic Potency of N-Nitrosomethylethylamine (NMEA) Relative to Other Nitrosamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic potency of N-nitrosomethylethylamine (NMEA) with other significant nitrosamines. The information is compiled from robust experimental data, primarily from long-term animal bioassays, to assist in risk assessment and research prioritization. All quantitative data are summarized in clear, comparative tables, and detailed experimental methodologies for key studies are provided.
Comparative Carcinogenic Potency of Nitrosamines
The carcinogenic potency of nitrosamines is most commonly quantified by the TD50 (Tumor Dose 50), which is the chronic dose rate in mg/kg body weight/day that would induce tumors in 50% of the test animals that would have otherwise been tumor-free. A lower TD50 value indicates a higher carcinogenic potency.
The following table summarizes the TD50 values for NMEA and a selection of other nitrosamines in rats and mice, as primarily sourced from the Lhasa Carcinogenicity Database (LCDB) and the Carcinogenic Potency Database (CPDB).[1][2] These databases are comprehensive resources containing data from numerous long-term animal cancer studies.[1][2]
| Nitrosamine (B1359907) | Species | Sex | Route of Administration | TD50 (mg/kg/day) | Primary Target Organ(s) |
| This compound (NMEA) | Rat | Male/Female | Oral | Data Not Widely Available in Summarized Format; IARC classifies as Group 2B "Possibly carcinogenic to humans"[3] | Liver[3] |
| N-Nitrosodimethylamine (NDMA) | Rat | Male/Female | Oral | 0.096 - 0.177[4] | Liver, Kidney, Lung[5][6] |
| Mouse | Male/Female | Oral | 0.189 | Liver | |
| N-Nitrosodiethylamine (NDEA) | Rat | Male/Female | Oral | 0.033 | Liver, Esophagus |
| Mouse | Male/Female | Oral | 0.11 | Liver, Forestomach | |
| N-Nitrosodibutylamine (NDBA) | Rat | Male/Female | Oral | 0.44 | Bladder, Liver, Esophagus |
| Mouse | Male/Female | Oral | 1.8 | Bladder, Liver | |
| N-Nitrosopiperidine (NPIP) | Rat | Male/Female | Oral | 0.499 - 1.3[7] | Esophagus, Nasal Cavity, Liver[8] |
| Mouse | Male/Female | Oral | 2.2 | Forestomach, Lung | |
| N-Nitrosopyrrolidine (NPYR) | Rat | Male/Female | Oral | 0.799[2] | Liver[2] |
| Mouse | Male/Female | Oral | 0.679[2] | Liver, Vascular System[2] | |
| N-Nitrosomorpholine (NMOR) | Rat | Male/Female | Oral | 0.49 | Liver, Kidney |
| Mouse | Male/Female | Oral | 1.1 | Liver, Lung |
Note: TD50 values can vary based on the specific study protocol and statistical analysis used. The values presented are representative figures from the available literature.
Experimental Protocols for Carcinogenicity Bioassays
The TD50 values presented above are derived from long-term rodent carcinogenicity bioassays. While specific protocols vary between studies, a general methodology is followed to ensure the reliability and comparability of the data.
General Protocol Outline:
-
Animal Model: Typically, studies utilize rats (e.g., Fischer 344, Sprague-Dawley) and mice (e.g., B6C3F1) of both sexes.[9] Animals are obtained from specific pathogen-free colonies and are acclimated to the laboratory environment before the study begins.
-
Administration of the Test Substance: The most common route of administration for nitrosamines in these studies is oral, often through drinking water or gavage.[9] This route is relevant to potential human exposure.
-
Dose Selection and Regimen: Multiple dose groups (typically at least two) and a concurrent control group are used.[9] Doses are often determined from preliminary toxicity studies to establish a maximum tolerated dose (MTD). The nitrosamines are administered for a significant portion of the animal's lifespan, often for 18-24 months for mice and rats.
-
Observation and Endpoint Analysis: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are recorded regularly. At the end of the study, a complete necropsy is performed, and all organs and tissues are examined for gross and microscopic evidence of tumors.
Specific Examples of Study Protocols:
-
N-Nitrosodimethylamine (NDMA): In a comprehensive study by Peto et al., various doses of NDMA were administered to rats in their drinking water for their lifetime. The primary endpoints were the incidence of liver tumors, including hepatocellular carcinomas and hemangiosarcomas.[10]
-
N-Nitrosodiethylamine (NDEA): Studies on NDEA often involve administering the compound to Syrian golden hamsters via intratracheal instillation to assess its carcinogenicity in the respiratory tract, in addition to oral studies in rats focusing on liver and esophageal tumors.[11][12]
-
N-Nitrosomorpholine (NMOR): Carcinogenicity studies of NMOR in rats have involved administration in the diet, leading to the induction of liver cell tumors.[13]
Mandatory Visualizations
Signaling Pathway of Nitrosamine Carcinogenesis
Nitrosamines are not directly carcinogenic but require metabolic activation to exert their genotoxic effects. This process, primarily mediated by cytochrome P450 enzymes, leads to the formation of highly reactive electrophilic intermediates that can form adducts with DNA, a critical initiating event in carcinogenesis.
Caption: Metabolic activation of nitrosamines leading to DNA damage and potential carcinogenesis.
Experimental Workflow for a Rodent Carcinogenicity Bioassay
The following flowchart outlines the key stages of a typical long-term carcinogenicity study for a nitrosamine in rodents.
References
- 1. Carcinogenic Potency Database - Access free - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Nitrosamine Impurity Risk Assessment | Lhasa Limited [lhasalimited.org]
- 3. This compound (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 4. Comparing CPDB And Lhasa TD50 Values In The Lhasa Carcinogenicity Database | Lhasa Limited [lhasalimited.org]
- 5. researchgate.net [researchgate.net]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. lhasalimited.org [lhasalimited.org]
- 8. academic.oup.com [academic.oup.com]
- 9. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ser.nl [ser.nl]
- 11. Comparative study on the carcinogenicity of N-nitrosodiethylamine and benzo[a]pyrene to the lung of Syrian golden hamsters induced by intermittent instillations to the trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of the carcinogenicity of N-nitrosodiethylamine and N-nitrosodimethylamine after intratracheal instillation into Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for N-Nitrosomethylethylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities, such as N-Nitrosomethylethylamine (NMEA), in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for these impurities, necessitating the use of highly sensitive and validated analytical methods for their detection and quantification.[2] This guide provides a comparative overview of common analytical techniques, their validation parameters, and detailed experimental protocols to support the cross-validation of analytical results for NMEA.
Comparative Analysis of Analytical Methodologies
The quantification of N-nitrosamines at trace levels is primarily achieved using chromatographic techniques coupled with mass spectrometry. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) are the most widely employed methods due to their high sensitivity and selectivity.[1][3]
A summary of performance characteristics for these methods in the analysis of N-nitrosamines, including NMEA, is presented below. Note that the specific performance can vary based on the matrix, instrumentation, and specific method parameters.
Table 1: Performance Characteristics of LC-MS/MS Methods for N-Nitrosamine Quantification
| Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix | Reference |
| NDMA, NMEA | GC-MS/MS | 0.3 µg/kg | 0.9 µg/kg | Valsartan | [3] |
| NMEA | GC-MS/MS | 0.07 µg/kg | 0.3 µg/kg | Valsartan | [3] |
| Nine N-nitrosamines (including NMEA ) | UHPLC-HESI-MS | 0.4 - 12 ng/L | - | Water | [4] |
NDMA: N-Nitrosodimethylamine Data presented is a compilation from various studies and may not be directly comparable.
Key Validation Parameters
The validation of an analytical procedure for N-nitrosamines should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for the intended purpose.[2]
Table 2: Key Validation Parameters According to ICH Q2(R1)
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation of analytical results. Below are generalized protocols for the analysis of NMEA using LC-MS/MS and GC-MS/MS.
Protocol 1: NMEA Analysis by LC-MS/MS
This method is suitable for a wide range of N-nitrosamines, including those that are less volatile or thermally unstable.[1]
1. Sample Preparation:
-
Weigh a suitable amount of the drug substance or powdered drug product.
-
Dissolve the sample in an appropriate solvent (e.g., methanol (B129727), water with formic acid).
-
Incorporate a suitable deuterated internal standard (e.g., NMEA-d3) to correct for matrix effects and variations in instrument response.
-
Vortex and/or sonicate to ensure complete dissolution.
-
Centrifuge or filter the sample to remove any particulate matter.
-
Transfer the supernatant or filtrate to an autosampler vial.
2. Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical flow rate for UHPLC is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
Injection Volume: Typically 1 to 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor to product ion transitions for NMEA and its internal standard must be optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and collision gas) to maximize the signal intensity for the target analytes.
Protocol 2: NMEA Analysis by GC-MS/MS
This method is well-suited for volatile N-nitrosamines.
1. Sample Preparation (Headspace):
-
Weigh an appropriate amount of the sample into a headspace vial.
-
Add a dissolving solvent (e.g., dimethyl sulfoxide (B87167) or N-methyl-2-pyrrolidone) and an internal standard solution.
-
Seal the vial and vortex to dissolve the sample.
-
Incubate the vial in the headspace autosampler at a specific temperature and for a set time to allow the volatilization of NMEA into the headspace.
2. Chromatographic Conditions:
-
System: Gas Chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable capillary column for volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure the separation of NMEA from other volatile components.
-
Injection Mode: Headspace injection.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor to product ion transitions for NMEA and its internal standard.
-
Source Parameters: Optimize ion source temperature and other relevant parameters for maximum sensitivity.
Cross-Validation Workflow
The cross-validation of analytical methods is essential to ensure consistency and reliability of results between different laboratories or when a method is transferred.
Caption: Workflow for inter-laboratory cross-validation of analytical methods.
References
Safety Operating Guide
Proper Disposal of N-Nitrosomethylethylamine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential procedural guidance for the safe handling and disposal of N-Nitrosomethylethylamine (NMEA), a compound recognized as a suspected human carcinogen. Developed for researchers, scientists, and professionals in drug development, this guide outlines immediate safety protocols, waste management procedures, and detailed chemical degradation methods to ensure the safety of laboratory personnel and environmental protection. Adherence to these protocols is critical to mitigate the risks associated with this hazardous chemical.
Immediate Safety and Handling
This compound is classified as toxic if swallowed, a suspected carcinogen, and can cause skin and eye irritation.[1][2] All handling of NMEA must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-impermeable gloves are required. For concentrated solutions, consider double-gloving.
-
Protective Clothing: A lab coat or other suitable protective clothing must be worn.
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are essential.
-
Respiratory Protection: If there is a risk of aerosol formation or if working outside a fume hood, a NIOSH/MSHA-approved respirator is necessary.
Spill and Waste Management
Spill Cleanup:
In the event of a spill, evacuate the area and ensure proper ventilation. Wearing the appropriate PPE, absorb the spill using an inert, non-combustible material such as sand, diatomite, or universal binders.[3] Do not use cellulose-based absorbents.[4] Collect the absorbed material and contaminated debris into a sealed, clearly labeled hazardous waste container for disposal.
Waste Collection:
All waste contaminated with this compound, including pipette tips, gloves, and empty containers, must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Double-bag all contaminated solid waste (e.g., gloves, absorbent pads, lab coats) in transparent, sealable bags.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and the date of generation.
Disposal of hazardous waste must comply with all local, state, and federal regulations. The primary and preferred method for final disposal is through a licensed professional waste disposal service for high-temperature incineration.[1]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃H₈N₂O |
| Molecular Weight | 88.11 g/mol |
| Appearance | Pale yellow liquid/oil |
| Boiling Point | 163 °C at 747 mm Hg[5] |
| Flash Point | 76 °C[5] |
| Density | 0.9448 g/cm³ at 18 °C[5] |
| Vapor Pressure | 1.1 mmHg |
| Solubility in Water | Soluble (30%)[5] |
| Oral LD50 (Rat) | 90 mg/kg |
Experimental Protocols for Chemical Degradation
For laboratories equipped to perform chemical degradation of hazardous waste, the following protocols for the destruction of N-nitrosamines are provided. These procedures should only be carried out by trained personnel in a controlled laboratory setting.
Method 1: Reduction with Aluminum-Nickel Alloy
This method utilizes a simple, one-step reduction of N-nitrosamines to their corresponding less toxic amines using an aluminum-nickel alloy powder in an aqueous alkaline solution.[5] This procedure has been shown to be efficient and reliable for a variety of nitrosamines.[5]
Materials:
-
This compound waste
-
Aluminum-Nickel alloy powder
-
Aqueous alkali solution (e.g., Sodium Hydroxide)
-
Suitable reaction vessel
Procedure:
-
In a suitable reaction vessel within a fume hood, combine the this compound waste with an aqueous alkali solution.
-
Slowly add the aluminum-nickel alloy powder to the mixture while stirring. The reaction is exothermic, so control the rate of addition to prevent excessive heat generation.
-
Continue stirring the mixture at room temperature. The reaction rapidly reduces the nitrosamine (B1359907) to the corresponding amine.
-
Once the reaction is complete, the resulting mixture, containing the less toxic amine, can be prepared for disposal as hazardous waste, following all institutional and regulatory guidelines.
Note: This reduction should not be performed in acetone (B3395972) or dichloromethane, as the reaction may be slow or incomplete.[5]
Method 2: Decomposition with Hydrobromic Acid in Acetic Acid
This method involves the denitrosation of N-nitrosamines using a solution of hydrobromic acid in glacial acetic acid. This procedure hydrolyzes the N-nitroso derivatives to produce nitrite.[6]
Materials:
-
This compound waste
-
3% Hydrobromic acid in glacial acetic acid solution
-
Suitable reaction vessel
Procedure:
-
In a fume hood, place the this compound waste into a reaction vessel.
-
Carefully add the 3% hydrobromic acid in glacial acetic acid solution to the waste.
-
Allow the reaction to proceed. The nitrosamine will be hydrolyzed.
-
After the reaction is complete, the resulting solution must be neutralized before disposal. Slowly add the acidic solution to a large, stirred excess of water to achieve a final concentration of less than 2%. Neutralize the diluted solution with a 5% sodium hydroxide (B78521) solution.[2]
-
The final neutralized solution can then be disposed of in accordance with local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Volume 31 No 4 page 57 [library.scconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Safeguarding Laboratory Personnel: Essential Protocols for Handling N-Nitrosomethylethylamine
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N-Nitrosomethylethylamine (NMEA). Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound is classified as a toxic substance if swallowed, causes skin and eye irritation, and is a suspected human carcinogen and reproductive toxicant.[1][2][3][4]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. All personnel handling this substance must use the following equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves. Double-gloving is recommended.[5] Butyl rubber gloves are a suggested material.[4] | Prevents skin contact. The exact breakthrough time for glove materials should be obtained from the manufacturer, as it can vary based on thickness and specific formulation. |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects eyes from splashes and aerosols. |
| Body Protection | A lab coat, preferably a back-closure gown, is required. For procedures with a higher risk of splashes, disposable coveralls are recommended. | Prevents contamination of personal clothing. |
| Respiratory Protection | In case of brief exposure or low-level contamination, a respiratory filter device may be used. For intensive or longer exposure, a self-contained breathing apparatus is necessary.[4] A NIOSH-approved respirator should be used when engineering controls are insufficient. | Protects against inhalation of vapors or aerosols. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for safety. The following step-by-step plan must be followed:
I. Preparation and Handling
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Pre-use Checklist:
-
Ensure the fume hood is functioning correctly.
-
Verify the availability and proper condition of all required PPE.
-
Locate the nearest emergency eyewash station and safety shower.[5]
-
Have spill cleanup materials readily accessible.
-
-
Handling:
II. Spill Response
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity.
-
If the spill is large or you are unsure how to handle it, evacuate the area and contact the appropriate emergency response team.
-
-
Containment and Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE before attempting cleanup.
-
Cover the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
All materials used for decontamination are considered hazardous waste and must be disposed of accordingly.
-
III. Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Segregate all this compound waste from other laboratory waste streams.
-
This includes empty containers, contaminated PPE, and spill cleanup materials.
-
-
Waste Collection and Labeling:
-
Collect waste in designated, leak-proof containers.
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".[5]
-
-
Storage and Disposal:
Experimental Protocols
While specific experimental protocols will vary, the following general principles must be integrated into all procedures involving this compound:
-
Minimization: Use the smallest feasible quantity of the chemical for the experiment.
-
Containment: All procedures should be designed to contain the chemical within a closed system or a primary containment device like a fume hood.
-
Deactivation: If possible, chemical deactivation procedures should be incorporated into the experimental workflow to neutralize the hazard.
Visualizing the Workflow
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
